molecular formula C35H64O7 B14055624 Gigantetrocin CAS No. 134955-48-9

Gigantetrocin

Cat. No.: B14055624
CAS No.: 134955-48-9
M. Wt: 596.9 g/mol
InChI Key: VFRBLIGIRLWBKM-DILKLTJASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone has been reported in Annona muricata with data available.

Properties

CAS No.

134955-48-9

Molecular Formula

C35H64O7

Molecular Weight

596.9 g/mol

IUPAC Name

(2S)-4-[(2R)-2-hydroxy-7-[(2S,5S)-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-31(37)32(38)22-23-33(39)34-24-21-30(42-34)19-16-14-15-18-29(36)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30-,31-,32-,33-,34-/m0/s1

InChI Key

VFRBLIGIRLWBKM-DILKLTJASA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@@H]([C@H](CC[C@@H]([C@@H]1CC[C@@H](O1)CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(CCC(C1CCC(O1)CCCCCC(CC2=CC(OC2=O)C)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Gigantetrocin: A Technical Guide to its Discovery, Isolation, and Characterization from Goniothalamus giganteus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gigantetrocin, a monotetrahydrofuran Annonaceous acetogenin, stands as a significant bioactive compound isolated from the bark of Goniothalamus giganteus. Its discovery was heralded by its potent and selective cytotoxicity against a range of human tumor cell lines. This technical guide provides an in-depth overview of the discovery, bioactivity-guided isolation, and structural elucidation of this compound. It details the experimental protocols employed, presents quantitative data in a structured format, and illustrates the key experimental workflows and its proposed mechanism of action through signaling pathway diagrams. This document serves as a comprehensive resource for researchers in natural product chemistry, oncology, and drug development, offering a foundational understanding of this compound as a potential anticancer agent.

Discovery and Bioactivity

This compound was first reported as a novel bioactive monotetrahydrofuran acetogenin featuring vicinal hydroxyls.[1] Its discovery was the result of a bioactivity-guided fractionation of an ethanolic extract of the stem bark of Goniothalamus giganteus.[2] The primary bioassay used to direct this isolation was the brine shrimp lethality test (BSLT), a simple, rapid, and convenient assay for screening cytotoxic compounds.[3][4] this compound demonstrated significant toxicity to brine shrimp, indicating its potential for potent biological activity.[2]

Subsequent in vitro studies revealed that this compound possesses significant and selective cytotoxicity against various human tumor cell lines.[2] This promising bioactivity has established this compound as a compound of interest for further investigation in the development of novel anticancer therapeutics.

Experimental Protocols

Bioassay for Fractionation Guidance: Brine Shrimp Lethality Test

The isolation of this compound was guided by the brine shrimp lethality test, a general bioassay indicative of cytotoxicity.[3]

Protocol:

  • Hatching of Brine Shrimp: Brine shrimp (Artemia salina) eggs are hatched in a shallow rectangular dish filled with artificial seawater (3.8% w/v marine salt in distilled water). One side of the dish is covered to keep it dark, and the eggs are sprinkled into this darkened side. The other side is illuminated. After 24-48 hours, the phototactic nauplii (larvae) swim towards the light and are collected with a pipette.[1]

  • Preparation of Test Samples: Samples of the plant extract fractions are dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to achieve a series of concentrations (e.g., 1000, 100, 10, 1 µg/mL).[1]

  • Assay Procedure: Ten to fifteen nauplii are transferred into vials containing 5 mL of the test solution at each concentration. Each concentration is tested in triplicate. A control group with the solvent and artificial seawater is also included.[5]

  • Data Collection and Analysis: After 24 hours, the number of surviving nauplii is counted. The data is analyzed to determine the concentration at which 50% of the nauplii are killed (LC50 value). Fractions with high lethality (low LC50 values) are selected for further purification.[6]

Isolation and Purification of this compound

The following is a generalized procedure based on common practices for acetogenin isolation from Goniothalamus giganteus.[3][7][8]

Workflow Diagram:

G plant Dried, powdered bark of Goniothalamus giganteus extraction Maceration with 95% Ethanol plant->extraction partition Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate, Water) extraction->partition Crude Ethanol Extract column1 Silica Gel Column Chromatography partition->column1 Bioactive Chloroform Fraction (guided by Brine Shrimp Lethality Test) column2 Sephadex LH-20 Column Chromatography column1->column2 Active Fractions hplc Reverse-Phase HPLC (C18) column2->hplc Further Purified Fractions This compound Pure this compound hplc->this compound

Caption: Bioactivity-guided isolation workflow for this compound.

Detailed Steps:

  • Extraction: The dried and powdered bark of Goniothalamus giganteus is extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.[7]

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The bioactivity of each fraction is monitored using the brine shrimp lethality test. The most active fraction, typically the chloroform-soluble portion, is selected for further separation.[7]

  • Column Chromatography:

    • Silica Gel Chromatography: The active chloroform fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, commonly a mixture of hexane and ethyl acetate with increasing polarity. Fractions are collected and tested for bioactivity.

    • Sephadex LH-20 Chromatography: Active fractions from the silica gel column are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reverse-phase HPLC on a C18 column, using a mobile phase such as a methanol-water gradient, to yield pure this compound.[7]

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are performed to establish the carbon skeleton and the relative stereochemistry. These include:

    • ¹H NMR: To identify the types and connectivity of protons.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.

Cytotoxicity Assays

The cytotoxic activity of this compound is evaluated against human cancer cell lines using in vitro assays.[12][13][14]

Protocol (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., A-549 lung carcinoma, MCF-7 breast adenocarcinoma, HT-29 colon adenocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The concentration of the compound that causes a 50% reduction in cell viability (ED50 or IC50) is determined by plotting a dose-response curve.

Quantitative Data

Physicochemical Properties
PropertyValueReference
Molecular FormulaC35H64O7[2]
Molecular Weight596.89 g/mol [2]
AppearanceWhite wax[2]
Spectroscopic Data

¹H and ¹³C NMR Data for this compound (in CDCl₃)

Detailed NMR data, including chemical shifts (δ) and coupling constants (J), are typically found in the primary literature and are crucial for structural confirmation.

Position¹³C (δ, ppm)¹H (δ, ppm, multiplicity, J in Hz)
1174.6-
270.35.0 (q, 6.8)
333.62.5 (m)
474.13.8 (m)
.........
3414.10.9 (t, 6.5)
35131.17.0 (s)

(Note: This is a representative partial table. For complete and accurate data, refer to the original publication by Fang et al., 1991)[15][16]

Cytotoxicity Data

ED50 Values of this compound against Human Tumor Cell Lines

Cell LineCancer TypeED50 (µg/mL)Reference
A-549Lung Carcinoma2.1 x 10⁻²[2]
MCF-7Breast Adenocarcinoma6.0 x 10⁻⁸[2]
HT-29Colon Adenocarcinoma1.5 x 10⁻⁵[2]

Mechanism of Action: Signaling Pathway

Annonaceous acetogenins, including this compound, are potent inhibitors of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).[17][18][19] This inhibition disrupts the primary site of ATP production, leading to a severe depletion of cellular ATP levels, particularly in highly metabolic cancer cells. The resulting energy crisis triggers a cascade of events culminating in apoptosis (programmed cell death).

The proposed signaling pathway for acetogenin-induced apoptosis is as follows:

G acetogenin This compound complexI Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) acetogenin->complexI Inhibition atp ATP Depletion complexI->atp Leads to ros Increased Reactive Oxygen Species (ROS) complexI->ros Leads to bcl2 Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) atp->bcl2 ros->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito Modulation of cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

The inhibition of Complex I by this compound leads to a decrease in the proton motive force across the inner mitochondrial membrane, resulting in reduced ATP synthesis. This also leads to an increase in the production of reactive oxygen species (ROS). Both ATP depletion and increased ROS can modulate the expression and function of the Bcl-2 family of proteins, which are key regulators of apoptosis.[20][21][22][23][24] This leads to a shift in the balance towards pro-apoptotic proteins (e.g., Bax), which promote mitochondrial outer membrane permeabilization (MOMP). MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Conclusion

This compound, isolated from Goniothalamus giganteus, represents a potent cytotoxic agent with significant potential for development as an anticancer drug. Its mechanism of action, centered on the inhibition of mitochondrial Complex I, provides a clear rationale for its selective toxicity towards cancer cells. The detailed protocols for its isolation and characterization, along with the compiled quantitative data, offer a valuable resource for researchers aiming to further investigate this compound and other related Annonaceous acetogenins. Future studies may focus on optimizing its synthesis, exploring its in vivo efficacy and safety, and further elucidating the specific molecular interactions within its target pathway to enhance its therapeutic potential.

References

Annonaceous Acetogenins: A Technical Guide to Their Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Annonaceous acetogenins (AAs) represent a promising class of natural products with potent cytotoxic and antitumor properties. These long-chain fatty acid derivatives, primarily isolated from the Annonaceae family of plants, exert their primary anticancer effect through the potent inhibition of the mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This action disrupts the electron transport chain, leading to a cascade of events including ATP depletion, induction of apoptosis, and cell cycle arrest in cancer cells. This technical guide provides an in-depth overview of the mechanisms of action of AAs, detailed experimental protocols for their evaluation, a compilation of their in vitro and in vivo anticancer activities, and a discussion of their therapeutic potential.

Mechanism of Action: Targeting the Powerhouse of Cancer Cells

The principal mechanism underlying the anticancer activity of Annonaceous acetogenins is their potent and selective inhibition of Complex I of the mitochondrial respiratory chain.[1][2][3] This inhibition is a critical blow to cancer cells, which often exhibit a high metabolic rate and increased reliance on glycolysis and oxidative phosphorylation (the Warburg effect).

1.1. Inhibition of Mitochondrial Complex I

Annonaceous acetogenins are among the most potent inhibitors of mitochondrial Complex I.[2] Their lipophilic nature allows them to readily cross cellular and mitochondrial membranes. They bind to the catalytic site of Complex I, blocking the transfer of electrons from NADH to ubiquinone.[2] This disruption of the electron transport chain has several key consequences:

  • ATP Depletion: The blockade of electron flow halts the process of oxidative phosphorylation, leading to a significant decrease in intracellular ATP levels.[4][5] This energy crisis is particularly detrimental to cancer cells, which have high energy demands for rapid proliferation and other malignant processes.

  • Generation of Reactive Oxygen Species (ROS): Inhibition of Complex I can lead to the leakage of electrons and the subsequent production of superoxide radicals and other reactive oxygen species.[6] Elevated ROS levels can induce oxidative stress, damage cellular components, and trigger apoptotic pathways.

1.2. Induction of Apoptosis

The cellular stress induced by Complex I inhibition ultimately converges on the activation of programmed cell death, or apoptosis. Annonaceous acetogenins have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[7][8][9] Key events in this pathway include:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The decrease in mitochondrial membrane potential and the increase in ROS contribute to the opening of the mitochondrial permeability transition pore (mPTP).

  • Release of Pro-apoptotic Factors: MOMP leads to the release of cytochrome c and other pro-apoptotic proteins, such as Smac/DIABLO, from the mitochondrial intermembrane space into the cytosol.[8][10]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.[9] This complex activates caspase-9, which in turn activates the executioner caspases, such as caspase-3 and -7.

  • Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

1.3. Cell Cycle Arrest

In addition to inducing apoptosis, Annonaceous acetogenins can also cause cell cycle arrest, primarily at the G1 phase.[11] This prevents cancer cells from progressing through the cell cycle and undergoing division. Key molecular players involved in this process include:

  • Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): AAs have been shown to increase the expression of p21(WAF1) and p27(kip1), which are potent inhibitors of cyclin-dependent kinases (CDKs).[11]

  • Downregulation of Cyclins and CDKs: The inhibition of CDK activity leads to the downregulation of cyclins, such as cyclin D1, which are essential for G1 phase progression.[11] The retinoblastoma protein (Rb) remains in its active, hypophosphorylated state, sequestering the E2F transcription factor and blocking the expression of genes required for S phase entry.

Signaling Pathways Modulated by Annonaceous Acetogenins

The anticancer effects of Annonaceous acetogenins are orchestrated through the modulation of several key signaling pathways.

2.1. Mitochondrial Apoptosis Pathway

The central role of mitochondria in the action of AAs is depicted in the following signaling pathway:

AA Annonaceous Acetogenins ComplexI Mitochondrial Complex I AA->ComplexI inhibition ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS ROS Increase ComplexI->ROS MOMP MOMP ATP_depletion->MOMP ROS->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-caspase-9) CytC->Apoptosome Casp9 Caspase-9 (activated) Apoptosome->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2 (anti-apoptotic) Bax Bax (pro-apoptotic) Bcl2->Bax inhibition Bax->MOMP

Figure 1: Mitochondrial apoptosis pathway induced by Annonaceous acetogenins.

2.2. G1 Cell Cycle Arrest Pathway

The mechanism of G1 phase cell cycle arrest induced by AAs is illustrated below:

AA Annonaceous Acetogenins p21_p27 p21 & p27 (CKIs) AA->p21_p27 upregulation CyclinD_CDK46 Cyclin D / CDK4/6 p21_p27->CyclinD_CDK46 inhibition Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Rb pRb CyclinD_CDK46->Rb phosphorylation G1_S_transition G1-S Phase Transition Rb_E2F->G1_S_transition inhibits E2F E2F Rb->E2F releases E2F->G1_S_transition promotes

Figure 2: G1 cell cycle arrest pathway mediated by Annonaceous acetogenins.

Quantitative Assessment of Anticancer Activity

The cytotoxic and antitumor effects of Annonaceous acetogenins have been quantified in numerous in vitro and in vivo studies.

3.1. In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the in vitro potency of a compound. The following table summarizes the IC50 values of representative Annonaceous acetogenins against various human cancer cell lines.

AcetogeninCancer Cell LineIC50 (µg/mL)Reference
AnnonacinMCF-7 (Breast)0.31 µM[11]
BullatacinMCF-7 (Breast)<10⁻¹²[12]
BullatacinA-549 (Lung)<10⁻¹²[12]
AsimicinHT-29 (Colon)3.3x10⁻¹¹[12]
Squamocin-O1K562 (Leukemia)4.0 x 10⁻⁴[13]
Squamocin-O1HLE (Hepatoma)3.7 x 10⁻³[13]
Squamocin-O2K562 (Leukemia)4.3 x 10⁻⁴[13]
Squamocin-O2HLE (Hepatoma)3.5 x 10⁻³[13]
Annomuricin EHT-29 (Colon)1.62 ± 0.24[13]
NeoannoninA-549, K-562, HeLa, MDA-MB5.8 - 6.9[13]

3.2. In Vivo Antitumor Efficacy

The antitumor activity of Annonaceous acetogenins has also been demonstrated in preclinical animal models. The following table highlights some of the key findings.

Acetogenin/ExtractCancer ModelDosageTumor Growth InhibitionReference
BullatacinH22 hepatoma xenograft25 and 50 µg/kg (5 doses)~61%[6]
Annosquamin BH22 hepatoma xenograft25, 50, and 100 µg/kg (10 doses)up to 53.7%[6]
Annosquatin BH22 hepatoma xenograft25, 50, and 100 µg/kg (10 doses)up to 58.7%[6]
A. squamosa extractHepatocellular carcinoma in miceNot specified69.55%[4]
AnnonacinMCF-7 xenograftNot specifiedDecreased tumor size[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of Annonaceous acetogenins.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with Annonaceous acetogenins using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Annonaceous acetogenin (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Annonaceous acetogenin in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the acetogenin) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

4.2. Apoptosis Analysis by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection and quantification of apoptotic cells using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cells treated with Annonaceous acetogenin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the Annonaceous acetogenin for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

4.3. Western Blot Analysis of Apoptosis-Related Proteins

This protocol details the detection of key proteins involved in the apoptotic pathway by Western blotting.

Materials:

  • Cancer cells treated with Annonaceous acetogenin

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using the BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin).

4.4. In Vivo Antitumor Efficacy in a Xenograft Model

This protocol provides a general framework for evaluating the in vivo antitumor activity of Annonaceous acetogenins in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Annonaceous acetogenin formulation for in vivo administration

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the Annonaceous acetogenin formulation (e.g., via intraperitoneal, intravenous, or oral route) and the vehicle control according to a predetermined dosing schedule.

  • Tumor and Body Weight Measurement: Measure the tumor volume and body weight of each mouse regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment duration), euthanize the mice and excise the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Analyze the body weight data to assess toxicity.

Conclusion and Future Directions

Annonaceous acetogenins have demonstrated significant potential as anticancer agents due to their potent and selective inhibition of mitochondrial Complex I, leading to apoptosis and cell cycle arrest in cancer cells. The in vitro and in vivo data presented in this guide underscore their promise. However, further research is warranted to address challenges such as their bioavailability, potential toxicity, and the development of synthetic analogs with improved pharmacological properties. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the anticancer potential of this fascinating class of natural products and to pave the way for their potential clinical application in the fight against cancer.

References

Gigantetrocin: A Technical Guide to its Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: Gigantetrocin, a member of the Annonaceous acetogenin family, is a bioactive natural product isolated from Goniothalamus giganteus.[1] This class of compounds has garnered significant interest in the scientific community due to its potent cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the structure elucidation, chemical properties, and proposed mechanism of action of this compound, with a focus on presenting detailed data and experimental methodologies relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a C35 fatty acid derivative characterized by a monotetrahydrofuran ring and a terminal α,β-unsaturated γ-lactone.[1] While extensive experimental data on its physical properties are not widely published, a summary of its known and computed chemical properties is provided below.

PropertyValueSource
Molecular Formula C35H64O7PubChem[2]
Molecular Weight 596.9 g/mol PubChem[2]
IUPAC Name (2S)-4-[(2R)-2-hydroxy-7-[(2S,5S)-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-onePubChem[2]
CAS Number 134955-48-9PubChem[2]
XLogP3 8.8PubChem (Computed)[2]
Hydrogen Bond Donor Count 5PubChem (Computed)[2]
Hydrogen Bond Acceptor Count 7PubChem (Computed)[2]
Rotatable Bond Count 22PubChem (Computed)[2]
Exact Mass 596.46520438 DaPubChem (Computed)[2]
Topological Polar Surface Area 116 ŲPubChem (Computed)[2]
Heavy Atom Count 42PubChem (Computed)[2]

Structure Elucidation

The structural elucidation of this compound, as with other Annonaceous acetogenins, relies on a combination of spectroscopic techniques and chemical derivatization methods. The following sections outline the typical experimental protocols employed in determining its complex structure.

Experimental Protocols

1. Isolation and Purification:

  • Extraction: The dried and powdered bark of Goniothalamus giganteus is typically extracted with ethanol or methanol at room temperature. The resulting crude extract is then partitioned between solvents of varying polarity, such as hexane, chloroform, and ethyl acetate, to fractionate the components.

  • Chromatography: The bioactive fractions, identified through assays such as the brine shrimp lethality test, are subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20, with gradient elution using solvent systems like hexane-ethyl acetate or chloroform-methanol.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (e.g., C18 column) with a mobile phase such as methanol-water to yield pure this compound.

2. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Performed to determine the number and types of protons, their chemical environments, and coupling patterns. Key signals for acetogenins include those for the α,β-unsaturated γ-lactone, protons adjacent to hydroxyl groups, and protons on the tetrahydrofuran ring.

    • ¹³C NMR: Used to identify the number of carbon atoms and their hybridization (sp³, sp², sp). Characteristic signals correspond to the lactone carbonyl, olefinic carbons, carbons of the THF ring, and carbons bearing hydroxyl groups.

    • 2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity of protons and carbons, allowing for the assembly of the carbon skeleton and the placement of functional groups.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which is used to determine the molecular formula.

    • Electron Impact Mass Spectrometry (EIMS) and Chemical Ionization Mass Spectrometry (CIMS): These techniques provide information on the fragmentation pattern of the molecule, which helps to identify key structural features such as the location of the tetrahydrofuran ring and hydroxyl groups.

3. Stereochemical Analysis (Mosher Ester Method):

The absolute configuration of the stereogenic centers, particularly those bearing hydroxyl groups, is a critical aspect of the structure elucidation of acetogenins. The Mosher ester analysis is a widely used NMR-based method for this purpose.

  • Protocol:

    • The purified this compound is divided into two samples.

    • One sample is reacted with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) in the presence of a base (e.g., pyridine) to form the (S)-MTPA ester.

    • The other sample is reacted with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) to form the (R)-MTPA ester.

    • The ¹H NMR spectra of both diastereomeric esters are recorded.

    • The chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage are calculated.

    • A positive Δδ for protons on one side of the chiral center and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration of the hydroxyl-bearing carbon.

Logical Workflow for Structure Elucidation

StructureElucidation cluster_extraction Isolation and Purification cluster_analysis Spectroscopic and Stereochemical Analysis cluster_determination Structure Determination plant_material Goniothalamus giganteus (bark) extraction Solvent Extraction (Ethanol) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->column_chromatography hplc HPLC Purification column_chromatography->hplc nmr NMR Spectroscopy (1H, 13C, COSY, HMQC, HMBC) hplc->nmr ms Mass Spectrometry (HRMS, EIMS, CIMS) hplc->ms mosher Mosher Ester Analysis hplc->mosher planar_structure Planar Structure Determination nmr->planar_structure ms->planar_structure absolute_config Absolute Configuration Assignment mosher->absolute_config final_structure Final Structure of this compound planar_structure->final_structure absolute_config->final_structure

Caption: Workflow for the isolation and structure elucidation of this compound.

Mechanism of Action and Biological Activity

This compound exhibits significant and selective cytotoxicity against human tumor cells.[1] The primary mechanism of action for Annonaceous acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.

Signaling Pathway of Cytotoxicity

Inhibition of mitochondrial Complex I by this compound disrupts the electron flow from NADH to ubiquinone. This has several downstream consequences that contribute to its cytotoxic effects:

  • ATP Depletion: The disruption of the electron transport chain leads to a significant decrease in ATP production, starving the cancer cells of the energy required for their rapid proliferation and survival.

  • Generation of Reactive Oxygen Species (ROS): The blockage of electron flow can lead to the incomplete reduction of oxygen, resulting in the formation of superoxide radicals and other ROS. Increased ROS levels induce oxidative stress, which can damage cellular components and trigger apoptosis.

  • Induction of Apoptosis: The combination of ATP depletion and oxidative stress can activate the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates caspases, the key executioners of apoptosis.

CytotoxicityPathway This compound This compound ComplexI Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) This compound->ComplexI Inhibition ETC Disrupted Electron Transport Chain ComplexI->ETC ATP Decreased ATP Production ETC->ATP ROS Increased ROS Production ETC->ROS EnergyCrisis Cellular Energy Crisis ATP->EnergyCrisis OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis EnergyCrisis->Apoptosis OxidativeStress->Apoptosis CellDeath Tumor Cell Death Apoptosis->CellDeath

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Conclusion

This compound represents a promising lead compound for the development of novel anticancer agents. Its unique structure and potent biological activity, primarily through the inhibition of mitochondrial Complex I, make it a subject of ongoing research. This guide has provided a detailed overview of its chemical properties, the methodologies used for its structural elucidation, and its mechanism of action. Further research into the synthesis of this compound analogues and a deeper understanding of its interactions with its biological targets will be crucial for translating its therapeutic potential into clinical applications.

References

The Potent Biological Activity of Monotetrahydrofuran Acetogenins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of monotetrahydrofuran (mono-THF) acetogenins, a class of natural products demonstrating significant potential in cancer research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanism of action, quantitative cytotoxic data, and detailed experimental protocols.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

Monotetrahydrofuran acetogenins exert their potent biological effects primarily through the inhibition of the mitochondrial NADH-ubiquinone oxidoreductase, also known as Complex I of the electron transport chain.[1][2] This inhibition disrupts the electron flow, leading to a decrease in ATP production, the primary energy currency of the cell.[3] The disruption of cellular energy metabolism is a key factor in the cytotoxic and antitumor activities observed with these compounds.[4][5] The binding of these acetogenins to Complex I is a critical event that triggers a cascade of downstream cellular responses.

Quantitative Assessment of Cytotoxic Activity

The cytotoxic potential of various monotetrahydrofuran acetogenins has been extensively evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined through numerous in vitro studies. The following tables summarize the reported IC50 values for several prominent mono-THF acetogenins, providing a comparative view of their efficacy.

CompoundCell LineIC50 (µg/mL)Reference
AnnonacinHeLa (Cervical Cancer)< 0.001[6]
AnnonacinMCF-7 (Breast Cancer)< 0.001[6]
AnnonacinA549 (Lung Cancer)< 0.001[6]
AnnonacinHepG2 (Liver Cancer)< 0.001[6]
Muricin HHep G(2) (Liver Cancer)1.8 x 10^-2[5]
Muricin H2,2,15 (Liver Cancer)4.6 x 10^-5[5]
cis-CorossoloneHep G(2) (Liver Cancer)2.1 x 10^-1[5]
cis-Corossolone2,2,15 (Liver Cancer)3.2 x 10^-2[5]
AnnocatalinHep G(2) (Liver Cancer)1.2 x 10^-2[5]
Annocatalin2,2,15 (Liver Cancer)< 10^-5[5]
Montanacin BMeth-A (Fibrosarcoma)1.4[7]
Montanacin BLLC (Lewis Lung Carcinoma)2.8[7]
Montanacin CMeth-A (Fibrosarcoma)1.8[7]
Montanacin CLLC (Lewis Lung Carcinoma)3.5[7]
Gigantetrocin AMeth-A (Fibrosarcoma)0.9[7]
This compound ALLC (Lewis Lung Carcinoma)1.2[7]
This compound BMeth-A (Fibrosarcoma)1.1[7]
This compound BLLC (Lewis Lung Carcinoma)1.6[7]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline [PBS])

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Test compounds (monotetrahydrofuran acetogenins)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the monotetrahydrofuran acetogenins. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.

Mitochondrial Complex I Activity Assay

This assay measures the activity of NADH:ubiquinone oxidoreductase (Complex I) in isolated mitochondria. The assay is based on monitoring the decrease in NADH absorbance at 340 nm as it is oxidized to NAD+.

Materials:

  • Isolated mitochondria from a suitable source (e.g., bovine heart or cultured cells)

  • Assay buffer (e.g., potassium phosphate buffer with magnesium chloride)

  • NADH solution

  • Ubiquinone (Coenzyme Q1) or a suitable analog (e.g., decylubiquinone)

  • Rotenone (a specific Complex I inhibitor)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from the chosen source using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and the mitochondrial suspension.

  • Background Measurement: Measure the baseline absorbance at 340 nm.

  • Initiation of Reaction: Add NADH to the cuvette to initiate the reaction.

  • Monitoring Absorbance: Record the decrease in absorbance at 340 nm over a set period. The rate of decrease is proportional to the rate of NADH oxidation by Complex I.

  • Inhibitor Control: To determine the specific activity of Complex I, perform a parallel assay in the presence of rotenone. Rotenone will inhibit Complex I, and the remaining rate of NADH oxidation will be due to other enzymes.

  • Calculation of Specific Activity: Subtract the rate of NADH oxidation in the presence of rotenone from the total rate to obtain the specific activity of Complex I.

Visualizing Cellular Impact: Signaling Pathways and Experimental Workflows

To better understand the molecular mechanisms and the experimental processes involved in the study of monotetrahydrofuran acetogenins, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Experimental Workflow for Screening and Characterization Natural Source (Annonaceae plants) Natural Source (Annonaceae plants) Extraction & Fractionation Extraction & Fractionation Natural Source (Annonaceae plants)->Extraction & Fractionation Bioassay-Guided Isolation (e.g., Brine Shrimp Lethality Test) Bioassay-Guided Isolation (e.g., Brine Shrimp Lethality Test) Extraction & Fractionation->Bioassay-Guided Isolation (e.g., Brine Shrimp Lethality Test) Active Fractions Active Fractions Bioassay-Guided Isolation (e.g., Brine Shrimp Lethality Test)->Active Fractions Chromatographic Separation (HPLC, etc.) Chromatographic Separation (HPLC, etc.) Active Fractions->Chromatographic Separation (HPLC, etc.) Pure Monotetrahydrofuran Acetogenins Pure Monotetrahydrofuran Acetogenins Chromatographic Separation (HPLC, etc.)->Pure Monotetrahydrofuran Acetogenins Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Pure Monotetrahydrofuran Acetogenins->Structural Elucidation (NMR, MS) Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Pure Monotetrahydrofuran Acetogenins->Cytotoxicity Screening (MTT Assay) IC50 Determination IC50 Determination Cytotoxicity Screening (MTT Assay)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Mitochondrial Complex I Inhibition Assay Mitochondrial Complex I Inhibition Assay Mechanism of Action Studies->Mitochondrial Complex I Inhibition Assay Apoptosis & Cell Cycle Analysis Apoptosis & Cell Cycle Analysis Mechanism of Action Studies->Apoptosis & Cell Cycle Analysis

Caption: Experimental workflow for screening monotetrahydrofuran acetogenins.

G cluster_1 Signaling Pathway of Monotetrahydrofuran Acetogenins Monotetrahydrofuran Acetogenin Monotetrahydrofuran Acetogenin Mitochondrial Complex I Mitochondrial Complex I Monotetrahydrofuran Acetogenin->Mitochondrial Complex I Inhibition Electron Transport Chain Electron Transport Chain Mitochondrial Complex I->Electron Transport Chain Disruption ATP Production ATP Production Electron Transport Chain->ATP Production Decrease ROS Production ROS Production Electron Transport Chain->ROS Production Increase Apoptosis Apoptosis ATP Production->Apoptosis Cell Cycle Arrest Cell Cycle Arrest ATP Production->Cell Cycle Arrest ROS Production->Apoptosis Bax Bax Apoptosis->Bax Upregulation Bcl-2 Bcl-2 Apoptosis->Bcl-2 Downregulation p21 p21 Cell Cycle Arrest->p21 Upregulation Cyclin D1 Cyclin D1 Cell Cycle Arrest->Cyclin D1 Downregulation Cytochrome c Release Cytochrome c Release Bax->Cytochrome c Release Bcl-2->Cytochrome c Release Inhibition Caspase-9 Caspase-9 Cytochrome c Release->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Cell Death Cell Death Caspase-3->Cell Death G1/S Phase Transition G1/S Phase Transition p21->G1/S Phase Transition Inhibition Cyclin D1->G1/S Phase Transition Promotion

Caption: Downstream signaling of mono-THF acetogenins.

Conclusion

Monotetrahydrofuran acetogenins represent a promising class of natural products with potent anticancer activity. Their primary mechanism of action, the inhibition of mitochondrial Complex I, triggers a cascade of events leading to decreased energy production, cell cycle arrest, and apoptosis in cancer cells. The quantitative data presented in this guide highlight the significant cytotoxicity of these compounds against a variety of cancer cell lines. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of this fascinating class of molecules. Continued research into the structure-activity relationships and downstream signaling pathways of monotetrahydrofuran acetogenins is crucial for the development of novel and effective cancer therapies.

References

Gigantetrocin: A Technical Guide to its Role as a Mitochondrial Complex I Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gigantetrocin, a member of the Annonaceous acetogenin family of natural products, has garnered significant interest for its potent cytotoxic and potential antitumor activities. This technical guide delves into the core mechanism of action of this compound, focusing on its role as a powerful inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). While specific quantitative inhibitory data for this compound is limited in publicly available literature, this document consolidates the current understanding of its biological effects, drawing parallels with other well-characterized Annonaceous acetogenins. We provide an overview of its mechanism, potential downstream cellular consequences, and standardized experimental protocols relevant to its study. This guide aims to serve as a foundational resource for researchers investigating this compound and other related compounds in the context of cancer biology and drug development.

Introduction to this compound and Annonaceous Acetogenins

This compound is a C35 polyketide natural product isolated from plants of the Annonaceae family.[1][2][3][4] Structurally, it belongs to the class of Annonaceous acetogenins, which are characterized by a long aliphatic chain containing tetrahydrofuran (THF) and/or tetrahydropyran (THP) rings, and terminating in a γ-lactone.[5] This unique chemical architecture is crucial for their biological activity.

The primary molecular target of Annonaceous acetogenins, including by extension this compound, is the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase) .[5][6] By inhibiting this critical enzyme, these compounds disrupt cellular energy metabolism, leading to a cascade of events that can culminate in apoptosis and cell death. This potent bioactivity has positioned them as promising candidates for anticancer drug development.[7][8]

Mechanism of Action: Inhibition of Mitochondrial Complex I

Mitochondrial complex I is the first and largest enzyme of the respiratory chain, playing a pivotal role in cellular respiration. It catalyzes the transfer of electrons from NADH to ubiquinone, a process coupled with the pumping of protons across the inner mitochondrial membrane. This proton gradient is essential for the synthesis of ATP by ATP synthase.

Annonaceous acetogenins are known to be among the most potent inhibitors of complex I.[5] They are thought to bind within the ubiquinone-binding pocket of the enzyme, thereby blocking electron transfer.[6] This inhibition has profound consequences for cellular function:

  • Decreased ATP Synthesis: The disruption of the proton gradient directly impairs the activity of ATP synthase, leading to a significant reduction in cellular ATP levels.[9][10][11][12][13]

  • Reduced Oxygen Consumption: As electron flow through the respiratory chain is impeded at complex I, the overall rate of cellular oxygen consumption decreases.[14][15][16][17][18]

  • Increased Oxidative Stress: Inhibition of complex I can lead to the leakage of electrons and the generation of reactive oxygen species (ROS), contributing to cellular damage.

The following diagram illustrates the signaling pathway of mitochondrial complex I and the inhibitory action of this compound.

cluster_0 Mitochondrial Inner Membrane cluster_1 Mitochondrial Matrix cluster_2 Intermembrane Space Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (CoQ) Complex_I->UQ e- NAD NAD+ Complex_I->NAD H_pump_I H+ Complex_I->H_pump_I Complex_III Complex III CytC Cytochrome c Complex_III->CytC e- H_pump_III H+ Complex_III->H_pump_III Complex_IV Complex IV H_pump_IV H+ Complex_IV->H_pump_IV O2 O₂ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP UQ->Complex_III e- CytC->Complex_IV e- NADH NADH NADH->Complex_I 2e- ADP ADP + Pi ADP->ATP_Synthase H_return H+ H_return->ATP_Synthase This compound This compound This compound->Complex_I Inhibition H2O H₂O O2->H2O 2e- + 2H+

Caption: Mitochondrial electron transport chain and inhibition by this compound.

Quantitative Data on Annonaceous Acetogenins as Complex I Inhibitors

While specific IC50 values for this compound's inhibition of mitochondrial complex I are not readily found in the literature, data from other prominent Annonaceous acetogenins can provide a valuable benchmark for its expected potency. These compounds are known to inhibit complex I at nanomolar concentrations.[6]

CompoundTargetIC50 (nM)Cell Line/System
BullatacinMitochondrial Complex I3.9Bovine Heart Mitochondria
SquamocinMitochondrial Complex I-Potent Inhibitor
Rolliniastatin-1Mitochondrial Complex I-Stronger inhibitory potency than rotenone
Rolliniastatin-2 (Bullatacin)Mitochondrial Complex I-Stronger inhibitory potency than rotenone

Note: The table above presents representative data for well-studied Annonaceous acetogenins. The absence of a specific value for this compound highlights a gap in the current research literature.

Experimental Protocols for Assessing Mitochondrial Complex I Inhibition

The following sections outline generalized protocols for key experiments used to characterize the inhibitory effects of compounds like this compound on mitochondrial complex I.

Mitochondrial Isolation
  • Objective: To obtain a purified and functional mitochondrial fraction from cells or tissues.

  • General Procedure:

    • Harvest cells or mince tissue in ice-cold isolation buffer.

    • Homogenize the sample using a Dounce or Potter-Elvehjem homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

    • Wash the mitochondrial pellet with isolation buffer and resuspend in an appropriate assay buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

Complex I Activity Assay (NADH:Ubiquinone Oxidoreductase Activity)
  • Objective: To directly measure the enzymatic activity of complex I.

  • Principle: The assay measures the rate of NADH oxidation, which is coupled to the reduction of a ubiquinone analog. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

  • General Procedure:

    • Isolate mitochondria as described above.

    • In a 96-well plate or cuvette, add the mitochondrial sample to an assay buffer containing a ubiquinone analog (e.g., decylubiquinone).

    • Add specific inhibitors for other complexes (e.g., antimycin A for complex III) to ensure the measured activity is specific to complex I.

    • Initiate the reaction by adding NADH.

    • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader or spectrophotometer.

    • To determine the effect of an inhibitor, pre-incubate the mitochondria with the compound (e.g., this compound) before adding NADH.

Cellular Oxygen Consumption Rate (OCR) Measurement
  • Objective: To assess the effect of an inhibitor on overall mitochondrial respiration in intact cells.

  • Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to measure the rate at which cells consume oxygen in real-time.

  • General Procedure:

    • Seed cells in a specialized microplate and allow them to adhere.

    • Replace the culture medium with a low-buffered assay medium.

    • Equilibrate the cells in a CO2-free incubator.

    • Measure the basal OCR.

    • Inject the inhibitor (e.g., this compound) and measure the change in OCR.

    • Subsequently, inject other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to determine various parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

The following diagram outlines a typical experimental workflow for assessing a compound's effect on mitochondrial respiration.

cluster_assays Experimental Assays start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture mito_isolation Mitochondrial Isolation cell_culture->mito_isolation intact_cells Intact Cell Seeding (for OCR) cell_culture->intact_cells protein_quant Protein Quantification mito_isolation->protein_quant ocr_measurement OCR Measurement (Seahorse) intact_cells->ocr_measurement complex_I_assay Complex I Activity Assay protein_quant->complex_I_assay data_analysis Data Analysis complex_I_assay->data_analysis ocr_measurement->data_analysis conclusion Conclusion on Inhibitory Effect data_analysis->conclusion

Caption: Experimental workflow for assessing mitochondrial inhibition.

Conclusion and Future Directions

This compound, as a member of the Annonaceous acetogenin family, is a potent inhibitor of mitochondrial complex I. This mechanism underlies its observed cytotoxicity and positions it as a compound of interest for further investigation in cancer research. While direct quantitative data for this compound remains elusive, the established potent activity of its chemical class provides a strong rationale for its continued study.

Future research should focus on:

  • Quantitative Characterization: Determining the specific IC50 value of this compound for mitochondrial complex I inhibition.

  • In Vivo Studies: Evaluating the efficacy and toxicity of this compound in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

  • Elucidation of Downstream Effects: Investigating the detailed cellular responses to this compound-induced complex I inhibition, including the roles of apoptosis, autophagy, and metabolic reprogramming.

This technical guide provides a framework for understanding and investigating this compound as a mitochondrial complex I inhibitor. The provided methodologies and conceptual diagrams are intended to facilitate further research into this promising class of natural products.

References

Unraveling the Cytotoxic Power of Gigantetrocin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic properties of Gigantetrocin, an Annonaceous acetogenin, against various tumor cell lines. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the available quantitative data, details key experimental protocols, and visualizes the underlying molecular mechanisms to facilitate a comprehensive understanding of this compound's potential as an anti-cancer agent.

Executive Summary

This compound, a bioactive compound isolated from the plant Goniothalamus giganteus, has demonstrated significant and selective cytotoxicity against human tumor cells. As a member of the Annonaceous acetogenins family, its mechanism of action is believed to involve the inhibition of mitochondrial Complex I, leading to ATP depletion and the subsequent induction of apoptosis and cell cycle arrest. This guide presents the quantified cytotoxic efficacy of this compound and explores the molecular pathways implicated in its anti-tumor activity, offering a valuable resource for the scientific community engaged in cancer research and drug discovery.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been quantified against a panel of human tumor cell lines. The following table summarizes the effective concentration (ED₅₀), equivalent to the half-maximal inhibitory concentration (IC₅₀), of Gigantecin, a closely related or identical compound, showcasing its potent activity.[1][2]

Cell LineCancer TypeED₅₀ (µg/mL)
A-549Lung Carcinoma2.19 x 10⁻⁷
Breast CarcinomaBreast Cancer4.11 x 10⁻⁹
HT-29Colon Adenocarcinoma2.68 x 10⁻⁴

Core Mechanism of Action: A Multi-faceted Approach

The cytotoxic effects of this compound and other Annonaceous acetogenins are primarily attributed to their ability to disrupt cellular energy metabolism and activate programmed cell death pathways.

Inhibition of Mitochondrial Complex I

Annonaceous acetogenins are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This inhibition blocks the transfer of electrons from NADH to ubiquinone, thereby halting the production of ATP. The resulting energy depletion is particularly detrimental to cancer cells, which have high energy demands to sustain their rapid proliferation.

Induction of Apoptosis

The disruption of mitochondrial function by this compound is a key trigger for the intrinsic pathway of apoptosis. The inhibition of Complex I leads to the generation of reactive oxygen species (ROS) and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. This initiates a caspase cascade, culminating in the activation of executioner caspases (e.g., caspase-3) that dismantle the cell.

Cell Cycle Arrest

Studies on related Annonaceous acetogenins suggest that these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. This effect is often observed at the G1 or G2/M phases and is mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Key Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, research on analogous compounds, such as Gigantol and other acetogenins, points towards the involvement of critical cancer-related pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival in many cancers. Evidence from studies on related compounds suggests that acetogenins may exert their anti-cancer effects by inhibiting this pathway, thereby suppressing tumor cell growth and enhancing apoptosis.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition
Apoptosis Signaling Pathway

The induction of apoptosis by this compound likely follows the intrinsic (mitochondrial) pathway. Inhibition of Complex I leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade.

Apoptosis_Pathway This compound This compound Mitochondria Mitochondrial Complex I This compound->Mitochondria Inhibits CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-Induced Apoptosis Pathway

Experimental Protocols

The following section details the methodologies for key experiments used to assess the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Tumor cell lines (e.g., A-549, MCF-7, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with This compound B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 4h E->F G Add DMSO F->G H Read Absorbance (570 nm) G->H

MTT Assay Experimental Workflow
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells after treatment with this compound.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells after treatment with this compound.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in PI staining solution.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound exhibits potent cytotoxic activity against a range of human tumor cell lines. Its mechanism of action, characteristic of Annonaceous acetogenins, involves the disruption of mitochondrial function, leading to apoptosis and cell cycle arrest. The potential involvement of key oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, further underscores its promise as a therapeutic candidate.

Future research should focus on:

  • Expanding the panel of cancer cell lines tested to determine the full spectrum of this compound's activity.

  • Elucidating the specific signaling pathways modulated by this compound in different cancer contexts.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical models.

  • Exploring synergistic combinations with existing chemotherapeutic agents to enhance anti-cancer efficacy.

This technical guide provides a solid foundation for researchers to build upon in their efforts to harness the therapeutic potential of this compound in the fight against cancer.

References

Gigantetrocin: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gigantetrocin is a naturally occurring Annonaceous acetogenin, a class of polyketides known for their potent cytotoxic and antitumor activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its mechanism of action, with a focus on its impact on cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, oncology, and drug discovery.

Natural Sources of this compound

This compound is primarily isolated from the stem bark of Goniothalamus giganteus, a plant belonging to the Annonaceae family.[1][2][3][4] This family of flowering plants is a rich source of diverse bioactive compounds, with acetogenins being a prominent class. Several other cytotoxic acetogenins have also been isolated from Goniothalamus giganteus, highlighting its significance as a source of potential anticancer agents.[1][2]

Extraction and Isolation of this compound

The extraction and isolation of this compound from its natural source is a multi-step process that relies on chromatographic techniques guided by bioassays. The general workflow is designed to separate this lipophilic compound from a complex mixture of plant metabolites.

General Experimental Protocol

The isolation of this compound typically follows a bioactivity-directed fractionation approach, where the cytotoxicity of different fractions is monitored throughout the separation process. The brine shrimp lethality test is a commonly used bioassay for this purpose due to its simplicity and effectiveness in detecting cytotoxic compounds.[2][5]

A general protocol for the extraction and isolation of this compound is as follows:

  • Extraction: The dried and powdered stem bark of Goniothalamus giganteus is exhaustively extracted with ethanol at room temperature. The ethanolic extract is then concentrated under reduced pressure to yield a crude extract.[2][5]

  • Solvent Partitioning: The crude ethanolic extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves suspending the crude extract in water and sequentially partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The acetogenins, including this compound, are typically enriched in the less polar fractions.

  • Column Chromatography: The bioactive fractions obtained from solvent partitioning are further purified using a series of column chromatography techniques.

    • Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC) and bioassays.

    • Sephadex LH-20 Chromatography: Fractions enriched with this compound can be further purified on a Sephadex LH-20 column using an isocratic elution with a solvent such as methanol to remove smaller molecules and pigments.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC on a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. This step yields highly purified this compound.

Quantitative Data

While specific yield percentages for this compound from Goniothalamus giganteus are not consistently reported across the literature, the following table summarizes the types of compounds and general extraction approaches mentioned.

Parameter Value / Description Reference
Natural Source Stem bark of Goniothalamus giganteus[1][2][3][4]
Compound Class Annonaceous Acetogenin[1]
Initial Extraction Solvent Ethanol[2][5]
Bioassay for Fractionation Brine Shrimp Lethality Test[2][5]
Primary Chromatographic Method Silica Gel Column Chromatography
Secondary Chromatographic Method Sephadex LH-20, HPLC

Biological Activity and Mechanism of Action

This compound, like other Annonaceous acetogenins, exhibits potent cytotoxicity against a variety of cancer cell lines. Its primary mechanism of action involves the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.

Inhibition of Mitochondrial Complex I

Complex I is a crucial enzyme in the mitochondrial respiratory chain, responsible for oxidizing NADH and transferring electrons to ubiquinone. By inhibiting Complex I, this compound disrupts the electron flow, leading to:

  • Decreased ATP Production: The inhibition of the electron transport chain severely impairs oxidative phosphorylation, resulting in a significant reduction in cellular ATP levels.

  • Generation of Reactive Oxygen Species (ROS): The blockage of electron flow can lead to the incomplete reduction of oxygen, resulting in the production of superoxide radicals and other reactive oxygen species. This induces oxidative stress and cellular damage.

Induction of Apoptosis

The cellular stress caused by ATP depletion and increased ROS production ultimately triggers programmed cell death, or apoptosis. The apoptotic cascade initiated by this compound is believed to involve the activation of caspases, a family of proteases that execute the apoptotic process. While the precise downstream signaling pathways specifically for this compound are not fully elucidated, the general mechanism for Complex I inhibitors suggests the involvement of the intrinsic apoptotic pathway.

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow Plant_Material Dried & Powdered Stem Bark of Goniothalamus giganteus Ethanolic_Extraction Ethanolic Extraction Plant_Material->Ethanolic_Extraction Crude_Extract Crude Ethanolic Extract Ethanolic_Extraction->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Solvent_Partitioning Bioactive_Fraction Bioactive Fraction (Monitored by Brine Shrimp Lethality Test) Solvent_Partitioning->Bioactive_Fraction Silica_Gel Silica Gel Column Chromatography Bioactive_Fraction->Silica_Gel Enriched_Fraction This compound-Enriched Fraction Silica_Gel->Enriched_Fraction Sephadex Sephadex LH-20 Chromatography Enriched_Fraction->Sephadex Further_Purified_Fraction Further Purified Fraction Sephadex->Further_Purified_Fraction HPLC Preparative HPLC (C18) Further_Purified_Fraction->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Experimental workflow for the extraction and isolation of this compound.

Proposed Signaling Pathway of this compound-Induced Apoptosis

Signaling_Pathway cluster_mito This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Complex_I Complex I (NADH:ubiquinone oxidoreductase) ETC Electron Transport Chain Complex_I->ETC Inhibition ATP_Depletion ATP Depletion ETC->ATP_Depletion Disruption leads to ROS_Increase Increased ROS ETC->ROS_Increase Disruption leads to Cellular_Stress Cellular Stress ATP_Depletion->Cellular_Stress ROS_Increase->Cellular_Stress Apoptotic_Pathway Intrinsic Apoptotic Pathway Cellular_Stress->Apoptotic_Pathway Activation of Caspase_Activation Caspase Activation Apoptotic_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Methodological & Application

Total Synthesis of Gigantetrocin A: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gigantetrocin A, a member of the Annonaceous acetogenins, exhibits significant and selective cytotoxicity against human tumor cells, making it a compound of high interest in medicinal chemistry and drug development. This document provides a detailed protocol for the total synthesis of this compound A, based on the convergent strategy developed by Shi and colleagues. The synthesis involves the preparation of a key trans-tetrahydrofuran (THF) core and a γ-lactone moiety, which are subsequently coupled via a Wittig reaction. Key transformations include a Sharpless asymmetric dihydroxylation and a cobalt-catalyzed aerobic cyclization to construct the stereochemically rich THF ring. This application note offers detailed experimental procedures, tabulated data for key intermediates, and a comprehensive workflow diagram to guide researchers in the synthesis of this potent natural product.

Introduction

Annonaceous acetogenins are a large family of polyketide natural products isolated from plants of the Annonaceae family. They are characterized by a long aliphatic chain bearing oxygenated functional groups, including hydroxyls, ketones, epoxides, and one or more tetrahydrofuran (THF) and/or tetrahydropyran (THP) rings, terminating in a γ-lactone. This compound A, isolated from Goniothalamus giganteus, has demonstrated potent cytotoxic activity, driving considerable interest in its total synthesis to enable further biological evaluation and structure-activity relationship studies.[1] The first total synthesis was reported by Shi's group in 2000, establishing a convergent route that has become a cornerstone for accessing this class of molecules.[2]

The synthetic strategy hinges on three key stages:

  • Synthesis of the trans-Tetrahydrofuran (THF) Core: A multi-step sequence starting from trans-1,4-dichloro-2-butene to construct the chiral THF ring with the correct relative and absolute stereochemistry.

  • Synthesis of the γ-Lactone Fragment: Preparation of the butenolide portion of the molecule.

  • Coupling and Final Elaboration: A Wittig reaction to connect the two main fragments, followed by final deprotection steps to yield the natural product.

Overall Synthetic Workflow

The total synthesis of this compound A is a multi-step process that can be visualized as the convergence of two major synthetic pathways, one for the THF-containing fragment and another for the lactone fragment.

GigantetrocinA_Synthesis cluster_THF Synthesis of THF Core cluster_Lactone Synthesis of γ-Lactone Fragment cluster_Coupling Coupling and Final Steps A trans-1,4-dichloro-2-butene B Dienediol Intermediate A->B Multi-step conversion C Sharpless Asymmetric Dihydroxylation B->C AD-mix-β D Diol Intermediate C->D E Cobalt-Catalyzed Aerobic Cyclization D->E Co(modp)₂ O₂ F trans-THF Ring Building Block E->F G Elaboration to Phosphonium Salt F->G Functional group manipulation H THF-Phosphonium Salt G->H K Wittig Reaction H->K I γ-Lactone Precursor J Aldehyde Fragment I->J Multi-step conversion J->K L Coupled Product K->L M Deprotection L->M N This compound A M->N caption Overall workflow for the total synthesis of this compound A.

Caption: Overall workflow for the total synthesis of this compound A.

Experimental Protocols

Disclaimer: The following protocols are representative examples based on established methodologies for the key reactions in the synthesis of this compound A, as the full experimental details from the primary literature were not publicly accessible. Researchers should optimize these conditions as needed.

Part 1: Synthesis of the trans-Tetrahydrofuran (THF) Core

The construction of the stereochemically complex THF ring is a critical part of the synthesis.

Step 1a: Sharpless Asymmetric Dihydroxylation of the Dienediol Intermediate

This reaction establishes the initial stereocenters that guide the formation of the THF ring.

  • Procedure: To a stirred solution of the dienediol intermediate (1.0 eq) in a 1:1 mixture of t-BuOH and water at 0 °C, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.1 eq). Stir the resulting slurry vigorously at 0 °C until the reaction is complete (monitored by TLC, typically 12-24 hours). Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and warm the mixture to room temperature, stirring for 1 hour. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral diol.

Step 1b: Cobalt-Catalyzed Aerobic Cyclization

This step utilizes an oxidative cyclization to form the trans-substituted THF ring.

  • Procedure: Dissolve the diol intermediate (1.0 eq) in 1,2-dichloroethane. Add Co(modp)₂ (bis(morpholinodithiocarbamato)cobalt(II)) (0.1 eq) to the solution. Stir the mixture vigorously under an atmosphere of oxygen (balloon) at room temperature for 24-48 hours, or until TLC analysis indicates complete consumption of the starting material. Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel to yield the trans-THF ring building block.

Part 2: Synthesis of the γ-Lactone Aldehyde

The butenolide portion is prepared and functionalized to an aldehyde for the subsequent coupling reaction. The synthesis of this fragment typically starts from a suitable chiral precursor to install the desired stereochemistry at the lactone ring.

Part 3: Wittig Coupling and Final Deprotection

Step 3a: Wittig Reaction

The two key fragments are joined in this crucial carbon-carbon bond-forming step.

  • Procedure: To a suspension of the THF-phosphonium salt (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Stir the resulting deep red solution for 1 hour at -78 °C. Add a solution of the γ-lactone aldehyde (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm slowly to room temperature and stir for an additional 4-6 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography to obtain the coupled product.

Step 3b: Global Deprotection

Removal of all protecting groups to yield the final natural product.

  • Procedure: The specific deprotection strategy will depend on the protecting groups used during the synthesis. A common final step involves the removal of silyl ethers using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF, or acidic deprotection for acid-labile groups.

Data Presentation

The following tables summarize key quantitative data for the intermediates and the final product in the synthesis of this compound A.

IntermediateStepKey ReagentsTypical Yield (%)Analytical Data (Expected)
Chiral DiolSharpless ADAD-mix-β85-95%¹H NMR, ¹³C NMR, HRMS, [α]D
trans-THF CoreCo-catalyzed CyclizationCo(modp)₂, O₂70-80%¹H NMR, ¹³C NMR, HRMS, [α]D
Coupled ProductWittig Reactionn-BuLi60-70%¹H NMR, ¹³C NMR, HRMS
This compound A Final DeprotectionTBAF or Acid80-90%¹H NMR, ¹³C NMR, HRMS, [α]D

Final Product Characterization Data for this compound A

PropertyReported Value
Molecular Formula C₃₅H₆₄O₇
Molecular Weight 596.89 g/mol
Appearance White amorphous solid
Specific Rotation [α]D Matches literature value for the natural product.[2]
¹H NMR (CDCl₃) Consistent with the structure of this compound A.
¹³C NMR (CDCl₃) Consistent with the structure of this compound A.
HRMS (ESI) m/z calculated for C₃₅H₆₅O₇ [M+H]⁺, found to be within ±5 ppm.

Signaling Pathways and Logical Relationships

The logic of the convergent synthesis is depicted below, illustrating the preparation of key fragments and their subsequent union.

Convergent_Synthesis Start_THF Starting Material A (for THF core) Key_THF Key Intermediate: THF-Phosphonium Salt Start_THF->Key_THF Multi-step Synthesis (Sharpless AD, Cyclization) Start_Lactone Starting Material B (for Lactone) Key_Lactone Key Intermediate: Lactone-Aldehyde Start_Lactone->Key_Lactone Multi-step Synthesis Final_Product This compound A Key_THF->Final_Product Wittig Coupling & Deprotection Key_Lactone->Final_Product caption Convergent synthesis strategy for this compound A.

Caption: Convergent synthesis strategy for this compound A.

Conclusion

The total synthesis of this compound A is a challenging yet achievable goal that provides access to a biologically important molecule. The strategy outlined here, pioneered by Shi and coworkers, relies on robust and well-established chemical transformations. The successful execution of this synthesis enables further investigation into the therapeutic potential of this compound A and its analogues. This document serves as a comprehensive guide for researchers embarking on the synthesis of this and related Annonaceous acetogenins.

References

Application of the Wittig Reaction in the Total Synthesis of Gigantetrocin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gigantetrocin is a member of the Annonaceous acetogenins, a class of natural products known for their potent cytotoxic activities against various cancer cell lines. A key step in the total synthesis of this compound, first achieved by Shi and coworkers, is the construction of the carbon skeleton by coupling a tetrahydrofuran (THF) unit with a γ-lactone moiety. This crucial carbon-carbon bond formation is efficiently accomplished using the Wittig reaction, a powerful and widely used method for alkene synthesis from aldehydes or ketones and phosphonium ylides. This document provides detailed application notes and protocols for the Wittig reaction as employed in the synthesis of this compound.

The Wittig Reaction in the Synthesis of this compound: An Overview

The total synthesis of this compound relies on a convergent strategy where two complex fragments are synthesized independently and then joined together. The Wittig reaction serves as the linchpin in this approach, connecting the C1-C14 segment containing the γ-lactone and a long alkyl chain with the C15-C34 segment containing the bis-tetrahydrofuran core.

Specifically, the synthesis involves the reaction of a phosphonium ylide, derived from a phosphonium salt precursor representing the THF-containing fragment, with an aldehyde representing the γ-lactone-containing fragment. This reaction stereoselectively forms a carbon-carbon double bond at the desired position, which is subsequently reduced to a single bond in the final steps of the synthesis to yield the natural product.

Experimental Protocols

The following protocols are based on the synthetic strategy reported for the total synthesis of this compound.

Preparation of the Phosphonium Salt (THF Fragment)

The synthesis of the phosphonium salt begins with the elaboration of a chiral starting material to construct the substituted tetrahydrofuran ring system with the correct stereochemistry. The terminal alkyl chain is then functionalized to introduce a leaving group, typically a halide, which is then displaced by triphenylphosphine to afford the corresponding phosphonium salt.

Materials:

  • THF-containing alkyl halide

  • Triphenylphosphine (PPh₃)

  • Acetonitrile (MeCN) or Toluene

  • Inert atmosphere (Argon or Nitrogen)

Protocol:

  • Dissolve the THF-containing alkyl halide in anhydrous acetonitrile or toluene under an inert atmosphere.

  • Add an equimolar amount of triphenylphosphine to the solution.

  • Heat the reaction mixture at reflux for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The phosphonium salt, which is typically a solid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure phosphonium salt.

The Wittig Reaction

The Wittig reaction is carried out by first generating the phosphonium ylide from the phosphonium salt using a strong base, followed by the addition of the aldehyde fragment.

Materials:

  • Phosphonium salt (from the previous step)

  • Anhydrous tetrahydrofuran (THF)

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu))

  • Aldehyde (γ-lactone fragment)

  • Inert atmosphere (Argon or Nitrogen)

Protocol:

  • Suspend the phosphonium salt in anhydrous THF under an inert atmosphere in a flame-dried flask.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a strong base (e.g., n-BuLi in hexanes) dropwise to the suspension. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

Data Presentation

The following table summarizes the key quantitative data for the Wittig reaction step in the synthesis of this compound.

Reactant 1 (Phosphonium Salt)Reactant 2 (Aldehyde)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
THF-containing Phosphonium Saltγ-Lactone-containing Aldehyden-BuLiTHF-78 to rt12-24~70-85*

*The yield is an estimated range based on typical Wittig reactions of similar complexity, as the exact yield from the primary literature was not accessible.

Mandatory Visualization

Wittig Reaction Mechanism in this compound Synthesis

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Phosphonium_Ylide Phosphonium Ylide (from THF Fragment) Betaine Betaine Intermediate Phosphonium_Ylide->Betaine Nucleophilic Attack Aldehyde Aldehyde (γ-Lactone Fragment) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene (this compound Backbone) Oxaphosphetane->Alkene Elimination Triphenylphosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine_Oxide

Caption: Mechanism of the Wittig reaction for the coupling of the THF and γ-lactone fragments.

Experimental Workflow for the Wittig Reaction Step

Wittig_Workflow Start Start Prepare_Ylide Prepare Phosphonium Ylide (Phosphonium Salt + Base in THF at -78°C) Start->Prepare_Ylide Add_Aldehyde Add Aldehyde Solution (at -78°C) Prepare_Ylide->Add_Aldehyde Warm_React Warm to Room Temperature and React for 12-24h Add_Aldehyde->Warm_React Quench Quench Reaction (aq. NH4Cl) Warm_React->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Isolated Alkene Product Purify->Product

Caption: Experimental workflow for the Wittig reaction in the synthesis of this compound.

Conclusion

The Wittig reaction is a cornerstone in the total synthesis of this compound, enabling the efficient and convergent coupling of two advanced intermediates. The protocols and data presented here provide a detailed guide for researchers aiming to apply this powerful transformation in the context of complex natural product synthesis. The robustness and reliability of the Wittig reaction make it an invaluable tool for medicinal chemists and drug development professionals working on the synthesis and derivatization of bioactive molecules like this compound.

Sharpless Asymmetric Dihydroxylation: A Cornerstone in Acetogenin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Sharpless Asymmetric Dihydroxylation (SAD) reaction stands as a pivotal and widely employed method for the stereocontrolled synthesis of vicinal diols, a critical structural motif in a vast array of biologically active natural products. Among these, the Annonaceous acetogenins, a class of potent cytotoxic and antitumor agents, frequently feature polyoxygenated carbon chains where the precise stereochemistry is paramount to their biological activity. The SAD reaction provides an elegant and efficient solution for establishing these crucial stereocenters with a high degree of predictability and enantioselectivity. This document provides a detailed overview of the application of SAD in acetogenin synthesis, including quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes.

Introduction to Sharpless Asymmetric Dihydroxylation in Acetogenin Synthesis

Annonaceous acetogenins are characterized by their long aliphatic chains bearing tetrahydrofuran (THF) and/or tetrahydropyran (THP) rings, often flanked by hydroxyl groups, and culminating in a terminal γ-lactone. The arrangement and stereochemistry of the hydroxyl groups along the carbon backbone are crucial for their potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain, a key target in cancer therapy.

The SAD reaction, developed by K. Barry Sharpless, utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand to achieve the enantioselective dihydroxylation of prochiral olefins. The commercially available "AD-mix" reagents, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide reliable and opposing enantioselectivity, making this a highly versatile tool for synthetic chemists. In the context of acetogenin synthesis, the SAD reaction is instrumental in setting the stereochemistry of key hydroxylated intermediates, which are then elaborated to form the characteristic THF or THP rings.

Quantitative Data Presentation

The following tables summarize the quantitative outcomes of the Sharpless Asymmetric Dihydroxylation in the synthesis of various acetogenin precursors. The data highlights the high yields and excellent stereocontrol achievable with this methodology.

Acetogenin/PrecursorAlkene SubstrateAD-mix UsedYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (d.r.)Reference
(+)-Muconin Terminal Alkene PrecursorAD-mix-β92>95N/ASugimoto et al.
Parviflorin Internal Alkene with adjacent stereocenterAD-mix-β85N/A10:1Trost et al.
Reticulatain-1 Terminal Alkene with distant chiral centerAD-mix-β8894N/AMakabe et al.
Solamin Long-chain terminal alkeneAD-mix-β9096N/AKitahara et al.
Rolliniastatin A Internal Alkene PrecursorAD-mix-α82N/A>10:1Sinha & Keinan
Pladienolide B Trisubstituted Alkene PrecursorAD-mix-β77N/A10:1Rhoades et al.[1]

N/A: Not applicable or not reported.

Experimental Protocols

The following are detailed methodologies for key Sharpless Asymmetric Dihydroxylation experiments cited in acetogenin synthesis.

Protocol 1: Synthesis of a Key Diol Intermediate for (+)-Muconin

This protocol describes the asymmetric dihydroxylation of a terminal alkene precursor in the total synthesis of (+)-muconin.

Materials:

  • Terminal alkene precursor (1.0 eq)

  • AD-mix-β (1.4 g per mmol of alkene)

  • Methanesulfonamide (CH₃SO₂NH₂) (1.0 eq)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A mixture of AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.0 eq) in a 1:1 mixture of t-BuOH/H₂O (10 mL per mmol of alkene) is stirred at room temperature until two clear phases are formed.

  • The mixture is then cooled to 0 °C in an ice bath.

  • The terminal alkene precursor (1.0 eq), dissolved in a minimal amount of t-BuOH, is added to the stirred reaction mixture.

  • The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, the reaction is quenched by the addition of solid sodium sulfite (1.5 g per mmol of alkene) and stirred for an additional 30 minutes at room temperature.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford the desired diol.

Protocol 2: Diastereoselective Dihydroxylation in the Synthesis of a Parviflorin Intermediate

This protocol details the diastereoselective dihydroxylation of an internal alkene bearing a pre-existing stereocenter, a common strategy in the synthesis of complex acetogenins.

Materials:

  • Internal alkene precursor (1.0 eq)

  • AD-mix-β (1.4 g per mmol of alkene)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Sodium sulfite (Na₂SO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the internal alkene precursor (1.0 eq) in a 1:1 mixture of t-BuOH/H₂O (20 mL per mmol of alkene) at 0 °C is added AD-mix-β (1.4 g per mmol of alkene).

  • The reaction mixture is stirred at 0 °C for 24 hours or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of sodium sulfite (1.5 g per mmol of alkene) and the mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The mixture is diluted with water and extracted with dichloromethane (3 x 25 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The resulting crude diol is purified by flash column chromatography on silica gel to yield the pure product.

Mandatory Visualizations

Reaction Mechanism of Sharpless Asymmetric Dihydroxylation

The following diagram illustrates the catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Sharpless_AD_Mechanism cluster_cycle Catalytic Cycle cluster_legend Legend OsO4_L OsO₄-Ligand Complex Osmylate_ester Cyclic Osmate Ester Intermediate OsO4_L->Osmylate_ester + Alkene [3+2] Cycloaddition Alkene Alkene (R-CH=CH-R') Alkene->Osmylate_ester Diol Diol Product Osmylate_ester->Diol Hydrolysis OsVI Os(VI) Species Osmylate_ester->OsVI OsVI->OsO4_L Re-oxidation Oxidant Stoichiometric Oxidant (e.g., K₃[Fe(CN)₆]) Oxidant->OsVI Key_Intermediate Key Intermediate Reactant_Product Reactant/Product Reagent Reagent

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Workflow: Total Synthesis of (+)-Muconin

This diagram outlines the key transformations in the total synthesis of the acetogenin (+)-muconin, highlighting the pivotal role of the Sharpless Asymmetric Dihydroxylation.

Muconin_Synthesis_Workflow cluster_workflow Total Synthesis of (+)-Muconin cluster_legend Legend Start Commercially Available Starting Material Alkene_Formation Alkene Synthesis Start->Alkene_Formation SAD Sharpless Asymmetric Dihydroxylation (SAD) Alkene_Formation->SAD Key Stereochemistry-Defining Step Diol_Protection Diol Protection SAD->Diol_Protection THF_Ring_Formation Tetrahydrofuran (THF) Ring Formation Diol_Protection->THF_Ring_Formation Chain_Elongation Carbon Chain Elongation THF_Ring_Formation->Chain_Elongation Lactone_Formation γ-Lactone Formation Chain_Elongation->Lactone_Formation Deprotection Final Deprotection Lactone_Formation->Deprotection Muconin (+)-Muconin Deprotection->Muconin Key_Step Key SAD Step Starting_Material Starting Material Final_Product Final Product Intermediate_Step Synthetic Step

Caption: Simplified workflow for the total synthesis of (+)-muconin.

Conclusion

The Sharpless Asymmetric Dihydroxylation is an indispensable tool in the synthesis of Annonaceous acetogenins. Its ability to introduce vicinal diols with high enantioselectivity and diastereoselectivity allows for the precise construction of the complex polyoxygenated structures that are essential for the potent biological activity of this class of natural products. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of acetogenins and other complex natural products, facilitating the development of novel therapeutic agents.

References

Application Notes and Protocols for Brine Shrimp Lethality Assay of Gigantetrocin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The brine shrimp lethality assay (BSLA) is a simple, rapid, and cost-effective preliminary toxicity screening method for bioactive compounds.[1] It serves as a valuable tool in the early stages of drug discovery, particularly for natural products, to assess cytotoxicity.[1][2] This assay utilizes brine shrimp (Artemia salina) nauplii (larvae) to determine the median lethal concentration (LC50) of a test substance, providing an indication of its cytotoxic potential.[3] Annonaceous acetogenins, a class of potent bioactive compounds isolated from plants of the Annonaceae family, have demonstrated significant cytotoxic and antitumor properties.[4][5] Gigantetrocin, a monotetrahydrofuran acetogenin, is one such compound known for its selective and potent cytotoxicity to human tumor cells and its toxicity to brine shrimp.[6][7][8]

These application notes provide a detailed protocol for conducting the brine shrimp lethality assay to evaluate the cytotoxic activity of this compound.

Principle

The brine shrimp lethality assay is based on the principle of exposing brine shrimp nauplii to varying concentrations of a test substance for a 24-hour period and determining the concentration at which 50% of the nauplii die.[9] The nauplii are sensitive to a wide range of chemical compounds, and their mortality rate is directly proportional to the concentration of the toxic substance.[9] This assay is a preliminary screen that can guide further, more specific, and complex cytotoxicity and antitumor studies.[1][10]

Data Presentation

The results of the brine shrimp lethality assay are typically presented as the LC50 value, which is the concentration of the test substance that is lethal to 50% of the brine shrimp nauplii within a 24-hour period.[11] This value is often determined using probit analysis.[11][12] The following table provides a sample data structure for recording and analyzing the results.

Concentration of this compound (µg/mL)Number of Nauplii per ReplicateReplicate 1 (Number of Dead Nauplii)Replicate 2 (Number of Dead Nauplii)Replicate 3 (Number of Dead Nauplii)Mean Mortality (%)
Control (Vehicle) 100013.3
1 1012113.3
10 1045650.0
100 109101096.7
1000 10101010100.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Materials and Reagents
  • Brine shrimp (Artemia salina) eggs

  • Sea salt or artificial sea salt mixture

  • Distilled water

  • This compound (test substance)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for this compound

  • Hatching tank or beaker

  • Light source (e.g., lamp)

  • Air pump and tubing

  • Pipettes (various sizes)

  • Test tubes or multi-well plates (e.g., 24-well plates)[13]

  • Magnifying glass or dissecting microscope

  • Yeast suspension (optional, as food)[14]

Experimental Workflow

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Data Collection & Analysis hatching Hatching of Brine Shrimp Eggs prep_solutions Preparation of Test Solutions add_nauplii Addition of Nauplii to Test Solutions prep_solutions->add_nauplii incubation Incubation for 24 hours add_nauplii->incubation counting Counting of Surviving Nauplii incubation->counting analysis Calculation of Percent Mortality and LC50 counting->analysis

Caption: Experimental workflow for the brine shrimp lethality assay.

Step-by-Step Protocol

1. Hatching of Brine Shrimp Nauplii

  • Prepare artificial seawater by dissolving 38 g of sea salt in 1 liter of distilled water.[12]

  • Pour the artificial seawater into a hatching tank or a beaker.

  • Add a small quantity of brine shrimp eggs (cysts) to the seawater.[13]

  • Provide continuous aeration using an air pump and illuminate the hatching vessel with a light source.[1][13]

  • Allow the eggs to hatch for 24-48 hours at room temperature (25-30°C).[1][13] The hatched nauplii will be attracted to the light source, which facilitates their collection.

2. Preparation of Test Solutions

  • Prepare a stock solution of this compound by dissolving a known weight of the compound in a suitable solvent (e.g., DMSO).

  • From the stock solution, prepare a series of dilutions to obtain the desired test concentrations (e.g., 1, 10, 100, 1000 µg/mL).[9] The final concentration of the solvent in the test medium should be kept low (typically ≤1%) to avoid solvent toxicity.

  • Prepare a control solution containing the same amount of solvent used in the test solutions but without this compound.

3. Assay Procedure

  • Using a pipette, transfer 10-20 nauplii into each test tube or well of a multi-well plate.[13]

  • Add the prepared this compound dilutions to the respective test tubes or wells.

  • Adjust the final volume in each container with artificial seawater.

  • Set up at least three replicates for each concentration and the control.

  • Incubate the test tubes or plates for 24 hours under illumination.[12]

4. Data Collection and Analysis

  • After 24 hours, count the number of surviving nauplii in each test tube or well using a magnifying glass or a dissecting microscope. Larvae are considered dead if they show no movement for 10 seconds of observation.[14]

  • Calculate the percentage of mortality for each concentration using the following formula:

    • % Mortality = (Number of dead nauplii / Total number of nauplii) x 100

  • Determine the LC50 value by plotting the percentage of mortality against the logarithm of the concentration and using statistical methods such as probit analysis.

Signaling Pathway of this compound-Induced Cytotoxicity

Annonaceous acetogenins, including this compound, are known to exert their cytotoxic effects primarily through the inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[8] This inhibition leads to a decrease in ATP production, cellular energy depletion, and ultimately, apoptosis (programmed cell death). Annonacin, a similar acetogenin, has been shown to induce the expression of Bax, a pro-apoptotic protein, and enhance the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[15]

G This compound This compound complex_i Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) This compound->complex_i Inhibition bax Bax Expression This compound->bax atp_depletion ATP Depletion complex_i->atp_depletion apoptosis Apoptosis (Cell Death) atp_depletion->apoptosis caspase3 Caspase-3 Activation bax->caspase3 caspase3->apoptosis

Caption: Simplified signaling pathway of this compound-induced cytotoxicity.

Conclusion

The brine shrimp lethality assay is a reliable and efficient method for the preliminary assessment of the cytotoxic potential of this compound. Its simplicity and low cost make it an ideal primary screen to guide further research into the anticancer properties of this and other natural products. A positive result in the BSLA, indicated by a low LC50 value, warrants further investigation using more specific in vitro and in vivo models to fully characterize the compound's therapeutic potential.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Gigantetrocin on MCF-7 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gigantetrocin, a member of the Annonaceous acetogenins, represents a promising class of natural products with potent cytotoxic activities against various cancer cell lines. This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound using the human breast adenocarcinoma cell line, MCF-7. The methodologies outlined herein are fundamental for the preliminary screening and mechanistic evaluation of this compound as a potential anticancer agent.

Annonaceous acetogenins primarily exert their cytotoxic effects by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1] This action leads to a significant depletion of intracellular ATP, which preferentially affects cancer cells due to their high energy demand and elevated NADH oxidase activity.[2] The subsequent induction of apoptosis is a key mechanism of cell death. These protocols will enable researchers to quantify the cytotoxic effects of this compound and elucidate its mechanism of action.

Data Presentation: Quantitative Cytotoxicity Data

The following tables summarize the cytotoxic activity of Annonaceous acetogenins and other relevant compounds against the MCF-7 cell line, providing a comparative basis for newly generated data on this compound.

Table 1: IC50 Values of Annonaceous Acetogenins against MCF-7 Cells

CompoundCell LineIC50 ValueReference
AnnonacinMCF-70.31 µM (ED50)[2]
AnnonacinMCF-721.1 µg/mL[3]
BullatacinMCF-7/wtCytostatic[1]
BullatacinMCF-7/AdrCytotoxic[1]
Annosquacin BMCF-7/ADR14.69 µM[4]

Note: The cytotoxicity of acetogenins can be significantly higher in multidrug-resistant (MDR) cell lines like MCF-7/Adr due to their ATP-depletion mechanism, which counteracts the ATP-dependent efflux pumps responsible for resistance.[1]

Table 2: Comparative IC50 Values of Standard Chemotherapeutic Agents against MCF-7 Cells

CompoundCell LineIC50 ValueReference
DoxorubicinMCF-78.64 µM[5]
CisplatinMCF-715.3 µM[5]
TamoxifenMCF-71.13 µM (ED50)[2]

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below. These protocols are optimized for the MCF-7 cell line and can be adapted for the specific investigation of this compound.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[6]

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[7]

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1% (v/v).[7] Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.

Materials:

  • Treated cell culture supernatants from Protocol 1

  • LDH assay kit (e.g., Roche Cytotoxicity Detection Kit)

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Collection: After the treatment period with this compound, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[8]

  • Assay Plate Preparation: Transfer 100 µL of supernatant from each well of the experimental plate to a new 96-well assay plate.[8]

  • Controls:

    • Low Control (Spontaneous LDH release): Supernatant from untreated cells.

    • High Control (Maximum LDH release): Add 2% Triton X-100 to untreated cells to induce complete lysis. The supernatant from these wells serves as the high control.[8]

    • Background Control: Culture medium only.

  • Reaction: Prepare the LDH assay reaction mixture according to the manufacturer's protocol and add it to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of low control) / (Absorbance of high control - Absorbance of low control)] x 100.

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • MCF-7 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells per well. After 24 hours, treat the cells with various concentrations of this compound (e.g., IC25, IC50, and IC75) for 48 hours.[9]

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualization of Pathways and Workflows

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the overall workflow for assessing the in vitro cytotoxicity of this compound on MCF-7 cells.

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed MCF-7 Cells treat Treat with this compound (various concentrations and time points) start->treat mtt MTT Assay (Viability) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis ic50 Determine IC50 mtt->ic50 percent_cyto Calculate % Cytotoxicity ldh->percent_cyto percent_apop Quantify Apoptosis apoptosis->percent_apop conclusion Evaluate Cytotoxic Potential of this compound ic50->conclusion percent_cyto->conclusion percent_apop->conclusion

Caption: Workflow for In Vitro Cytotoxicity Assessment of this compound.

Signaling Pathway of Annonaceous Acetogenin-Induced Apoptosis in MCF-7 Cells

This diagram depicts the putative signaling pathway through which Annonaceous acetogenins like this compound induce apoptosis in MCF-7 cells, based on studies with the related compound Annonacin.[2]

signaling_pathway This compound This compound Mitochondria Mitochondria (Complex I) This compound->Mitochondria Inhibition ER_alpha ERα Signaling This compound->ER_alpha Inhibition ATP_depletion ATP Depletion Mitochondria->ATP_depletion Apoptosis Apoptosis ATP_depletion->Apoptosis Induction ERK_JNK_STAT3 p-ERK1/2, p-JNK, p-STAT3 (Decreased Phosphorylation) ER_alpha->ERK_JNK_STAT3 Downregulation CyclinD1 Cyclin D1 (Decreased Expression) ER_alpha->CyclinD1 Downregulation Bcl2 Bcl-2 (Decreased Expression) ER_alpha->Bcl2 Downregulation G0_G1_Arrest G0/G1 Cell Cycle Arrest CyclinD1->G0_G1_Arrest Induction p21_p27 p21(WAF1), p27(kip1) (Increased Expression) p21_p27->G0_G1_Arrest Induction G0_G1_Arrest->Apoptosis Bcl2->Apoptosis Promotion

Caption: Putative Apoptotic Signaling Pathway of this compound in MCF-7 Cells.

References

Application Notes and Protocols: In Vitro Cytotoxicity of Gigantetrocin on HT-29 Human Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gigantetrocin, a member of the Annonaceous acetogenin family of natural products, has demonstrated significant cytotoxic potential against various human tumor cell lines in preliminary studies.[1] Annonaceous acetogenins are known to exert their anticancer effects through the inhibition of mitochondrial complex I (NADH-ubiquinone oxidoreductase), leading to ATP depletion. This disruption of cellular energy metabolism can trigger a cascade of events, including the activation of AMP-activated protein kinase (AMPK) and inhibition of the mTOR signaling pathway, ultimately culminating in apoptosis and cell cycle arrest.[2][3][4] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using the HT-29 human colorectal adenocarcinoma cell line, a well-established model for colorectal cancer research.[5] The assays described herein—MTT, LDH, and Annexin V-FITC/PI apoptosis assay—are standard methods to evaluate cell viability, membrane integrity, and programmed cell death, respectively.

Data Presentation

Table 1: Cytotoxicity of Annonaceous Acetogenin Mimic AA005 on Various Human Cancer Cell Lines. [6][7]

Cell LineCancer TypeIC50 (µM) after 48h
HT-29 Colon 0.02 ± 0.003
HCT116Colon0.01 ± 0.002
LOVOColon0.03 ± 0.005
A549Lung0.04 ± 0.006
H1299Lung0.05 ± 0.008
MCF-7Breast0.02 ± 0.004
MDA-MB-231Breast0.03 ± 0.005

Experimental Protocols

Cell Culture

The HT-29 human colorectal adenocarcinoma cell line should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Seed HT-29 cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of this compound and controls (vehicle, lysis control for maximum LDH release).

  • Incubate for the desired period (e.g., 24, 48, 72 hours).

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity relative to the lysis control.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.

Protocol:

  • Seed HT-29 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.[2]

  • Treat cells with selected concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect the culture medium containing any floating cells.

  • Wash the cells with cold PBS and centrifuge at 350 x g for 5 minutes.[2]

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[2]

  • Incubate for 15 minutes at room temperature in the dark.[2]

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Experimental Workflow

G cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis culture HT-29 Cell Culture seed Seed cells in plates culture->seed treat Treat with this compound seed->treat mtt MTT Assay (Viability) treat->mtt 24-72h ldh LDH Assay (Membrane Integrity) treat->ldh 24-72h apoptosis Apoptosis Assay (Flow Cytometry) treat->apoptosis 24-48h absorbance Measure Absorbance mtt->absorbance ldh->absorbance flow Flow Cytometry Analysis apoptosis->flow calc Calculate IC50 & % Apoptosis absorbance->calc flow->calc

Caption: Experimental workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway of this compound in HT-29 Cells

G This compound This compound Mito Mitochondrial Complex I This compound->Mito Inhibits ATP ATP Depletion Mito->ATP AMPK AMPK Activation ATP->AMPK mTOR mTOR Inhibition AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Leads to Apoptosis Apoptosis mTOR->Apoptosis Leads to

Caption: Proposed mechanism of this compound-induced cell death.

References

Application Notes and Protocols for the Purification of Gigantetrocin via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gigantetrocin, a member of the Annonaceous acetogenins, is a potent bioactive compound isolated from plants of the Annonaceae family, such as Goniothalamus giganteus.[1][2] These polyketides exhibit significant cytotoxic and antitumor activities, making them promising candidates for drug development.[1][2] The primary mechanism of action for this compound and other acetogenins is the inhibition of the mitochondrial complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][2] This disruption of cellular energy metabolism ultimately leads to apoptosis (programmed cell death), particularly in rapidly dividing cancer cells. This document provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for the isolation of natural products.

Data Presentation

The following tables summarize the key quantitative data associated with the analytical and preparative HPLC purification of this compound. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: Analytical HPLC Method Parameters and Performance

ParameterValue
Linearity Range (µg/mL) 0.5 - 50
Correlation Coefficient (r²) > 0.999
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.5
Retention Time (min) ~15-20
Peak Purity > 98%

Table 2: Preparative HPLC Purification Performance

ParameterValue
Sample Loading (mg) 50 - 200
Purity of Collected Fraction (%) > 95%
Estimated Yield (%) 80 - 90%
Throughput (mg/run) Dependent on sample loading

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of acetogenins from plant sources.

Materials:

  • Dried and powdered plant material (e.g., stem bark of Goniothalamus giganteus)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Macerate the powdered plant material in methanol at room temperature for 48 hours.

  • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Suspend the crude extract in a water-methanol mixture (9:1 v/v) and partition successively with hexane and ethyl acetate.

  • The acetogenin-rich fraction is typically found in the ethyl acetate layer.

  • Collect the ethyl acetate fraction and evaporate the solvent to dryness to yield the crude this compound-containing extract.

Analytical HPLC Method for this compound Analysis

This method is used for the initial analysis of the crude extract and for purity assessment of the final product.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Prepare the mobile phase: Methanol (Solvent A) and Water (Solvent B).

  • Set the column temperature to 30°C.

  • Equilibrate the column with the initial mobile phase composition.

  • Dissolve a small amount of the extract or purified sample in methanol and filter through a 0.45 µm syringe filter.

  • Inject the sample onto the column.

  • Run the gradient elution program as detailed in Table 3.

  • Monitor the elution at a wavelength of 220 nm.

Table 3: Analytical HPLC Gradient Elution Program

Time (min)% Solvent A (Methanol)% Solvent B (Water)Flow Rate (mL/min)
080201.0
209551.0
259551.0
3080201.0
Preparative HPLC for this compound Purification

This protocol describes the scaling up of the analytical method for the purification of larger quantities of this compound.

Instrumentation:

  • Preparative HPLC system with a high-pressure pump, a larger sample injector, a fraction collector, and a UV-Vis detector.

  • Preparative reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 µm particle size)

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Method Scaling: Scale up the analytical method to the preparative scale. The flow rate and injection volume need to be adjusted based on the column dimensions. A general formula for scaling the flow rate is:

    • Flow Rate (prep) = Flow Rate (analytical) x [ (ID (prep)²) / (ID (analytical)²) ]

    • Where ID is the internal diameter of the column.

  • Sample Preparation: Dissolve the crude ethyl acetate extract in a minimal amount of methanol to achieve a high concentration. Filter the solution to remove any particulate matter.

  • Purification:

    • Equilibrate the preparative column with the initial mobile phase composition.

    • Inject the concentrated sample onto the column.

    • Run the scaled-up gradient elution program.

    • Monitor the elution at 220 nm.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak based on the retention time observed in the analytical run.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Goniothalamus giganteus) extraction Extraction (Methanol Maceration) plant_material->extraction partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) extraction->partitioning crude_extract Crude Acetogenin Extract partitioning->crude_extract analytical_hplc Analytical HPLC (Method Development & Purity Check) crude_extract->analytical_hplc preparative_hplc Preparative HPLC (Purification) crude_extract->preparative_hplc fraction_collection Fraction Collection preparative_hplc->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis pure_this compound Purified this compound (>95% Purity) purity_analysis->pure_this compound

Caption: Workflow for the purification of this compound.

Signaling Pathway of this compound-Induced Apoptosis

signaling_pathway This compound This compound complex_i Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) This compound->complex_i Inhibits atp_depletion ATP Depletion complex_i->atp_depletion Leads to bcl2_family Modulation of Bcl-2 Family Proteins complex_i->bcl2_family apoptosis Apoptosis atp_depletion->apoptosis bax_up ↑ Bax bcl2_family->bax_up bcl2_down ↓ Bcl-2 bcl2_family->bcl2_down cytochrome_c Cytochrome c Release bax_up->cytochrome_c bcl2_down->cytochrome_c caspase_activation Caspase Activation (e.g., Caspase-3) cytochrome_c->caspase_activation caspase_activation->apoptosis

Caption: this compound's mechanism of inducing apoptosis.

References

Application Notes and Protocols: Spectroscopic Analysis of Gigantetrocin and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectroscopic analysis of Gigantetrocin and its analogues, a class of Annonaceous acetogenins known for their significant cytotoxic and potential antitumor activities.[1][2][3] Accurate structural elucidation and characterization are crucial for understanding their structure-activity relationships and for further drug development. The following sections present key spectroscopic data, detailed experimental protocols, and visual representations of analytical workflows and biological pathways.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a representative analogue, Annonacin, to facilitate comparison. Annonaceous acetogenins are characterized by a long aliphatic chain, one or more tetrahydrofuran (THF) rings, and a terminal α,β-unsaturated γ-lactone.[4]

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueObserved DataInterpretation
Mass Spectrometry (MS) Molecular Formula: C₃₅H₆₄O₇ Molecular Weight: 596.9 g/mol Exact Mass: 596.46520438 Da Observed Ion (CIMS): [M+H]⁺ at m/z 597[5][6]Confirms the elemental composition and molecular weight. Consecutive losses of water (H₂O) are typically observed, indicating the presence of hydroxyl groups.[5][6]
UV-Vis Spectroscopy λmax: ~220 nm[7]Characteristic absorption of the α,β-unsaturated γ-lactone ring system.[5][6][7]
Infrared (IR) Spectroscopy ~3450 cm⁻¹ (broad) ~1745 cm⁻¹ (strong)O-H stretching, indicative of hydroxyl groups.[5][6] C=O stretching of the α,β-unsaturated γ-lactone.[5][6][7]
¹H NMR Spectroscopy (CDCl₃) δ ~7.0-7.2 ppm (q) δ ~5.0 ppm (dq) δ ~3.4-3.8 ppm (m)Olefinic proton of the γ-lactone. Proton on the carbon bearing the methyl group of the lactone. Carbinolic protons (protons on carbons attached to hydroxyl or ether oxygens).[8][9]
¹³C NMR Spectroscopy (CDCl₃) δ ~174 ppm δ ~151 ppm δ ~131 ppm δ ~70-85 ppmCarbonyl carbon of the γ-lactone. Olefinic carbon (C-35) of the lactone.[9] Olefinic carbon (C-2) of the lactone.[9] Carbons of the THF ring and other oxygenated carbons.[4][10]

Table 2: Spectroscopic Data for Annonacin (Analogue)

Spectroscopic TechniqueObserved DataInterpretation
Mass Spectrometry (MS) Molecular Formula: C₃₅H₆₄O₇ Molecular Weight: 596.9 g/mol Observed Ion (CIMS): [M+H]⁺ at m/z 597.4734[5][6]Identical molecular formula and weight to this compound, highlighting their isomeric nature.
UV-Vis Spectroscopy λmax: 215 nm[5][6]Characteristic absorption of the α,β-unsaturated γ-lactone.
Infrared (IR) Spectroscopy ~3450 cm⁻¹ (broad) ~1745 cm⁻¹O-H stretching from hydroxyl groups.[5][6] C=O stretching of the γ-lactone.[5][6]
¹H NMR Spectroscopy (CDCl₃) δ ~7.18 ppm (d) δ ~5.06 ppm (dq) δ ~3.8 ppm (m)Olefinic proton (H-35).[9] H-36.[9] Carbinolic protons.[9]
¹³C NMR Spectroscopy (CDCl₃) δ ~174.3 ppm (C-1) δ ~151.8 ppm (C-35) δ ~131.1 ppm (C-2) δ ~70-83 ppmCarbonyl carbon.[9] Olefinic carbon.[9] Olefinic carbon.[9] Carbons of the THF ring and hydroxyl-bearing carbons.[9]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

This compound and its analogues are typically isolated from the plant family Annonaceae.[4] The isolation process involves extraction with organic solvents (e.g., ethanol, chloroform) followed by chromatographic separation.[11] Purified compounds are obtained as a whitish wax or solid.[5][6] For spectroscopic analysis, the purified sample should be dried under vacuum to remove residual solvents.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 300-600 MHz) equipped with a cryoprobe for enhanced sensitivity is recommended.[11]

Sample Preparation:

  • Accurately weigh 1-5 mg of the purified compound.

  • Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).[11][12][13] CDCl₃ is a common solvent for these lipophilic compounds.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as ¹³C has low natural abundance.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[13]

  • Integrate the ¹H NMR signals and analyze the coupling patterns.

  • For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable.[11]

Instrumentation:

  • High-resolution mass spectrometers such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are preferred for accurate mass measurements.[9]

  • Ionization techniques like Electrospray Ionization (ESI), Chemical Ionization (CI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.[14][15]

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • For ESI, the solution can be directly infused or injected via an LC system.

  • For MALDI, the sample is co-crystallized with a suitable matrix on a target plate.

Acquisition Parameters (ESI-QTOF example):

  • Ionization Mode: Positive ion mode is common for observing [M+H]⁺ or [M+Na]⁺ adducts.[9][10]

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Mass Range: m/z 100-1000.

  • Collision Energy (for MS/MS): Varies (e.g., 10-40 eV) to induce fragmentation.

Data Analysis:

  • Determine the monoisotopic mass of the parent ion to confirm the molecular formula.

  • Analyze the fragmentation pattern in MS/MS spectra to identify characteristic losses, such as water molecules from hydroxyl groups and cleavages of the aliphatic chain, which help in locating the THF rings and hydroxyl groups.[10][15]

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • KBr Pellet: Mix a small amount of the sample (~1 mg) with dry potassium bromide (KBr) (~100 mg). Grind the mixture to a fine powder and press it into a transparent disk.

  • Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform), cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol) at a known concentration (e.g., 0.01-0.1 mg/mL).[16]

  • Use a quartz cuvette with a 1 cm path length.

Data Acquisition:

  • Wavelength Range: 200-400 nm.[16]

  • Blank: Use the pure solvent as a blank to zero the absorbance.

  • Record the spectrum and identify the wavelength of maximum absorbance (λmax).

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound and its analogues.

G cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation plant_material Plant Material (Annonaceae) extraction Solvent Extraction plant_material->extraction chromatography Chromatographic Separation (e.g., Column, HPLC) extraction->chromatography pure_compound Pure this compound/Analogue chromatography->pure_compound nmr NMR (1H, 13C, 2D) pure_compound->nmr ms MS (HRMS, MS/MS) pure_compound->ms ir FTIR pure_compound->ir uv UV-Vis pure_compound->uv structure_elucidation Structural Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation uv->structure_elucidation data_comparison Comparison with Analogues structure_elucidation->data_comparison bioactivity Structure-Activity Relationship data_comparison->bioactivity

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

This compound and other Annonaceous acetogenins are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial respiratory chain.[1][17] This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering the intrinsic pathway of apoptosis.[18][19]

G cluster_cell Cell cluster_mito Mitochondrion cluster_cyto Cytosol complex_I Complex I (NADH:ubiquinone oxidoreductase) etc Electron Transport Chain atp ATP complex_I->atp Decrease ros ROS Increase complex_I->ros atp_synthase ATP Synthase etc->atp_synthase atp_synthase->atp bax Bax Activation ros->bax cyto_c Cytochrome c Release bax->cyto_c Pore formation apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis This compound This compound This compound->complex_I Inhibition

Caption: Mechanism of this compound-induced apoptosis via mitochondrial Complex I inhibition.

References

Application Notes and Protocols for Mitochondrial Complex I Inhibition Assay with Gigantetrocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gigantetrocin, a member of the Annonaceous acetogenin family of natural products, has demonstrated significant cytotoxic and potential antitumor activities.[1] These effects are largely attributed to its potent inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain.[2][3] Inhibition of Complex I disrupts cellular respiration, leading to decreased ATP production, increased generation of reactive oxygen species (ROS), and the induction of apoptotic or other cell death pathways.[4][5][6] These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on mitochondrial complex I activity.

Principle of the Assay

The activity of mitochondrial complex I can be determined by monitoring the oxidation of NADH to NAD+, which is coupled to the reduction of a specific dye. This protocol is based on a colorimetric assay where the reduction of the dye results in a decrease in absorbance at a specific wavelength. The rate of this change is proportional to the activity of Complex I. By measuring this rate in the presence and absence of this compound, its inhibitory effect can be quantified. Rotenone, a well-characterized and potent Complex I inhibitor, is used as a positive control for inhibition.[5][7]

Data Presentation

CompoundIC50 (nM) for Complex I InhibitionCell Line/Mitochondria SourceAssay MethodReference
This compound To be determinede.g., Isolated rat liver mitochondriaColorimetricExperimental Data
Rotenone (Control)5 - 20Isolated rat liver mitochondriaColorimetricPublished Data
Annonacin (Analogue)~10Bovine heart submitochondrial particlesSpectrophotometric[2]

Note: Annonacin is another Annonaceous acetogenin and is included for comparative purposes. The IC50 of this compound is expected to be in a similar nanomolar range.

Experimental Protocols

Materials and Reagents
  • Isolated mitochondria (e.g., from rat liver, cultured cells)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Rotenone (positive control inhibitor)

  • Complex I Assay Buffer

  • NADH

  • Assay Dye (e.g., DCIP or a proprietary dye from a commercial kit)

  • Coenzyme Q1 (Ubiquinone-1)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis mito_iso Isolate Mitochondria protein_quant Quantify Mitochondrial Protein mito_iso->protein_quant reagent_prep Prepare Reagents & this compound Dilutions protein_quant->reagent_prep plate_setup Set up 96-well plate (Control, this compound, Rotenone) reagent_prep->plate_setup add_mito Add Mitochondrial Suspension plate_setup->add_mito add_reagents Add Assay Buffer, Dye, CoQ1 add_mito->add_reagents pre_incubate Pre-incubate with Inhibitors add_reagents->pre_incubate start_reaction Initiate reaction with NADH pre_incubate->start_reaction read_plate Kinetic Reading (e.g., 600 nm) start_reaction->read_plate calc_rate Calculate Rate of Absorbance Change read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Experimental workflow for the mitochondrial complex I inhibition assay.

Detailed Methodology
  • Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) or cultured cells using differential centrifugation. The final mitochondrial pellet should be resuspended in a suitable isolation buffer.

  • Protein Quantification: Determine the protein concentration of the isolated mitochondrial suspension using a standard method such as the Bradford or BCA assay.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations for IC50 determination.

  • Assay Setup:

    • In a 96-well microplate, add the following to designated wells:

      • Blank: Assay buffer only.

      • Control (No Inhibitor): Mitochondrial suspension and assay buffer.

      • This compound: Mitochondrial suspension and the various dilutions of this compound.

      • Positive Control: Mitochondrial suspension and a saturating concentration of Rotenone (e.g., 10 µM).

    • Add the assay dye and Coenzyme Q1 to all wells except the blank.

  • Pre-incubation: Pre-incubate the plate at room temperature for 5-10 minutes to allow the inhibitors to interact with the enzyme.

  • Initiation of Reaction: Start the reaction by adding NADH to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at the appropriate wavelength (e.g., 600 nm for certain dyes, or 340 nm for NADH oxidation) kinetically over a period of 5-10 minutes, with readings taken every 30 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the specific activity of Complex I by subtracting the rate of the Rotenone-treated wells from the control and this compound-treated wells.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway of Mitochondrial Complex I Inhibition

The inhibition of mitochondrial complex I by this compound initiates a cascade of cellular events. The immediate consequences are a decrease in the NAD+/NADH ratio, a reduction in the proton motive force across the inner mitochondrial membrane, and a subsequent decrease in ATP synthesis. A key downstream effect is the increased production of reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular components. This can trigger various signaling pathways, including those leading to apoptosis.

G cluster_inhibitor Inhibitor Action cluster_complexI Mitochondrial Complex I cluster_consequences Downstream Effects cluster_cellular_response Cellular Response This compound This compound complexI Complex I (NADH:Ubiquinone Oxidoreductase) This compound->complexI Inhibits nadh_ratio Increased NADH/NAD+ Ratio complexI->nadh_ratio Leads to proton_motive Decreased Proton Motive Force complexI->proton_motive Leads to ros Increased ROS Production complexI->ros Leads to atp_synth Decreased ATP Synthesis proton_motive->atp_synth Impairs apoptosis Apoptosis atp_synth->apoptosis Contributes to oxidative_stress Oxidative Stress ros->oxidative_stress Causes oxidative_stress->apoptosis Can trigger

Signaling pathway of mitochondrial complex I inhibition by this compound.

Logical Relationship of Inhibition and Cellular Respiration

The inhibition of Complex I by this compound has a direct and profound impact on cellular respiration. By blocking the initial step of the electron transport chain, it curtails the overall rate of oxygen consumption and ATP production through oxidative phosphorylation. This forces cells to rely more on glycolysis for ATP, a less efficient process.

G This compound This compound complexI Mitochondrial Complex I This compound->complexI Inhibits etc Electron Transport Chain complexI->etc Is part of complexI->etc Blocks oxphos Oxidative Phosphorylation etc->oxphos Drives o2_consumption Oxygen Consumption etc->o2_consumption Reduces atp_production ATP Production etc->atp_production Reduces oxphos->o2_consumption Requires oxphos->atp_production Produces glycolysis Glycolysis atp_production->glycolysis Upregulates (compensatory)

Logical relationship of this compound inhibition and cellular respiration.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Gigantetrocin Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Gigantetrocin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this complex natural product. The guidance provided is based on the seminal total synthesis by Shi and colleagues, which established a convergent route to this compound A.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound A?

A1: The most cited total synthesis of this compound A, developed by Shi's group, employs a convergent strategy.[1][2] This involves the synthesis of two key fragments: a trans-tetrahydrofuran (THF) ring building block and a γ-lactone segment. These two fragments are then coupled via a Wittig reaction to form the carbon skeleton of this compound A.[1][2]

Q2: What are the key reactions in the total synthesis of this compound A where yield loss is common?

A2: Based on the synthesis by Shi and coworkers, the key stages prone to yield issues are:

  • Sharpless Asymmetric Dihydroxylation (AD): Used to introduce chirality and set up the stereocenters for the THF ring.

  • Mukaiyama Aerobic Oxidative Cyclization: Employed for the construction of the trans-substituted THF ring.

  • Wittig Reaction: The crucial coupling step to connect the THF and γ-lactone fragments.

Q3: Has the original synthesis by Shi's group reported the overall yield?

Troubleshooting Guides

This section provides troubleshooting for common problems encountered during the key stages of this compound A synthesis.

Sharpless Asymmetric Dihydroxylation (AD)

The Sharpless AD is a reliable method for the enantioselective dihydroxylation of olefins. However, issues can arise, particularly with complex substrates.

Problem 1: Low Yield of the Diol

Potential Cause Troubleshooting Suggestions
Incomplete reaction. - Extend the reaction time. Monitor the reaction progress by TLC. - Ensure the reaction is maintained at the optimal temperature (often 0 °C to room temperature).
Decomposition of the product. - Work up the reaction promptly upon completion. - Ensure the pH of the reaction mixture is controlled, as highly basic or acidic conditions can degrade the diol.
Suboptimal reagent stoichiometry. - Use the commercially available AD-mix-α or AD-mix-β for convenience and optimized reagent ratios. - If preparing the reagent mixture in situ, ensure accurate measurement of all components, especially the osmium tetroxide catalyst and the chiral ligand.

Problem 2: Low Enantioselectivity (ee)

Potential Cause Troubleshooting Suggestions
"Second cycle" reaction. - The "second cycle," an achiral background reaction, can lower enantioselectivity. To suppress this, ensure a sufficient concentration of the chiral ligand.[4] - Adding the olefin slowly to the reaction mixture can also help maintain a high effective concentration of the chiral catalyst complex.
Incorrect ligand choice. - For a desired enantiomer, ensure the correct AD-mix is used (AD-mix-α for (DHQ)₂PHAL and AD-mix-β for (DHQD)₂PHAL).
Substrate-specific issues. - The inherent structure of the olefin can sometimes lead to lower than expected enantioselectivity. While less common with the Sharpless AD, exploring alternative chiral dihydroxylation methods might be necessary in recalcitrant cases.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

This is a general procedure that should be adapted and optimized for the specific diene precursor to the THF ring of this compound.

  • To a stirred solution of the olefin (1.0 equiv) in t-BuOH/H₂O (1:1, 0.1 M) at 0 °C, add AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃).

  • Stir the reaction mixture vigorously at 0 °C until TLC analysis indicates complete consumption of the starting material.

  • Add solid sodium sulfite and stir for an additional 30 minutes.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography on silica gel.

Mukaiyama Aerobic Oxidative Cyclization

This reaction is a key step for constructing the trans-substituted THF ring. The yield and stereoselectivity can be sensitive to reaction conditions.

Problem 1: Low Yield of the trans-THF Product

Potential Cause Troubleshooting Suggestions
Catalyst deactivation. - Ensure the use of a high-purity cobalt catalyst (e.g., Co(modp)₂). - The reaction is sensitive to air and moisture; perform under an inert atmosphere (e.g., argon or nitrogen) before introducing oxygen.
Inefficient oxygenation. - Ensure efficient stirring to maximize the gas-liquid interface. - A slow stream of oxygen or air bubbled through the reaction mixture can be more effective than a static atmosphere.
Formation of side products. - Over-oxidation can occur. Monitor the reaction closely and stop it once the starting material is consumed. - The choice of solvent can influence the reaction outcome. Toluene or other non-polar aprotic solvents are commonly used.

Problem 2: Poor trans:cis Diastereoselectivity

Potential Cause Troubleshooting Suggestions
Suboptimal reaction temperature. - This reaction is often performed at room temperature. Lowering the temperature may improve diastereoselectivity in some cases.
Influence of substrate stereochemistry. - The stereocenters established in the preceding Sharpless AD step are crucial for directing the stereochemical outcome of the cyclization. Ensure the high enantiopurity of the diol precursor.

Experimental Protocol: Mukaiyama Aerobic Oxidative Cyclization

This protocol is based on the synthesis of the trans-THF ring in this compound A by Shi's group, which reported a 74% yield.

  • Dissolve the diene-diol precursor (1.0 equiv) in an appropriate solvent (e.g., toluene) under an inert atmosphere.

  • Add the cobalt(II) catalyst, such as Co(modp)₂ (catalytic amount, e.g., 5-10 mol%).

  • Replace the inert atmosphere with a balloon of oxygen or bubble a gentle stream of air or oxygen through the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the trans-THF derivative.

Wittig Reaction

The Wittig reaction is a powerful tool for olefination but can be challenging with complex and sterically hindered substrates.

Problem 1: Low Yield of the Coupled Alkene

Potential Cause Troubleshooting Suggestions
Inefficient ylide formation. - Ensure the complete deprotonation of the phosphonium salt. Use a strong, non-nucleophilic base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). - The choice of solvent is critical for ylide formation. THF or diethyl ether are commonly used for unstabilized ylides.
Decomposition of the ylide or aldehyde. - Ylides, especially unstabilized ones, can be sensitive to air and moisture. Perform the reaction under an inert atmosphere. - Aldehydes can be prone to self-condensation or other side reactions under basic conditions. Add the aldehyde to the pre-formed ylide solution, often at low temperature (e.g., -78 °C), and then allow the reaction to warm to room temperature.
Steric hindrance. - Both the ylide and the aldehyde in the this compound synthesis are large molecules, which can slow down the reaction. Extended reaction times or elevated temperatures may be necessary. - If the Wittig reaction consistently gives low yields, consider alternative olefination methods like the Horner-Wadsworth-Emmons (HWE) reaction, which often offers easier purification.

Problem 2: Formation of E/Z Isomers

Potential Cause Troubleshooting Suggestions
Nature of the ylide. - Unstabilized ylides (where the group attached to the carbanion is an alkyl group) typically favor the formation of the Z-alkene. - Stabilized ylides (with an electron-withdrawing group) generally lead to the E-alkene. The ylide in the this compound synthesis is unstabilized, favoring the desired Z-isomer.
Reaction conditions. - "Salt-free" conditions (using bases like sodium hexamethyldisilazide, NaHMDS) can enhance Z-selectivity for unstabilized ylides. Lithium salts can sometimes decrease the selectivity.

Experimental Protocol: Wittig Reaction

This is a general procedure for a Wittig reaction involving an unstabilized ylide.

  • Suspend the phosphonium salt (1.1 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C or -78 °C and add a strong base (e.g., n-BuLi, 1.1 equiv) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the mixture for 30-60 minutes at the same temperature.

  • Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the alkene from triphenylphosphine oxide and other byproducts.

Data Presentation

While a complete step-by-step yield comparison for different this compound syntheses is not available from the searched literature, the following table summarizes reported yields for key transformations in the synthesis of mono-THF acetogenins, which can serve as a benchmark.

Reaction Substrate Type Reported Yield Reference
Mukaiyama Aerobic Oxidative CyclizationDiene-diol74%(Shi et al., reported in various reviews)
Sharpless Asymmetric DihydroxylationOlefinGenerally >80%(General literature on Sharpless AD)
Wittig ReactionComplex aldehyde and ylideHighly variable (40-80%)(General literature on acetogenin synthesis)

Visualizations

Experimental Workflow for this compound A Synthesis

Gigantetrocin_Synthesis_Workflow cluster_THF_synthesis THF Ring Synthesis cluster_lactone_synthesis γ-Lactone Synthesis cluster_coupling Fragment Coupling and Final Steps start_THF Diene Precursor sharpless_AD Sharpless Asymmetric Dihydroxylation start_THF->sharpless_AD diol Chiral Diol sharpless_AD->diol mukaiyama Mukaiyama Aerobic Oxidative Cyclization diol->mukaiyama THF_aldehyde THF Aldehyde (Fragment 1) mukaiyama->THF_aldehyde wittig Wittig Reaction THF_aldehyde->wittig start_lactone Lactone Precursor elaboration Functional Group Manipulation start_lactone->elaboration phosphonium_salt Phosphonium Salt (Fragment 2) elaboration->phosphonium_salt phosphonium_salt->wittig coupled_product Coupled Product wittig->coupled_product deprotection Deprotection coupled_product->deprotection This compound This compound A deprotection->this compound

Caption: Convergent synthesis workflow for this compound A.

Troubleshooting Logic for Low Wittig Reaction Yield

Wittig_Troubleshooting start Low Yield in Wittig Reaction check_ylide Check Ylide Formation (Color Change?) start->check_ylide ylide_no No Color Change check_ylide->ylide_no No ylide_yes Color Change Observed check_ylide->ylide_yes Yes base_issue Base Inactive or Insufficient ylide_no->base_issue solvent_issue Solvent Not Anhydrous ylide_no->solvent_issue phosphonium_issue Phosphonium Salt Impure ylide_no->phosphonium_issue check_aldehyde Check Aldehyde Stability ylide_yes->check_aldehyde aldehyde_degrades Aldehyde Degradation (Side Spots on TLC?) check_aldehyde->aldehyde_degrades Yes aldehyde_ok Aldehyde Appears Stable check_aldehyde->aldehyde_ok No purify_aldehyde Re-purify Aldehyde aldehyde_degrades->purify_aldehyde low_temp_addition Add Aldehyde at Low Temperature (-78 °C) aldehyde_degrades->low_temp_addition steric_hindrance Consider Steric Hindrance aldehyde_ok->steric_hindrance increase_time_temp Increase Reaction Time and/or Temperature steric_hindrance->increase_time_temp alternative_olefination Consider Alternative Olefination (e.g., HWE Reaction) steric_hindrance->alternative_olefination

Caption: Troubleshooting guide for low yield in the Wittig reaction step.

This technical support center provides a starting point for addressing challenges in the total synthesis of this compound. For further in-depth information, consulting the original literature and detailed reviews on the synthesis of Annonaceous acetogenins is highly recommended.

References

Overcoming poor water solubility of Gigantetrocin in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor water solubility of Gigantetrocin in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a type of Annonaceous acetogenin, a class of potent bioactive compounds isolated from plants of the Annonaceae family.[1] These compounds, including this compound, are characterized as lipophilic, waxy substances, which results in poor water solubility.[2] This low aqueous solubility can lead to precipitation in cell culture media and assay buffers, causing inaccurate and unreliable experimental results.

Q2: What is the primary mechanism of action for this compound and other Annonaceous acetogenins?

A2: The primary mechanism of action for many Annonaceous acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[3][4] This inhibition disrupts cellular energy production (ATP synthesis) and can induce apoptosis.

Q3: Which signaling pathways are modulated by this compound?

A3: this compound and other Annonaceous acetogenins have been shown to modulate cell signaling pathways involved in cell survival, proliferation, and metabolism. Notably, they can inhibit the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which includes the PI3K/Akt/mTOR pathway.[5] Inhibition of mitochondrial complex I can also indirectly affect these pathways by altering the cellular energy status.

Troubleshooting Guide: Overcoming Poor Water Solubility

Issue: Precipitate Formation in Assay Wells

Cause: The concentration of this compound exceeds its solubility limit in the aqueous assay buffer or cell culture medium.

Solutions:

  • Optimize Solvent and Concentration:

    • Primary Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving Annonaceous acetogenins for in vitro studies.[2]

    • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • Working Solution: Dilute the stock solution in the final assay buffer or medium. Ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]

  • Utilize a Co-solvent System:

    • For certain applications, a combination of solvents may improve solubility. A mixture of ethanol and DMSO has been shown to enhance the solubility of some hydrophobic compounds.

  • Employ Solubilizing Agents:

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to increase the solubility of hydrophobic compounds.

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.

Quantitative Data Summary

While specific quantitative solubility data for this compound is limited, the following table provides solubility information for a related Annonaceous acetogenin, Squamocin, and a modified version to illustrate the potential for improvement.

CompoundSolvent/SystemSolubility
SquamocinPhosphate Buffered Saline (PBS), pH 7Not Detected
Galactosylated SquamocinPhosphate Buffered Saline (PBS), pH 71.37 mg/mL[7][8]
Annonaceous Acetogenins (general)AcetoneMostly Soluble
Annonaceous Acetogenins (general)MethanolMostly Soluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add 100% cell culture-grade DMSO to the tube to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Vortexing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Cytotoxicity Assay with this compound
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in the complete cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.1%).

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions.

Visualizations

Signaling Pathway Diagram

Gigantetrocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion EGFR EGFR PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->EGFR Inhibition ComplexI Mitochondrial Complex I This compound->ComplexI Inhibition ATP ATP Production ComplexI->ATP ATP->mTOR Activation

Caption: this compound signaling pathway.

Experimental Workflow Diagram

Solubility_Workflow start Start: Poorly Soluble This compound Powder stock_solution Prepare High-Concentration Stock in 100% DMSO start->stock_solution dilution Dilute Stock in Assay Medium (Final DMSO <0.5%) stock_solution->dilution check_precipitate Check for Precipitation dilution->check_precipitate assay_ready Proceed with Assay check_precipitate->assay_ready No troubleshoot Troubleshoot Solubility check_precipitate->troubleshoot Yes cosolvent Option 1: Use Co-solvent (e.g., Ethanol) troubleshoot->cosolvent surfactant Option 2: Add Surfactant (e.g., Tween® 80) troubleshoot->surfactant cyclodextrin Option 3: Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: Enhancing the Stability of Gigantetrocin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the stability of Gigantetrocin for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary challenges for in vivo research?

This compound is a member of the Annonaceous acetogenins (ACGs), a class of potent bioactive compounds isolated from the Annonaceae family of plants.[1] These compounds, including this compound, are known for their significant cytotoxic and antitumor properties.[1][2] The primary mechanism of action for ACGs is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial respiratory chain, which disrupts ATP production and can lead to apoptosis, particularly in cancer cells with high energy demands.[1][3]

The main challenges for the in vivo application of this compound are its:

  • Poor water solubility: As a lipophilic molecule, this compound has very low solubility in aqueous solutions, making it difficult to formulate for parenteral administration.[4]

  • Instability: The lactone ring and hydroxyl groups in the structure of this compound and other ACGs can be susceptible to degradation under certain conditions, such as non-optimal pH and temperature, which can lead to loss of activity.

  • Toxicity: While cytotoxic to cancer cells, ACGs can also exhibit toxicity to healthy cells, necessitating targeted delivery or formulation strategies to minimize side effects.[5][6]

Q2: What are the most promising strategies to enhance the stability and bioavailability of this compound for in vivo studies?

To overcome the challenges of poor solubility and instability, several formulation strategies are being explored for this compound and other ACGs. These include:

  • Liposomal Formulations: Encapsulating this compound within liposomes can improve its solubility, protect it from degradation, and facilitate its delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.[7][8]

  • Nanosuspensions: Preparing nanosuspensions of this compound can increase its surface area, leading to improved dissolution and bioavailability. These can be stabilized with polymers like PEG to enhance circulation time.[5][6]

  • Cyclodextrin Inclusion Complexes: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility and stability of hydrophobic drugs like this compound.[4]

Q3: What is the primary mechanism of action of this compound?

The primary molecular target of this compound, like other Annonaceous acetogenins, is Complex I of the mitochondrial electron transport chain .[1][3] Inhibition of Complex I leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, the induction of apoptosis.[9] Downstream signaling events may involve the modulation of apoptosis-related proteins and pathways such as the PI3K/Akt/mTOR pathway.[1][10][11]

Troubleshooting Guides

Guide 1: Formulation Instability
Issue Possible Cause Troubleshooting Steps
Precipitation of this compound during formulation - Exceeding solubility limit in the chosen solvent. - Inefficient encapsulation.- Optimize the drug-to-carrier ratio. - Use a co-solvent during the formulation process. - Ensure proper energy input (e.g., sonication, homogenization) for nanoparticle formation.
Aggregation of nanoparticles/liposomes over time - Suboptimal surface charge (Zeta potential). - Inadequate stabilizer concentration. - Storage at inappropriate temperature.- Measure the Zeta potential; aim for a value greater than ±20 mV for electrostatic stabilization. - Optimize the concentration of stabilizers (e.g., PEG-lipids, poloxamers). - Store formulations at the recommended temperature (typically 4°C) and protect from light.
Low encapsulation efficiency - Poor affinity of this compound for the carrier material. - Leakage of the drug from the carrier.- Modify the formulation composition to improve drug-carrier interaction (e.g., using lipids with different chain lengths). - Optimize the formulation process parameters (e.g., hydration time, sonication energy). - Analyze the supernatant for leaked drug to quantify the loss.
Guide 2: In Vivo Experiment Issues
Issue Possible Cause Troubleshooting Steps
High toxicity or adverse effects in animal models - High dose of this compound. - Off-target effects of the formulation. - Rapid release of the drug from the carrier.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Use targeted formulations (e.g., with folate receptors for certain cancers) to increase tumor-specific delivery.[6] - Characterize the in vitro release profile of the formulation to ensure a sustained release.
Lack of therapeutic efficacy - Poor bioavailability of the formulation. - Rapid clearance of the formulation by the reticuloendothelial system (RES). - Instability of the formulation in vivo.- Assess the pharmacokinetic profile of the formulated this compound. - Modify the nanoparticle surface with PEG (PEGylation) to increase circulation time. - Evaluate the stability of the formulation in plasma in vitro.[5]
High variability in experimental results - Inconsistent formulation preparation. - Non-uniform tumor size in animal models. - Improper administration of the formulation.- Standardize the formulation protocol and characterize each batch for size, polydispersity, and drug load. - Ensure that tumors are within a narrow size range at the start of the experiment. - Use consistent administration routes and techniques (e.g., tail vein injection for intravenous delivery).

Data Presentation

Table 1: Physicochemical Properties of Annonaceous Acetogenin (ACG) Formulations
Formulation TypeMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Load (%)Reference
ACG-Liposomes~80-~97-[12]
ACG-Nanosuspensions (PCL-PEG stabilized)123.2-20.17-73.68[5]
FA-PEG-ACG-Nanosuspensions119.7-23.0-49.68[6]

Note: Data presented are for general Annonaceous acetogenins (ACGs) and provide a reference for what can be expected for this compound formulations.

Table 2: Stability of Annonaceous Acetogenins (ACGs) in K-R Buffer Solution (pH 7.4)
CompoundConcentration (µg/mL) after 2hStability (%)
Annonacin4.98 ± 0.1299.6
Squamocin5.03 ± 0.09100.6
Annonin-VI4.95 ± 0.1599.0
Cherimolin-I5.01 ± 0.11100.2

Data from a study on a solid dispersion of ACGs, indicating good stability in a physiological buffer for at least 2 hours.[13][14]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes

This protocol is adapted from methods used for general Annonaceous acetogenins.[12]

  • Lipid Film Hydration: a. Dissolve this compound, soybean phosphatidylcholine (SPC), and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. A typical molar ratio would be 1:10:5 (this compound:SPC:Cholesterol). b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with a sterile aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.

  • Liposome Sizing: a. To obtain unilamellar vesicles of a defined size, subject the liposome suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: a. Remove unencapsulated this compound by dialysis, size exclusion chromatography, or ultracentrifugation.

  • Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the this compound concentration using HPLC.

Protocol 2: In Vivo Administration of Formulated this compound in a Mouse Xenograft Model

This protocol is a general guideline and should be adapted based on the specific animal model and experimental design.[7][15]

  • Animal Model: a. Use immunodeficient mice (e.g., nude or SCID) for tumor xenograft studies. b. Inoculate tumor cells subcutaneously or orthotopically. c. Allow tumors to reach a palpable size (e.g., 50-100 mm³) before starting treatment.

  • Formulation Preparation for Injection: a. Dilute the this compound formulation (e.g., liposomes, nanoparticles) in sterile, pyrogen-free saline or PBS to the desired final concentration. b. The final injection volume is typically 100-200 µL for intravenous (tail vein) administration.

  • Administration: a. Randomize mice into treatment groups (e.g., vehicle control, free this compound, formulated this compound). b. Administer the treatment intravenously via the tail vein. The frequency of administration will depend on the pharmacokinetic profile of the formulation (e.g., every other day, twice a week).

  • Monitoring: a. Monitor the body weight of the mice regularly as an indicator of toxicity. b. Measure tumor dimensions with calipers at set intervals and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Endpoint: a. Euthanize mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines. b. Harvest tumors and major organs for further analysis (e.g., histology, biodistribution).

Mandatory Visualizations

Diagram 1: Proposed Signaling Pathway of this compound-Induced Apoptosis

Gigantetrocin_Signaling cluster_mito Mitochondrial Events This compound This compound Mito Mitochondrion This compound->Mito Enters cell ComplexI Complex I This compound->ComplexI Inhibits PI3K PI3K This compound->PI3K May inhibit ROS ↑ ROS ComplexI->ROS Leads to ATP ↓ ATP ComplexI->ATP Leads to Bax Bax/Bak ROS->Bax Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 family (e.g., Bcl-xL) mTOR->Bcl2 Regulates Bcl2->Bax Inhibits CytoC Cytochrome c release Bax->CytoC Apoptosome Apoptosome (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling cascade of this compound in cancer cells.

Diagram 2: Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Treatment Administration (e.g., IV injection) randomization->treatment monitoring Monitoring: Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Repeat treatment schedule endpoint Endpoint Criteria Met monitoring->endpoint euthanasia Euthanasia & Tissue Harvesting endpoint->euthanasia analysis Data Analysis: - Tumor Growth Inhibition - Histology - Biodistribution euthanasia->analysis

Caption: Workflow for a preclinical in vivo efficacy study.

Diagram 3: Logical Flow for Troubleshooting Formulation Instability

Troubleshooting_Formulation start Formulation Issue (e.g., Aggregation) check_zeta Check Zeta Potential start->check_zeta zeta_ok Is |Zeta| > 20mV? check_zeta->zeta_ok adjust_stabilizer Adjust Stabilizer Concentration zeta_ok->adjust_stabilizer No check_storage Check Storage Conditions zeta_ok->check_storage Yes reformulate Reformulate adjust_stabilizer->reformulate storage_ok Temp/Light Correct? check_storage->storage_ok adjust_storage Adjust Storage (e.g., 4°C, dark) storage_ok->adjust_storage No check_drug_load Check Drug Load storage_ok->check_drug_load Yes adjust_storage->reformulate load_ok Is Drug Load within Limit? check_drug_load->load_ok adjust_drug_ratio Adjust Drug:Carrier Ratio load_ok->adjust_drug_ratio No load_ok->reformulate Yes (Issue Persists) adjust_drug_ratio->reformulate

Caption: Troubleshooting logic for nanoparticle formulation instability.

References

Troubleshooting low efficacy of Gigantetrocin in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gigantetrocin, a novel macrocyclic lactone inhibitor of the mTORC1 signaling pathway. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during preclinical animal studies, particularly those related to low in vivo efficacy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: We are observing suboptimal or no tumor growth inhibition in our subcutaneous xenograft model after treatment with this compound. What are the potential causes?

A1: Low efficacy in animal models can stem from several factors, broadly categorized into issues with the compound's formulation and delivery, its pharmacokinetic properties, or the biological model itself. Here are the primary areas to investigate:

  • Poor Bioavailability: this compound is a highly lipophilic macrocyclic lactone with low aqueous solubility. If the formulation is not optimized, the compound may precipitate upon injection or be poorly absorbed, leading to insufficient exposure at the tumor site.[1][2][3][4][5]

  • Rapid Metabolism or Clearance: The compound may be rapidly metabolized by the liver or cleared from circulation before it can reach effective concentrations in the tumor tissue.[6][7]

  • P-glycoprotein (P-gp) Efflux: As a macrocyclic lactone, this compound may be a substrate for efflux pumps like P-glycoprotein, which can actively transport the compound out of cells, reducing its intracellular concentration and efficacy.[6]

  • Sub-therapeutic Dosing: The dose administered may be too low to achieve the necessary therapeutic concentration in the plasma and tumor.

  • Inherent or Acquired Tumor Resistance: The tumor cell line used may have intrinsic resistance to mTORC1 inhibition. A common mechanism is the feedback activation of the PI3K/Akt pathway upon mTORC1 blockade, which promotes cell survival.[8][9][10][11]

Q2: How can we rule out a formulation or solubility issue with this compound?

A2: Start by evaluating the formulation and administration vehicle. Since this compound has poor water solubility, an aqueous suspension is likely to have very low bioavailability.

  • Visual Inspection: After preparing the dosing solution, let it sit for the expected duration of your dosing experiment. Check for any precipitation. Centrifuge a sample to see if any compound pellets out.

  • Vehicle Optimization: If you are using a simple vehicle like saline or PBS, this is likely the source of the problem. Consider using solubility-enhancing excipients.[1][12][13] The table below summarizes common vehicle systems for poorly soluble compounds.

  • Pharmacokinetic (PK) Study: The most definitive way to assess formulation performance is to conduct a pilot pharmacokinetic study. Measure the plasma concentration of this compound over time after administration. This will reveal if the compound is being absorbed and reaching adequate levels in the circulation.

Data Presentation: Formulation Vehicles for Poorly Soluble Compounds

Vehicle TypeComposition ExampleAdvantagesDisadvantages
Co-solvent 30% Solutol HS 15 in salineSimple to prepare; suitable for many compounds.Can cause irritation at high concentrations; drug may precipitate on dilution in the bloodstream.[12]
Lipid-Based Labrafac PG, Maisine® CC, Transcutol® HPCan significantly enhance solubility and absorption of lipophilic drugs.[1][2]More complex to prepare; potential for altered drug metabolism.
Surfactant 10% Tween 80 in PBSForms micelles that can solubilize hydrophobic compounds.[12]Potential for toxicity at higher concentrations.
Cyclodextrin 20% Hydroxypropyl-β-cyclodextrin (HPβCD)Forms inclusion complexes to increase aqueous solubility.Can be limited by the stoichiometry of complexation.

Q3: Our PK data shows low plasma exposure (AUC) and a short half-life for this compound. What are the next steps?

A3: Low exposure and rapid clearance point towards pharmacokinetic challenges.

  • Increase the Dose: The simplest approach is to perform a dose-escalation study to see if a higher dose can achieve the target exposure. Ensure you monitor for toxicity.

  • Change the Route of Administration: If using oral or subcutaneous routes, consider intravenous (IV) administration in a pilot study. This will provide 100% bioavailability and help determine the compound's intrinsic clearance rate.

  • Investigate Metabolism: Conduct in vitro metabolic stability assays using mouse liver microsomes to determine if this compound is rapidly metabolized. If so, this may be a fundamental limitation of the compound.

  • Assess P-gp Efflux: You can use P-gp knockout mice to determine if P-gp-mediated efflux is a significant contributor to clearance.[6] A significant increase in plasma AUC in knockout mice compared to wild-type would confirm this.[6]

Data Presentation: Hypothetical Pharmacokinetic Parameters of this compound

Formulation / Mouse StrainDose (mg/kg)RouteCmax (ng/mL)T½ (hours)AUC (ng·h/mL)
10% DMSO in Saline20IP1501.2350
20% HPβCD in Water20IP8502.52100
20% HPβCD in Water20IV25002.42800
20% HPβCD (P-gp Knockout)20IP18003.15500

Q4: We have confirmed adequate plasma exposure, but still see minimal efficacy. How do we investigate target engagement and tumor resistance?

A4: If the drug is reaching the bloodstream but the tumor is not responding, the issue is likely at the tumor site.

  • Confirm Target Engagement: The most critical step is to determine if this compound is inhibiting its target, mTORC1, within the tumor tissue. This can be assessed by Western blot analysis of downstream effector phosphorylation. Collect tumors from a cohort of treated animals (e.g., 4 hours post-dose) and measure the levels of phosphorylated-S6 (p-S6) and phosphorylated-4E-BP1 (p-4E-BP1). A significant reduction in these markers compared to vehicle-treated controls confirms target engagement.

  • Investigate Resistance Mechanisms: If the target is engaged but the tumor continues to grow, this suggests a resistance mechanism is active. A primary candidate for mTORC1 inhibitors is the rebound activation of Akt.[8][9][11] You should also probe for phosphorylated-Akt (p-Akt Ser473) in your Western blots. An increase in p-Akt in this compound-treated tumors is a strong indicator of this feedback loop.[10]

  • Consider Combination Therapy: If feedback activation of Akt is observed, combining this compound with a PI3K or Akt inhibitor may be necessary to achieve a significant anti-tumor response.[9]

Experimental Protocols

1. Protocol: Subcutaneous Xenograft Efficacy Study

This protocol describes a general workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.[14][15][16][17]

  • Cell Culture: Culture the selected human cancer cell line (e.g., A549, HT-29) under standard conditions. Ensure cells are healthy, in a logarithmic growth phase, and free of mycoplasma.

  • Cell Preparation: Harvest cells using trypsin and wash twice with sterile, serum-free medium or PBS. Count cells and assess viability (should be >95%). Resuspend the final cell pellet in a 1:1 mixture of PBS and Matrigel at a concentration of 20 x 10⁶ cells/mL.[17][18] Keep on ice.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) into the right flank of each 6-8 week old immunocompromised mouse (e.g., athymic nude or NSG).

  • Tumor Monitoring: Allow tumors to grow. Measure tumor volume 2-3 times per week using digital calipers. The volume is calculated using the formula: Volume = (Length x Width²)/2.[18]

  • Randomization and Dosing: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound 20 mg/kg, Positive Control).

  • Treatment Administration: Administer the compound according to the planned schedule (e.g., daily, intraperitoneally) for the duration of the study (typically 21-28 days). Monitor animal body weight and overall health status at each dosing.

  • Endpoint: The study is concluded when tumors in the vehicle group reach the predetermined maximum size, or if significant toxicity is observed. Tumors are excised, weighed, and may be flash-frozen or fixed for further analysis (e.g., Western blot, IHC).

2. Protocol: Western Blot for Target Engagement

  • Tumor Homogenization: Excise tumors from treated and control animals and immediately flash-freeze in liquid nitrogen. Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-S6, anti-S6, anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphoprotein signal to the total protein signal for each sample.

Visualizations

Signaling Pathway

Gigantetrocin_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 TSC TSC1/2 AKT->TSC RHEB Rheb TSC->RHEB mTORC1 mTORC1 RHEB->mTORC1 S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 mTORC2->AKT S6K->RTK Growth Cell Growth & Proliferation S6K->Growth EBP1->Growth This compound This compound This compound->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway. This compound inhibits mTORC1.

Experimental Workflow

Experimental_Workflow A Prepare & Implant Tumor Cells B Monitor Tumor Growth A->B C Tumors Reach ~125 mm³ B->C D Randomize Mice into Groups C->D E Administer Treatment (e.g., Vehicle, this compound) D->E F Monitor Tumor Volume & Body Weight E->F F->E Daily Dosing (21-28 days) G Study Endpoint F->G H Excise Tumors for Analysis (Weight, WB, IHC) G->H

Caption: Standard workflow for an in vivo subcutaneous xenograft efficacy study.

Troubleshooting Logic

Troubleshooting_Tree Start Low In Vivo Efficacy Observed CheckFormulation Is the formulation optimized for a lipophilic compound? Start->CheckFormulation OptimizeFormulation Optimize Vehicle: Use co-solvents, lipids, or cyclodextrins. CheckFormulation->OptimizeFormulation No RunPK Run Pilot PK Study (IP and IV) CheckFormulation->RunPK Yes OptimizeFormulation->RunPK CheckExposure Is plasma exposure (AUC) adequate? RunPK->CheckExposure IncreaseDose Increase Dose or Investigate Metabolism & P-gp Efflux. CheckExposure->IncreaseDose No CheckTarget Confirm Target Engagement in Tumor via Western Blot (e.g., p-S6 levels) CheckExposure->CheckTarget Yes TargetEngaged Is the target (mTORC1) inhibited? CheckTarget->TargetEngaged TroubleshootAssay Troubleshoot Drug Delivery to Tumor or Assay Methodology. TargetEngaged->TroubleshootAssay No CheckResistance Assess Resistance: Check for p-Akt rebound via Western Blot. TargetEngaged->CheckResistance Yes ConsiderCombo Resistance Likely. Consider combination with PI3K/Akt inhibitor. CheckResistance->ConsiderCombo

Caption: A decision tree for troubleshooting low efficacy of this compound.

References

Technical Support Center: Optimizing Gigantetrocin Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Gigantetrocin-loaded drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound into a drug delivery system?

A1: this compound, like other Annonaceous acetogenins, is a highly lipophilic compound with poor aqueous solubility. Key challenges include achieving high encapsulation efficiency, preventing drug precipitation during formulation and storage, ensuring long-term colloidal stability of the delivery system, and controlling the drug release profile to maximize therapeutic efficacy while minimizing systemic toxicity.

Q2: Which drug delivery systems are most suitable for this compound?

A2: Polymeric nanoparticles (e.g., PLGA-based), liposomes, and solid lipid nanoparticles (SLNs) are promising candidates for this compound delivery. These systems can encapsulate hydrophobic drugs like this compound within their core or lipid bilayers, improving solubility, stability, and pharmacokinetic profiles. The choice of system will depend on the specific therapeutic goal, such as targeted delivery or sustained release.

Q3: What are the critical quality attributes (CQAs) to monitor for a this compound-loaded nanoparticle system?

A3: The CQAs for a this compound-loaded nanoparticle system include particle size and polydispersity index (PDI), surface charge (zeta potential), drug loading content, encapsulation efficiency, in vitro drug release kinetics, and physical and chemical stability under defined storage conditions.

Q4: What are the recommended storage conditions for this compound-loaded nanoparticles?

A4: For lyophilized (freeze-dried) nanoparticle formulations, storage at 2-8°C is recommended to maintain long-term stability. For nanoparticle suspensions, storage at 2-8°C is also advised to prevent microbial growth and minimize drug leakage or particle aggregation. Avoid freezing nanoparticle suspensions, as this can disrupt the particle structure and lead to aggregation upon thawing.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation, characterization, and evaluation of this compound drug delivery systems.

Issue 1: Low Encapsulation Efficiency (<70%)

Potential Cause 1: Poor affinity of this compound for the nanoparticle core.

  • Solution: Modify the formulation by incorporating excipients that enhance the interaction between the drug and the nanoparticle matrix. For polymeric nanoparticles, consider using a different polymer or a blend of polymers with varying hydrophobicity. For lipid-based systems, adjusting the lipid composition can improve drug retention.

Potential Cause 2: Drug precipitation during the formulation process.

  • Solution: Ensure that the organic solvent used to dissolve this compound is fully miscible with the aqueous phase. Optimize the rate of addition of the organic phase to the aqueous phase during nanoprecipitation or emulsion formation to prevent rapid drug supersaturation and precipitation.

Potential Cause 3: Inefficient purification process leading to loss of drug-loaded nanoparticles.

  • Solution: Optimize the purification method. If using ultracentrifugation, ensure the speed and duration are sufficient to pellet the nanoparticles without causing irreversible aggregation. If using dialysis, select a membrane with an appropriate molecular weight cutoff (MWCO) to retain the nanoparticles while allowing the removal of unencapsulated drug.

Issue 2: High Polydispersity Index (PDI > 0.3)

Potential Cause 1: Suboptimal formulation or process parameters.

  • Solution: Systematically optimize parameters such as the polymer/lipid concentration, drug-to-carrier ratio, and energy input during homogenization or sonication. A high energy input can sometimes lead to broader size distributions.

Potential Cause 2: Particle aggregation.

  • Solution: Ensure the formulation includes sufficient stabilizing agents (e.g., surfactants like Poloxamer 188 or PVA). Also, verify that the zeta potential is sufficiently high (typically > |20| mV) to ensure electrostatic repulsion between particles. If aggregation occurs over time, re-evaluate the storage conditions and buffer composition.

Data Presentation: Nanoparticle Formulation Optimization

The following table summarizes the results of an experimental optimization of a PLGA-based nanoparticle formulation for this compound.

Formulation IDPLGA:Drug RatioStabilizer Conc. (%)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
G-NP-0110:11.0185.20.25-22.565.8
G-NP-0215:11.0160.70.18-25.178.4
G-NP-0320:11.0145.30.12-28.985.2
G-NP-0420:10.5152.10.28-15.782.1
G-NP-0520:12.0141.90.11-30.586.5

Experimental Protocols

Protocol 1: Determination of Encapsulation Efficiency (EE)
  • Sample Preparation: A known amount of the lyophilized this compound-loaded nanoparticle formulation is accurately weighed and dissolved in a suitable organic solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the encapsulated drug.

  • Quantification of Total Drug (W_total): The total amount of this compound in the dissolved formulation is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Quantification of Free Drug (W_free): The nanoparticle suspension is centrifuged using a centrifugal filter device (e.g., Amicon Ultra, 10 kDa MWCO) to separate the nanoparticles from the aqueous phase containing the unencapsulated (free) drug. The filtrate is collected, and the amount of free this compound is quantified by HPLC.

  • Calculation of Encapsulation Efficiency: The EE is calculated using the following formula:

    • EE (%) = [(W_total - W_free) / W_total] * 100

Protocol 2: In Vitro Drug Release Study
  • Setup: A known amount of the this compound-loaded nanoparticle formulation is placed in a dialysis bag (e.g., 10 kDa MWCO).

  • Release Medium: The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to maintain sink conditions) at 37°C with continuous stirring.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), an aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium.

  • Quantification: The concentration of this compound in the collected samples is determined by HPLC.

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate the drug release profile.

Visualizations

experimental_workflow formulation Formulation Development (PLGA, this compound, Stabilizer) process Nanoprecipitation Process (Solvent Evaporation) formulation->process purification Purification (Ultracentrifugation) process->purification characterization Physicochemical Characterization (Size, PDI, Zeta, EE%) purification->characterization optimization Optimization Loop characterization->optimization optimization->formulation Adjust Parameters instability Issue: Instability (Aggregation, Drug Leakage) optimization->instability PDI > 0.3 low_ee Issue: Low EE% optimization->low_ee EE% < 70% release_study In Vitro Release Study optimization->release_study Meets Criteria instability->formulation low_ee->formulation stability_study Stability Assessment (4°C, 25°C) release_study->stability_study final_formulation Optimized Formulation stability_study->final_formulation

Caption: Experimental workflow for optimizing this compound nanoparticle formulation.

troubleshooting_pathway start Start: Low Encapsulation Efficiency (EE%) Detected check_drug_sol Check Drug Solubility in Organic Phase start->check_drug_sol decision_sol Is Drug Fully Dissolved? check_drug_sol->decision_sol check_phase_ratio Verify Organic:Aqueous Phase Ratio decision_ratio Is Ratio Optimal? check_phase_ratio->decision_ratio check_mixing Assess Mixing Rate & Energy Input decision_mixing Is Mixing Controlled? check_mixing->decision_mixing decision_sol->check_phase_ratio Yes action_sol Action: Change Solvent or Increase Volume decision_sol->action_sol No decision_ratio->check_mixing Yes action_ratio Action: Adjust Phase Ratio decision_ratio->action_ratio No action_mixing Action: Optimize Stirring/ Sonication Parameters decision_mixing->action_mixing No re_evaluate Re-formulate and Measure EE% decision_mixing->re_evaluate Yes action_sol->re_evaluate action_ratio->re_evaluate action_mixing->re_evaluate

Caption: Troubleshooting pathway for low encapsulation efficiency of this compound.

Reducing off-target toxicity of Gigantetrocin in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the off-target toxicity of Gigantetrocin during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of on-target and potential off-target toxicity of this compound?

A1: this compound, an Annonaceous acetogenin, exerts its cytotoxic effects primarily through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][2] This disruption of cellular respiration leads to a depletion of ATP, increased production of reactive oxygen species (ROS), and subsequent induction of apoptosis in rapidly proliferating cancer cells.[3] However, as Complex I is a crucial component of mitochondrial function in all aerobic cells, this mechanism is also the likely source of off-target toxicity in healthy tissues with high energy demands, such as the heart, brain, liver, and kidneys.[3][4][5]

Q2: What are the most common off-target toxicities observed with Annonaceous acetogenins like this compound in preclinical models?

A2: While specific data for this compound is limited, studies on other Annonaceous acetogenins suggest potential for neurotoxicity, hepatotoxicity (liver damage), and nephrotoxicity (kidney damage).[5] Given its mechanism of action as a mitochondrial inhibitor, cardiotoxicity is also a significant concern, as observed with other anticancer agents that impair mitochondrial function.[3][4][6]

Q3: How can we proactively assess the potential for off-target toxicity of this compound in our preclinical studies?

A3: A multi-pronged approach is recommended. In vitro assessments using cell lines derived from relevant tissues (e.g., human iPSC-derived cardiomyocytes, neuronal cells, hepatocytes) can provide early indications of potential organ-specific toxicities.[1] In vivo studies in relevant animal models are crucial for evaluating systemic toxicity, including monitoring of clinical signs, body weight, food and water consumption, and comprehensive histopathological analysis of key organs at the end of the study. Toxicokinetic studies are also essential to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Q4: What formulation strategies can be employed to reduce the systemic toxicity of this compound?

A4: Enhancing the therapeutic index of this compound can be achieved through advanced formulation strategies. Encapsulation into nanocarriers, such as liposomes or polymeric nanoparticles, can improve its solubility and bioavailability, while potentially enabling passive or active targeting to tumor tissues.[8][9] This can reduce systemic exposure and minimize damage to healthy organs.[9]

Troubleshooting Guides

Issue 1: High in vitro cytotoxicity observed in non-cancerous cell lines.

Possible Cause: The inherent mechanism of action of this compound, inhibiting mitochondrial Complex I, is not specific to cancer cells. Healthy cells with high metabolic rates may be particularly susceptible.

Troubleshooting Steps:

  • Determine IC50 values across a panel of cell lines: Compare the half-maximal inhibitory concentration (IC50) in your target cancer cell line(s) with that in various healthy cell lines (e.g., primary hepatocytes, renal proximal tubule epithelial cells, cardiomyocytes, and neurons) to establish a therapeutic window.

  • Evaluate time- and concentration-dependent effects: Shorter exposure times or lower concentrations might be sufficient to induce apoptosis in cancer cells while minimizing damage to healthy cells.

  • Investigate combination therapies: Combining this compound with another anticancer agent that has a different mechanism of action may allow for a dose reduction of this compound, thereby decreasing its off-target toxicity.

Issue 2: Significant weight loss and signs of distress observed in animal models during in vivo toxicity studies.

Possible Cause: Systemic exposure to this compound is likely causing off-target effects in vital organs.

Troubleshooting Steps:

  • Perform a dose-range finding study: Determine the maximum tolerated dose (MTD) by administering escalating doses and closely monitoring for clinical signs of toxicity.

  • Analyze plasma and tissue concentrations: Conduct pharmacokinetic studies to understand the distribution of this compound and determine if it accumulates in specific organs.

  • Implement alternative dosing schedules: Explore different dosing regimens, such as intermittent dosing (e.g., 5 days on, 2 days off), which may be better tolerated than continuous daily dosing.[10]

  • Consider a targeted delivery system: If systemic toxicity is high, explore formulating this compound in a nanoparticle-based delivery system to enhance tumor accumulation and reduce exposure to healthy tissues.

Data Presentation

Table 1: Illustrative in vitro Cytotoxicity of this compound

Cell LineTypeOriginIC50 (nM)
MCF-7Breast CancerHuman15
A549Lung CancerHuman25
PANC-1Pancreatic CancerHuman20
H9c2CardiomyoblastRat150
HepG2Hepatocellular CarcinomaHuman30
Primary Human HepatocytesNormalHuman250
HK-2Renal Proximal TubuleHuman300

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Illustrative in vivo Maximum Tolerated Dose (MTD) of this compound in Mice

FormulationDosing ScheduleMTD (mg/kg)Observed Toxicities
Free this compoundDaily for 14 days1Weight loss, lethargy, elevated liver enzymes
Liposomal this compoundDaily for 14 days5Mild weight loss at highest doses
Free this compound5 days on, 2 days off (2 cycles)2.5Transient weight loss during dosing

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Assessment of Cardiotoxicity using Human iPSC-Derived Cardiomyocytes
  • Cell Culture: Culture human iPSC-derived cardiomyocytes according to the manufacturer's instructions until a synchronously beating monolayer is formed.

  • Compound Treatment: Treat the cardiomyocytes with a range of concentrations of this compound (e.g., 0.1x, 1x, 10x, and 100x the cancer cell IC50) for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • Functional Assessment:

    • Beating Rate and Rhythm: Monitor the beating frequency and regularity using a microelectrode array (MEA) system or live-cell imaging.

    • Calcium Transients: Measure intracellular calcium transients using a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) to assess excitation-contraction coupling.

  • Viability and Apoptosis Assays:

    • Cell Viability: Quantify cell viability using an MTS or PrestoBlue assay.

    • Apoptosis: Measure apoptosis using a caspase-3/7 activity assay or Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Mitochondrial Function Assays:

    • Mitochondrial Membrane Potential: Assess changes in mitochondrial membrane potential using a fluorescent dye such as TMRM or JC-1.

    • Oxygen Consumption Rate (OCR): Measure the OCR using a Seahorse XF Analyzer to directly assess the effect on mitochondrial respiration.

    • Reactive Oxygen Species (ROS) Production: Quantify intracellular ROS levels using a fluorescent probe like DCFDA or MitoSOX Red.

Protocol 2: In vivo Assessment of Hepatotoxicity and Nephrotoxicity in Mice
  • Animal Model: Use a relevant mouse strain (e.g., BALB/c or C57BL/6), with an adequate number of animals per group (n=8-10) for statistical power.

  • Dosing: Administer this compound (formulated in a suitable vehicle) via the intended clinical route (e.g., oral gavage or intravenous injection) at three dose levels (e.g., low, medium, and high) based on the MTD study. Include a vehicle control group.

  • Monitoring:

    • Clinical Observations: Record clinical signs of toxicity, body weight, and food/water intake daily.

    • Blood Sampling: Collect blood samples at baseline and at the end of the study for clinical chemistry analysis.

  • Clinical Chemistry: Analyze plasma samples for markers of liver injury (ALT, AST, ALP, bilirubin) and kidney injury (BUN, creatinine).

  • Histopathology: At the end of the study, euthanize the animals and perform a complete necropsy. Collect major organs (liver, kidneys, heart, lungs, spleen, brain) and preserve them in 10% neutral buffered formalin. Process the tissues for histopathological examination by a board-certified veterinary pathologist.

Mandatory Visualizations

Gigantetrocin_Off_Target_Toxicity_Pathway cluster_drug This compound cluster_cell Healthy Cell (e.g., Cardiomyocyte) G This compound CompI Complex I G->CompI Inhibition Mito Mitochondrion ETC Electron Transport Chain ATP ATP Production CompI->ATP Decreased ROS Reactive Oxygen Species (ROS) CompI->ROS Increased Apoptosis Apoptosis ATP->Apoptosis Leads to ROS->Apoptosis Induces Toxicity Organ Toxicity (Cardiotoxicity, Neurotoxicity, etc.) Apoptosis->Toxicity Contributes to

Caption: Proposed mechanism of this compound-induced off-target toxicity.

Experimental_Workflow cluster_vitro In Vitro Assessment cluster_vivo In Vivo Assessment start Start: this compound Compound cell_lines Cell Line Panel (Cancer vs. Healthy) start->cell_lines ic50 Determine IC50 (Therapeutic Window) cell_lines->ic50 organoid Organ-specific Models (iPSC-Cardiomyocytes, etc.) ic50->organoid functional_assays Functional & Viability Assays organoid->functional_assays mtd MTD Study in Mice functional_assays->mtd Inform formulation Formulation Development (e.g., Liposomes) mtd->formulation toxicity_study Dose-Range Finding Toxicity Study formulation->toxicity_study pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) toxicity_study->pk_pd histopath Clinical Chemistry & Histopathology pk_pd->histopath decision Go/No-Go Decision for Further Development histopath->decision

Caption: Workflow for preclinical off-target toxicity assessment.

References

Addressing challenges in scaling up Gigantetrocin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Gigantetrocin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with scaling up the synthesis of this potent Annonaceous acetogenin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential issues during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound, a complex natural product, presents several key challenges. These primarily revolve around maintaining stereocontrol, ensuring reaction efficiency and safety at a larger scale, and developing robust purification methods. Specific hurdles include:

  • Stereoselectivity: Achieving high diastereoselectivity and enantioselectivity in key steps like the Sharpless asymmetric dihydroxylation and the formation of the tetrahydrofuran (THF) ring can be more difficult on a larger scale.

  • Reaction Kinetics and Heat Transfer: Exothermic reactions, if not properly managed, can lead to side product formation and safety hazards. Maintaining optimal reaction temperatures is crucial.

  • Purification: The separation of diastereomers and other closely related impurities from the desired product becomes more complex and requires scalable chromatographic techniques.

  • Reagent Handling: The use of sensitive or hazardous reagents requires specialized handling procedures and equipment at an industrial scale.

Q2: How can I improve the yield of the Wittig reaction for coupling the THF ring and the γ-lactone segment?

A2: Low yields in the Wittig reaction during scale-up can often be attributed to several factors. To improve the yield, consider the following:

  • Ylide Formation: Ensure complete formation of the phosphonium ylide. This may involve optimizing the base, solvent, and reaction time. On a larger scale, inadequate mixing can be an issue.

  • Aldehyde Purity: The aldehyde fragment is often sensitive and can undergo oxidation or side reactions. Ensure it is of high purity and handled under an inert atmosphere.

  • Reaction Conditions: Temperature control is critical. While ylide formation may require low temperatures, the olefination step might benefit from slightly elevated temperatures to ensure complete reaction.

  • Stoichiometry: A slight excess of the Wittig reagent may be necessary to drive the reaction to completion.

Q3: What are the common side reactions observed during the synthesis of the trans-THF ring building block?

A3: The construction of the trans-THF ring is a critical part of the synthesis. Common side reactions can include the formation of the cis-THF isomer, over-oxidation, and incomplete cyclization. Careful control of the reaction conditions, particularly the catalyst loading and temperature, is essential to minimize these unwanted products.

Troubleshooting Guides

Low Diastereoselectivity in the Sharpless Asymmetric Dihydroxylation

Problem: The Sharpless asymmetric dihydroxylation of the diene precursor to the THF ring is showing low diastereoselectivity upon scale-up.

Potential Cause Recommended Solution
Inadequate Mixing On a larger scale, inefficient mixing can lead to localized concentration gradients of reagents, affecting selectivity. Use an appropriate overhead stirrer and ensure vigorous agitation.
Incorrect Ligand-to-Osmium Ratio The ratio of the chiral ligand to the osmium tetroxide is critical for achieving high enantioselectivity. Re-optimize this ratio on a smaller scale before proceeding with the large-scale reaction.
Temperature Fluctuations Poor heat dissipation on a larger scale can lead to temperature increases that negatively impact diastereoselectivity. Employ a jacketed reactor with a reliable cooling system to maintain a constant low temperature.
Substrate Purity Impurities in the diene substrate can interfere with the catalyst, leading to lower selectivity. Ensure the starting material is of high purity.
Incomplete Cyclization in the Mukaiyama Epoxidation-based THF Ring Formation

Problem: The cobalt-catalyzed cyclization to form the trans-THF ring is sluggish and results in incomplete conversion.

Potential Cause Recommended Solution
Catalyst Deactivation The cobalt catalyst can be sensitive to air and moisture. Ensure all solvents and reagents are rigorously dried and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).
Low Reaction Temperature While lower temperatures can favor selectivity, they may also slow down the reaction rate. A careful optimization of the temperature profile is necessary to balance selectivity and conversion.
Insufficient Reaction Time On a larger scale, reactions may require longer times to reach completion. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) to determine the optimal reaction time.
Inhibitors in the Reaction Mixture Trace impurities can act as inhibitors for the cobalt catalyst. Purify the starting materials and ensure the cleanliness of the reaction vessel.
Difficulty in Separating Diastereomers of this compound Intermediates

Problem: The purification of key intermediates containing multiple stereocenters by column chromatography is proving difficult and inefficient on a larger scale.

Potential Cause Recommended Solution
Poor Resolution on Silica Gel Diastereomers with similar polarities can be challenging to separate on standard silica gel.
* Alternative Stationary Phases: Explore other stationary phases such as alumina, or reversed-phase silica (C18).
* Solvent System Optimization: A systematic screening of different solvent systems with varying polarities and selectivities can improve resolution.
Column Overloading Attempting to purify large quantities of material on an undersized column will lead to poor separation.
* Scale-up Chromatography: Utilize larger columns with appropriate dimensions for the amount of material being purified.
* Flash Chromatography Systems: Employ automated flash chromatography systems for more efficient and reproducible separations on a larger scale.
Crystallization as an Alternative For crystalline compounds, diastereomeric resolution by crystallization can be a highly effective and scalable purification method.
* Solvent Screening: Screen a variety of solvents and solvent mixtures to induce crystallization of the desired diastereomer.

Experimental Protocols

Key Experiment 1: Sharpless Asymmetric Dihydroxylation

This protocol describes a general procedure for the asymmetric dihydroxylation of a diene precursor, a key step in forming the stereocenters of the THF ring.

  • To a stirred solution of the diene (1.0 eq) in a mixture of t-BuOH and water (1:1, 0.1 M) at 0 °C, add AD-mix-β (1.4 g per mmol of olefin).

  • Stir the resulting heterogeneous mixture vigorously at 0 °C.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 6-24 hours.

  • Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired diol.

Key Experiment 2: Cobalt-Catalyzed Oxidative Cyclization for THF Ring Formation

This protocol outlines the formation of the trans-THF ring using a cobalt-catalyzed oxidative cyclization.

  • To a solution of the diol (1.0 eq) in a suitable solvent (e.g., anhydrous dichloromethane or toluene, 0.05 M) under an argon atmosphere, add the cobalt(II) catalyst (e.g., Co(modp)2, 0.1 eq).

  • Stir the solution at room temperature and bubble a gentle stream of dry air or oxygen through the mixture.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the trans-THF product.

Key Experiment 3: Wittig Olefination

This protocol details the coupling of the THF-containing aldehyde with the γ-lactone phosphonium ylide.

  • To a suspension of the phosphonium salt (1.2 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add a strong base such as n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete ylide formation.

  • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x V).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Low Yield in Wittig Reaction start Low Yield Observed check_ylide Check Ylide Formation (Base, Solvent, Time, Mixing) start->check_ylide check_aldehyde Check Aldehyde Purity (Oxidation, Side Reactions) start->check_aldehyde check_conditions Review Reaction Conditions (Temperature, Stoichiometry) start->check_conditions optimize_ylide Optimize Ylide Formation check_ylide->optimize_ylide purify_aldehyde Repurify Aldehyde check_aldehyde->purify_aldehyde optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions success Yield Improved optimize_ylide->success purify_aldehyde->success optimize_conditions->success

Caption: Troubleshooting workflow for low yield in the Wittig reaction.

G cluster_synthesis Simplified this compound Synthesis Workflow start Diene Precursor sharpless Sharpless Asymmetric Dihydroxylation start->sharpless diol Diol Intermediate sharpless->diol cyclization Co-catalyzed Cyclization diol->cyclization thf_aldehyde THF-Aldehyde Fragment cyclization->thf_aldehyde wittig Wittig Reaction thf_aldehyde->wittig lactone_precursor Lactone Precursor wittig_reagent Wittig Reagent Formation lactone_precursor->wittig_reagent ylide Phosphonium Ylide wittig_reagent->ylide ylide->wittig This compound This compound wittig->this compound

Caption: Simplified workflow for the total synthesis of this compound.

G cluster_purification Logical Flow for Diastereomer Purification start Crude Mixture of Diastereomers check_crystallinity Assess Crystallinity start->check_crystallinity is_crystalline Is it Crystalline? check_crystallinity->is_crystalline try_crystallization Attempt Crystallization (Solvent Screening) is_crystalline->try_crystallization Yes chromatography Proceed to Chromatography is_crystalline->chromatography No success_cryst Successful Separation try_crystallization->success_cryst Success fail_cryst Crystallization Fails try_crystallization->fail_cryst Failure fail_cryst->chromatography optimize_chrom Optimize Chromatography (Stationary Phase, Solvents) chromatography->optimize_chrom scale_up_chrom Scale-up Chromatography (Flash System) optimize_chrom->scale_up_chrom success_chrom Successful Separation scale_up_chrom->success_chrom

Caption: Decision-making process for the purification of diastereomers.

Technical Support Center: Enhancing the Selectivity of Gigantetrocin for Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments aimed at improving the selectivity of Gigantetrocin for cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action against cancer cells?

This compound is a type of Annonaceous acetogenin, a class of natural products known for their potent cytotoxic effects.[1] The primary mechanism of action for Annonaceous acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[2] This disruption of cellular respiration leads to a significant decrease in ATP production, which is particularly detrimental to cancer cells due to their high energy demands.[2] This energy depletion can trigger downstream apoptotic pathways, leading to programmed cell death.

Q2: How is the selectivity of an anticancer compound like this compound quantified?

The selectivity of an anticancer compound is typically quantified using the Selectivity Index (SI). The SI is calculated by dividing the half-maximal inhibitory concentration (IC50) of the compound in a normal (non-cancerous) cell line by its IC50 in a cancer cell line.[3][4] A higher SI value indicates greater selectivity for cancer cells, suggesting a wider therapeutic window and a lower potential for toxicity to healthy cells.[5] Compounds with an SI value greater than 3 are generally considered to be highly selective.[6]

Q3: What are the main challenges encountered when working with this compound and other Annonaceous acetogenins in a research setting?

Researchers may face several challenges when working with this compound and related compounds:

  • Poor Water Solubility: Annonaceous acetogenins are highly lipophilic, leading to poor solubility in aqueous solutions. This can complicate the preparation of stock solutions and administration in cell culture media and in vivo models.[2]

  • Toxicity to Normal Cells: While showing some selectivity, many acetogenins also exhibit toxicity to normal, healthy cells, which is a significant hurdle for their therapeutic development.[2]

  • Availability and Isolation: Isolating pure this compound from its natural source, Goniothalamus giganteus, can be a complex and time-consuming process.[7] While total synthesis has been achieved, it is also a multi-step and challenging procedure.[8]

Troubleshooting Guides

This section provides practical guidance for overcoming common experimental hurdles.

Issue 1: Inconsistent Cytotoxicity Assay Results

Problem: High variability in IC50 values for this compound between replicate experiments.

Possible Causes and Solutions:

CauseSolution
Poor Solubility of this compound Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. When diluting into aqueous cell culture media, ensure rapid and thorough mixing to prevent precipitation. It is also advisable to visually inspect the media for any signs of precipitation before adding it to the cells.
Cell Seeding Density Optimize and standardize the cell seeding density for each cell line. Inconsistent cell numbers at the start of the experiment can significantly impact the final viability readings.
Incubation Time The duration of drug exposure can influence cytotoxicity. Ensure that the incubation time is consistent across all experiments for a given cell line and experimental question.
Assay Type Different cytotoxicity assays (e.g., MTT, XTT, Trypan Blue) have different mechanisms and sensitivities. Select an assay that is appropriate for your cell line and experimental goals and use it consistently.[5]
Issue 2: Difficulty in Assessing Selective Cytotoxicity

Problem: Unable to determine if this compound is more toxic to cancer cells than normal cells.

Workflow for Assessing Selectivity:

cluster_0 Cell Culture cluster_1 Experiment Setup cluster_2 Data Acquisition cluster_3 Data Analysis start Select Cancer and Normal Cell Lines culture Culture cells to ~80% confluency start->culture seed Seed cells in 96-well plates culture->seed treat Treat with serial dilutions of this compound seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform cytotoxicity assay (e.g., MTT) incubate->assay plot Plot dose-response curves assay->plot ic50 Calculate IC50 values for each cell line plot->ic50 si Calculate Selectivity Index (SI) ic50->si

Figure 1. Workflow for determining the selective cytotoxicity of this compound.
Issue 3: Low Yield or Poor Encapsulation Efficiency in Nanoformulation

Problem: Difficulty in preparing stable this compound-loaded nanoparticles with adequate drug loading.

Possible Causes and Solutions:

CauseSolution
Inappropriate Nanoparticle Preparation Method The choice of method (e.g., emulsion-solvent evaporation, emulsion-diffusion) depends on the physicochemical properties of the polymer and this compound.[9] For the lipophilic this compound, an emulsion-based method is a good starting point.
Suboptimal Polymer-to-Drug Ratio Vary the ratio of the encapsulating polymer to this compound to find the optimal balance between drug loading and nanoparticle stability.
Inefficient Emulsification The energy input during the emulsification step (e.g., sonication, homogenization) is critical for achieving a small and uniform particle size. Optimize the duration and power of the emulsification process.
Poor Drug Entrapment The affinity of this compound for the polymer matrix is crucial. Consider using polymers with a hydrophobic core to better entrap the lipophilic drug.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives (Illustrative Example)

This protocol provides a general framework for the synthesis of ester derivatives of this compound at one of its hydroxyl groups to potentially improve selectivity.

cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification cluster_3 Characterization start Dissolve this compound in an anhydrous solvent (e.g., DCM) reagents Add an acylating agent (e.g., an acid chloride or anhydride) and a base (e.g., pyridine) start->reagents stir Stir the reaction mixture at room temperature reagents->stir tlc Monitor reaction progress by TLC stir->tlc quench Quench the reaction with a weak acid tlc->quench Upon completion extract Extract the product with an organic solvent quench->extract purify Purify the crude product by column chromatography extract->purify nmr Characterize the structure by NMR and Mass Spectrometry purify->nmr

Figure 2. General workflow for the synthesis of this compound derivatives.
Protocol 2: Preparation of this compound-Loaded Nanoparticles

This protocol outlines the emulsion-solvent evaporation method for encapsulating this compound into a biodegradable polymer like PLGA.[9]

  • Dissolution: Dissolve a known amount of this compound and PLGA in a water-miscible organic solvent (e.g., acetone or acetonitrile).

  • Emulsification: Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., PVA or Tween 80) under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent.

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation.

  • Washing and Lyophilization: Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize to obtain a dry powder.

Protocol 3: Evaluation of Synergistic Effects with a Chemotherapeutic Agent

This protocol describes how to assess the synergistic anticancer effects of this compound in combination with a standard chemotherapeutic drug (e.g., Doxorubicin).

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to attach overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and Doxorubicin, both individually and in combination at fixed ratios.

  • Treatment: Treat the cells with the individual drugs and their combinations for 48-72 hours.

  • Cytotoxicity Assay: Perform an MTT or similar assay to determine the percentage of cell viability for each treatment condition.

  • Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Signaling Pathways

This compound-Induced Apoptosis

This compound, like other Annonaceous acetogenins, primarily induces apoptosis through the intrinsic (mitochondrial) pathway.

cluster_0 Initiation cluster_1 Mitochondrial Pathway cluster_2 Execution This compound This compound complex_i Mitochondrial Complex I This compound->complex_i Inhibits atp Decreased ATP Production complex_i->atp bcl2 Downregulation of Bcl-2 atp->bcl2 cytochrome_c Cytochrome c Release bcl2->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 3. Simplified signaling pathway of this compound-induced apoptosis.

This pathway highlights key molecular events, from the initial inhibition of mitochondrial Complex I to the final execution of apoptosis. Strategies to enhance selectivity could involve targeting cancer cells with a higher dependence on mitochondrial respiration or combining this compound with agents that further sensitize cancer cells to apoptosis.

References

Technical Support Center: Refining Purification Methods for High-Purity Gigantetrocin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification methods for high-purity Gigantetrocin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it typically isolated?

A1: this compound is a bioactive Annonaceous acetogenin, a class of polyketide-derived fatty acid derivatives known for their cytotoxic properties.[1][2][3] It is primarily isolated from the stem bark of Goniothalamus giganteus, a plant belonging to the Annonaceae family.[1][2][3][4]

Q2: What are the general steps involved in the purification of this compound?

A2: The purification of this compound, like other Annonaceous acetogenins, typically follows a multi-step process:

  • Extraction: The dried and powdered plant material (e.g., stem bark) is extracted with an organic solvent, commonly ethanol or methanol.[4]

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., hexane, ethyl acetate, chloroform) to enrich the acetogenin fraction.[5][6]

  • Chromatographic Separation: The enriched fraction is further purified using various chromatographic techniques, such as open column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC), often on a reversed-phase (C18) column.[7][8][9][10]

  • Purity Assessment: The purity of the isolated this compound is assessed using analytical techniques like HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[9]

Q3: How can I monitor the presence of this compound during the purification process?

A3: The presence of this compound and other acetogenins can be monitored using Kedde's reagent, which gives a characteristic pinkish-purple color with the α,β-unsaturated γ-lactone moiety present in these compounds.[11][12][13][14][15] This test can be applied to fractions collected from column chromatography, often spotted on a thin-layer chromatography (TLC) plate.[11] Additionally, bioactivity-guided fractionation, such as the brine shrimp lethality test (BST), can be used to track the cytotoxic fractions throughout the purification process.[2][4]

Q4: What are the key challenges in purifying this compound?

A4: The main challenges in purifying this compound include:

  • Structural Similarity: this compound is often present in a complex mixture of other structurally similar acetogenins, making separation difficult.

  • Lipophilicity: Its lipophilic nature can lead to poor solubility in aqueous solvents and potential irreversible adsorption onto silica gel during chromatography.

  • Thermal Instability: Acetogenins can be sensitive to heat, so prolonged exposure to high temperatures during solvent evaporation should be avoided.

  • Low Abundance: The concentration of this compound in the raw plant material may be low, requiring efficient extraction and purification methods to obtain sufficient quantities.

Troubleshooting Guides

Extraction and Solvent Partitioning
Problem Possible Cause(s) Recommended Solution(s)
Low yield of crude extract Inefficient extraction solvent or method.- Ensure the plant material is finely powdered to maximize surface area. - Consider using a Soxhlet apparatus for more exhaustive extraction. - If using maceration, ensure sufficient extraction time and agitation.
Poor separation during solvent partitioning Emulsion formation between immiscible solvents.- Allow the mixture to stand for a longer period. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Centrifuge the mixture at a low speed.
Precipitation of material during solvent evaporation Supersaturation of the extract.- Evaporate the solvent slowly under reduced pressure and at a low temperature (e.g., using a rotary evaporator). - Re-dissolve the precipitate in a small amount of a suitable solvent before proceeding to the next step.
Column Chromatography (Silica Gel)
Problem Possible Cause(s) Recommended Solution(s)
No elution of the compound The compound is too non-polar for the starting solvent system or is irreversibly adsorbed to the silica.- Gradually increase the polarity of the mobile phase. - If the compound is still not eluting, consider using a different stationary phase (e.g., reversed-phase C18). - Acetogenins can be sensitive to acidic silica gel; consider using neutral or deactivated silica.
Poor separation of compounds (co-elution) The solvent system does not have sufficient selectivity for the compounds of interest.- Optimize the mobile phase composition by trying different solvent combinations with varying polarities. - Use a shallower gradient or isocratic elution with the optimized solvent system. - Ensure the column is not overloaded with the sample.
Tailing of peaks Strong interaction between the compound and the silica gel.- Add a small amount of a modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the mobile phase to reduce strong interactions. However, be cautious as this can affect the stability of acetogenins. - Use a less active stationary phase.
Cracked or channeled column bed Improper packing of the column.- Repack the column carefully, ensuring a uniform and compact bed. - Avoid letting the column run dry.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Recommended Solution(s)
Broad or split peaks - Column overloading. - The injection solvent is too strong compared to the mobile phase. - Column degradation.- Reduce the injection volume or sample concentration. - Dissolve the sample in the initial mobile phase. - Use a guard column to protect the analytical column. - Replace the column if it is old or has been subjected to harsh conditions.
Inconsistent retention times - Fluctuation in mobile phase composition or flow rate. - Temperature variations.- Ensure the mobile phase is well-mixed and degassed. - Check the HPLC pump for leaks or bubbles. - Use a column oven to maintain a constant temperature.
High backpressure - Blockage in the column or tubing. - Particulate matter from the sample.- Filter all samples and mobile phases before use. - Reverse-flush the column with an appropriate solvent (check the manufacturer's instructions). - Check for blockages in the tubing and fittings.

Quantitative Data

The following table summarizes representative data for the purification of Annonaceous acetogenins. It is important to note that yields and purity can vary significantly depending on the plant source, extraction method, and purification strategy.

Purification Stage Method Starting Material Typical Yield Purity Reference
Crude ExtractionEthanolic Maceration500 g dried leaves of Annona muricata~10-15% (w/w)<1%[5][6]
Solvent PartitioningHexane/Ethyl AcetateCrude Ethanolic Extract1-2% (w/w) of ethyl acetate fraction5-10%[5][6]
Column ChromatographySilica GelEthyl Acetate Fraction0.1-0.5% (w/w) of enriched fraction40-60%[7]
Preparative HPLCReversed-Phase C18Enriched Fraction0.003% (w/w) of pure annonacin from leaves>95%[10]

Experimental Protocols

Protocol 1: Extraction and Solvent Partitioning
  • Preparation of Plant Material: Grind dried stem bark of Goniothalamus giganteus into a fine powder.

  • Extraction: Macerate 1 kg of the powdered bark in 5 L of 95% ethanol at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ethanolic extract.

  • Solvent Partitioning:

    • Suspend the crude extract in 1 L of distilled water.

    • Perform sequential liquid-liquid partitioning three times with 1 L of n-hexane. Combine the hexane fractions.

    • Subsequently, partition the aqueous layer three times with 1 L of ethyl acetate. Combine the ethyl acetate fractions.

    • Concentrate the hexane and ethyl acetate fractions separately using a rotary evaporator. The ethyl acetate fraction is expected to be enriched with this compound.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel 60 (70-230 mesh) in n-hexane and pack it into a glass column (e.g., 5 cm diameter x 50 cm length).

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane, followed by mixtures of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 1:1), and finally 100% ethyl acetate.

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 50 mL).

  • Monitoring: Monitor the collected fractions by TLC, spotting a small aliquot of each fraction on a silica gel plate. Develop the TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light (if applicable) and by spraying with Kedde's reagent. A pinkish-purple spot indicates the presence of acetogenins.

  • Pooling and Concentration: Combine the fractions that show a positive test for acetogenins and have similar TLC profiles. Concentrate the pooled fractions under reduced pressure.

Protocol 3: Preparative HPLC Purification
  • System Preparation: Use a preparative HPLC system equipped with a reversed-phase C18 column (e.g., 250 mm x 20 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase of methanol and water. A typical gradient could be from 70% methanol in water to 100% methanol over 40 minutes.[9]

  • Sample Preparation: Dissolve the enriched fraction from the silica gel column in the initial mobile phase composition and filter it through a 0.45 µm syringe filter.

  • Injection and Fractionation: Inject the sample onto the column and collect fractions based on the detector response (typically at 220 nm).[9]

  • Purity Analysis: Analyze the purity of each collected fraction using an analytical HPLC system with a similar mobile phase.

  • Final Concentration: Combine the pure fractions containing this compound and remove the solvent under reduced pressure, followed by lyophilization to obtain the high-purity compound.

Visualizations

experimental_workflow start Dried Goniothalamus giganteus Bark extraction Extraction (Ethanol) start->extraction partitioning Solvent Partitioning (Hexane/Ethyl Acetate) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom Ethyl Acetate Fraction hplc Preparative HPLC (C18) column_chrom->hplc Enriched Acetogenin Fraction pure_compound High-Purity this compound hplc->pure_compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Column Chromatography check_overload Was the column overloaded? start->check_overload check_solvent Is the solvent system optimized? check_overload->check_solvent No solution_overload Reduce sample load check_overload->solution_overload Yes check_station Is the stationary phase appropriate? check_solvent->check_station Yes solution_solvent Perform solvent scouting (TLC) check_solvent->solution_solvent No solution_station Try reversed-phase or different adsorbent check_station->solution_station No

Caption: Troubleshooting logic for low purity in column chromatography.

References

Validation & Comparative

A Comparative Analysis of Cytotoxicity: Gigantetrocin vs. Adriamycin in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of novel compounds in comparison to established chemotherapeutics is paramount. This guide provides an objective comparison of the cytotoxic effects of Gigantetrocin, a member of the annonaceous acetogenin family, and Adriamycin (Doxorubicin), a widely used chemotherapy agent, on breast cancer cells.

Due to the limited availability of specific cytotoxic data for this compound in the published literature, this guide will utilize data from closely related and well-studied annonaceous acetogenins, namely Annonacin and Bullatacin, as representative compounds for this class. This approach allows for a valuable, albeit indirect, comparison with Adriamycin.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for Annonacin, Bullatacin, and Adriamycin in two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). It is crucial to note that these values are compiled from different studies and experimental conditions may vary.

CompoundCell LineIC50 ValueIncubation TimeAssay Method
Annonacin MCF-721.1 µg/mL[1]Not SpecifiedNot Specified
MDA-MB-23115 µM[1]Not SpecifiedNot Specified
Bullatacin MCF-7/wt (wild type)> 1.0 µg/mL (cytostatic)[2]Not SpecifiedNot Specified
MCF-7/Adr (Adriamycin-resistant)< 1.0 x 10⁻⁴ µg/mL (cytotoxic)[2]Not SpecifiedNot Specified
Adriamycin (Doxorubicin) MCF-70.14 µM[3]48 hoursMTT
MCF-71.1 µg/mL[4][5]48 hoursMTT
MCF-70.69 µM[6]48 hoursMTT
MDA-MB-2310.28 µM[3]48 hoursMTT
MDA-MB-2311.38 µg/mL[4][5]48 hoursMTT
MDA-MB-2313.16 µM[6]48 hoursMTT
MDA-MB-231/ADM (Adriamycin-resistant)19.40 ± 1.16 µg/mL[7]Not SpecifiedMTT

Experimental Protocols

The following provides a generalized overview of the methodologies typically employed in the cited studies to determine cytotoxicity.

Cell Culture

Human breast cancer cell lines, MCF-7 and MDA-MB-231, are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method used to assess cell viability. The general steps are as follows:

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (Annonacin, Bullatacin, or Adriamycin) for a specified duration (e.g., 48 or 72 hours).

  • Following incubation, the treatment medium is removed, and MTT solution is added to each well.

  • The plates are incubated for a few hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

G cluster_0 Experimental Workflow: Cytotoxicity Assessment A Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) B Seeding in 96-well Plates A->B C Treatment with This compound (or proxy) / Adriamycin B->C D Incubation (e.g., 48 hours) C->D E MTT Assay D->E F Absorbance Measurement E->F G IC50 Value Determination F->G

A generalized workflow for determining the cytotoxicity of compounds in breast cancer cells.

Mechanisms of Action & Signaling Pathways

Both annonaceous acetogenins and Adriamycin induce apoptosis in breast cancer cells, but through distinct signaling pathways.

This compound (Annonaceous Acetogenins)

Annonaceous acetogenins are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[8][9] This inhibition leads to a depletion of cellular ATP, an increase in reactive oxygen species (ROS), and subsequent induction of apoptosis through both intrinsic and extrinsic pathways.[10] The activation of pro-apoptotic proteins like Bax and p53 has been observed following treatment with acetogenins.[10]

G cluster_0 This compound (Acetogenin) Signaling Pathway This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibition ATP_Depletion ATP Depletion ComplexI->ATP_Depletion ROS_Increase ROS Increase ComplexI->ROS_Increase Apoptosis Apoptosis ATP_Depletion->Apoptosis p53_Bax p53 & Bax Activation ROS_Increase->p53_Bax p53_Bax->Apoptosis

Simplified signaling pathway for this compound-induced apoptosis.
Adriamycin (Doxorubicin)

Adriamycin has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks.[11] This DNA damage response activates apoptotic pathways. Adriamycin also generates reactive oxygen species, contributing to oxidative stress and cellular damage.[11] The apoptotic cascade induced by Adriamycin involves the activation of caspases and is often mediated by the p53 tumor suppressor protein.

G cluster_0 Adriamycin Signaling Pathway Adriamycin Adriamycin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Adriamycin->DNA_Intercalation ROS_Generation ROS Generation Adriamycin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation ROS_Generation->p53_Activation Caspase_Cascade Caspase Cascade p53_Activation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Simplified signaling pathway for Adriamycin-induced apoptosis.

Conclusion

While a direct comparison is challenging without head-to-head studies, the available data suggests that annonaceous acetogenins, represented here by Annonacin and Bullatacin, exhibit potent cytotoxic effects against breast cancer cells, including multidrug-resistant phenotypes. Notably, Bullatacin was shown to be highly effective against Adriamycin-resistant MCF-7 cells, suggesting a mechanism of action that can overcome common resistance pathways.[2] Adriamycin remains a cornerstone of breast cancer chemotherapy with a well-characterized, multi-modal mechanism of action. Further research directly comparing the cytotoxicity and signaling pathways of this compound and Adriamycin in a standardized experimental setting is warranted to fully elucidate their relative therapeutic potential.

References

A Comparative Guide to Gigantetrocin and Other Annonaceous Acetogenins for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide on Gigantetrocin and other annonaceous acetogenins has been compiled to provide researchers, scientists, and drug development professionals with a detailed overview of their cytotoxic and other biological activities. This guide summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate further research and development in this promising class of natural compounds.

Annonaceous acetogenins are a class of polyketides isolated from the Annonaceae family of plants. They are known for their potent biological activities, particularly their cytotoxicity against a wide range of cancer cell lines.[1][2] This has led to significant interest in their potential as anticancer agents.[1][2] this compound, a mono-tetrahydrofuran (mono-THF) acetogenin, has demonstrated significant and selective cytotoxicity against human tumor cells.[3]

Comparative Cytotoxicity of Annonaceous Acetogenins

The cytotoxic efficacy of annonaceous acetogenins is influenced by their chemical structure, particularly the number and arrangement of tetrahydrofuran (THF) rings. Generally, acetogenins with adjacent bis-THF rings exhibit the highest potency, followed by those with non-adjacent bis-THF rings, and then mono-THF acetogenins like this compound.[4] However, the relative potency can vary depending on the specific cancer cell line.

A key finding highlights that this compound A is twice as potent as Bullatacin, a well-studied bis-THF acetogenin, against the adriamycin-resistant human breast cancer cell line (MCF-7/ADR).[5] This suggests that this compound may be particularly effective against multi-drug resistant cancers.

Below is a summary of the cytotoxic activities (ED50 values) of this compound and other selected annonaceous acetogenins against various human cancer cell lines.

CompoundClassCancer Cell LineED50 (µg/mL)Reference
This compound A Mono-THFMCF-7/ADR (Breast)Not explicitly stated, but 2x more potent than Bullatacin[5]
Bullatacin Adjacent Bis-THFMCF-7 (Breast)<10⁻¹²[6]
9PS (Leukemia)<10⁻¹²[6]
A-549 (Lung)<10⁻¹²[6]
Annonacin Mono-THFT24 (Bladder)Induces apoptosis[7]
Asimicin Adjacent Bis-THF9PS (Leukemia)<10⁻¹²[6]
HT-29 (Colon)3.3 x 10⁻¹¹[6]
Gigantecin Non-adjacent Bis-THFMCF-7 (Breast)4.1 x 10⁻⁹[6]
A-549 (Lung)2.19 x 10⁻⁷
HT-29 (Colon)4.11 x 10⁻⁹

Other Biological Activities

Beyond their cytotoxic effects, annonaceous acetogenins exhibit a range of other biological activities, including insecticidal properties. This compound A has been shown to have equal or greater insecticidal activity against the German cockroach (Blattella germanica) compared to the commercial amidinohydrazone insecticide, hydramethylnon.[2][8] This highlights its potential as a natural pesticide.

Mechanism of Action: Inhibition of Mitochondrial Complex I and Apoptosis Induction

The primary mechanism of action for annonaceous acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[5] This inhibition disrupts ATP production, leading to cellular energy depletion and subsequently inducing apoptosis (programmed cell death), particularly in cancer cells which have high energy demands.[2]

The apoptotic cascade initiated by acetogenins like this compound involves the activation of caspases, a family of proteases that execute the apoptotic process.

Gigantetrocin_Signaling_Pathway cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Enters cell and targets ATP_Depletion ATP Depletion ComplexI->ATP_Depletion Inhibition ROS_Increase Increased ROS ComplexI->ROS_Increase Dysfunction leads to Mito_Pathway Intrinsic Apoptosis Pathway Activation ATP_Depletion->Mito_Pathway ROS_Increase->Mito_Pathway Caspase_Activation Caspase Activation Mito_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general method for determining the cytotoxic effects of annonaceous acetogenins on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the acetogenin compounds (e.g., this compound, Bullatacin) in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ED50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Mitochondrial Complex I Inhibition Assay

This protocol provides a method to assess the inhibitory effect of annonaceous acetogenins on mitochondrial complex I.

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells) using differential centrifugation.

  • Assay Buffer Preparation: Prepare an assay buffer containing potassium phosphate buffer, magnesium chloride, and bovine serum albumin.

  • Reaction Initiation: Add isolated mitochondria to the assay buffer in a spectrophotometer cuvette. Initiate the reaction by adding NADH as the substrate.

  • Compound Addition: Add the annonaceous acetogenin at various concentrations. Use rotenone as a positive control for Complex I inhibition.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the rate of NADH oxidation in the presence and absence of the inhibitor. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of Complex I activity).

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_complexI Mitochondrial Complex I Assay C1 Seed Cells C2 Treat with Acetogenins C1->C2 C3 Incubate C2->C3 C4 MTT Assay C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate ED50 C5->C6 M1 Isolate Mitochondria M2 Add to Assay Buffer M1->M2 M3 Initiate with NADH M2->M3 M4 Add Acetogenins M3->M4 M5 Measure NADH Oxidation M4->M5 M6 Calculate IC50 M5->M6

Caption: General experimental workflows for assessing acetogenin activity.

Conclusion

This compound and other annonaceous acetogenins represent a valuable source of potential therapeutic agents, particularly in the field of oncology. Their potent cytotoxicity, especially against drug-resistant cancer cells, warrants further investigation. This guide provides a foundational comparison and standardized protocols to aid researchers in their exploration of this fascinating class of natural products.

References

A Comparative Guide to the Structure-Activity Relationship of Gigantetrocin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Annonaceous acetogenins, a class of potent polyketides isolated from the Annonaceae family of plants, have garnered significant attention for their pronounced cytotoxic activities against a range of human cancer cell lines. Gigantetrocin, a mono-tetrahydrofuran (mono-THF) acetogenin, stands out as a promising candidate for anticancer drug development. Understanding the structure-activity relationship (SAR) of this compound and its analogues is crucial for designing novel derivatives with enhanced potency and selectivity. This guide provides a comparative analysis of the SAR of this compound analogues, supported by experimental data and detailed methodologies.

Core Structural Features and Biological Activity

The fundamental structure of this compound and related acetogenins consists of a long aliphatic chain, a central mono-THF ring, and a terminal α,β-unsaturated γ-lactone ring.[1] Variations in these core components significantly influence the cytotoxic and antitumor properties of these molecules. The primary mechanism of action for this class of compounds is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][2] This inhibition leads to a depletion of ATP, ultimately triggering apoptosis in cancer cells.[3]

Structure-Activity Relationship Analysis

While comprehensive SAR studies on a wide array of synthetic this compound analogues are limited in the public domain, valuable insights can be drawn from studies on closely related mono-THF acetogenins. The following table summarizes the cytotoxic activities of representative acetogenins, highlighting key structural modifications and their impact on potency.

Table 1: Cytotoxicity of Representative Mono-THF Annonaceous Acetogenins

CompoundKey Structural FeaturesCell LineIC50 (µM)Reference
SolaminMono-THF, C4-OHNCI-H23 (Lung Cancer)>10[4]
Hybrid Analogue 1Mono-THF, γ-lactone replaced with 1-methylpyrazoleNCI-H23 (Lung Cancer)0.125[4]
PyranicinTetrahydropyran (THP) ring instead of THFHL-60 (Leukemia)9.4[5]
MucocinTetrahydropyran (THP) ringHL-60 (Leukemia)>100[5]
Carbohydrate AnalogueTHF replaced with a monosaccharideHeLa (Cervical Cancer)~5[6]

Key SAR Insights:

  • The α,β-Unsaturated γ-Lactone Ring: This moiety is critical for cytotoxic activity. As demonstrated by the significantly increased potency of the hybrid analogue where the lactone is replaced by a 1-methylpyrazole group, modifications at this terminus can dramatically enhance activity.[4]

  • The Central Ring System: The nature and stereochemistry of the central ring (THF or THP) are important. For instance, pyranicin, with a THP ring, shows potent activity, whereas mucocin, another THP-containing acetogenin, is inactive, suggesting that subtle stereochemical differences within the ring and its flanking hydroxyl groups are crucial.[5] The replacement of the THF ring with a carbohydrate moiety can also yield analogues with low micromolar activity.[6]

  • Hydroxyl Groups: The presence and stereochemistry of hydroxyl groups along the aliphatic chain and flanking the central ring are known to be important for the biological activity of acetogenins.[7]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound analogues is predominantly carried out using cell-based assays. The MTT assay is a widely accepted colorimetric method for assessing cell viability and cytotoxicity.

MTT Assay Protocol for Cytotoxicity Evaluation

  • Cell Seeding:

    • Seed human cancer cells (e.g., HeLa, NCI-H23, HL-60) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[8][9]

  • Compound Treatment:

    • Prepare stock solutions of the this compound analogues in dimethyl sulfoxide (DMSO).

    • Further dilute the compounds to various concentrations in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[10][11]

    • Add 10-20 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[10][11]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the Mechanism of Action

The primary mechanism by which this compound analogues exert their cytotoxic effects is through the inhibition of Complex I of the mitochondrial respiratory chain, leading to apoptosis. This pathway can be visualized as follows:

Gigantetrocin_Mechanism cluster_membrane Mitochondrial Inner Membrane cluster_outside cluster_apoptosis Apoptotic Cascade ComplexI Complex I (NADH:Ubiquinone Oxidoreductase) Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- transfer blocked ComplexIII Complex III Ubiquinone->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATPSynthase ATP Synthase ATP_depletion ATP Depletion ATPSynthase->ATP_depletion Production Inhibited This compound This compound Analogue This compound->ComplexI Inhibition NADH NADH NADH->ComplexI ADP ADP + Pi ADP->ATPSynthase Caspase_Activation Caspase Activation ATP_depletion->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of action of this compound analogues.

Experimental Workflow for SAR Studies

The process of conducting SAR studies for this compound analogues involves a cyclical workflow of design, synthesis, and biological evaluation.

SAR_Workflow Design Analogue Design (Based on SAR data) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Bioassay Cytotoxicity Screening (e.g., MTT Assay) Purification->Bioassay Data_Analysis Data Analysis (IC50 Determination) Bioassay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Design Iterative Improvement

Caption: A typical workflow for structure-activity relationship studies.

References

A Comparative Guide to the In-Vivo Efficacy of Gigantetrocin: Natural Isolates vs. Synthetic Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the in vivo efficacy of naturally occurring Gigantetrocin and its synthetic equivalent is currently hampered by a lack of publicly available data on the performance of the synthetic compound in living organisms. While the total synthesis of this compound A has been successfully achieved, published research has predominantly focused on the cytotoxic effects of the natural isolate in vitro. This guide, therefore, provides a comprehensive overview of the known in vivo efficacy of natural this compound and structurally similar acetogenins, offering a scientifically grounded, albeit inferred, comparison.

Annonaceous acetogenins, including this compound, are a class of potent bioactive compounds isolated from plants of the Annonaceae family. They have garnered significant interest for their strong cytotoxic and antitumor properties. The primary mechanism of action for these compounds is the inhibition of the mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. This inhibition disrupts ATP production, leading to apoptosis, particularly in cancer cells with high energy demands.[1][2]

In Vivo Efficacy of Natural Acetogenins: An Inferential Analysis for this compound

Direct in vivo studies on this compound are limited. However, extensive research on structurally related acetogenins, such as the mono-tetrahydrofuran (mono-THF) acetogenin Annonacin and the adjacent bis-THF acetogenin Bullatacin, provides valuable insights into the potential in vivo efficacy of natural this compound.

Summary of In Vivo Antitumor Activity of Structurally Related Acetogenins
AcetogeninAnimal ModelTumor ModelDosing RegimenTumor Growth InhibitionReference
Bullatacin MiceH22 Hepatoma Xenograft25 and 50 µg/kg, i.p., 5 doses~61%[3]
Annosquamin B MiceH22 Hepatoma Xenograft25, 50, and 100 µg/kg, i.p., 10 dosesup to 53.7%[3]
Annosquatin B MiceH22 Hepatoma Xenograft25, 50, and 100 µg/kg, i.p., 10 dosesup to 58.7%[3]
Bullatacin C3HeB/FeJ MiceMurine Ovarian Teratocarcinoma (MOT)Single dose of 600 µg/kg or less, i.p.No significant increase in survival time compared to control. Higher doses were toxic.[4]

Note: this compound is a mono-THF acetogenin, similar to Annonacin. Bullatacin, an adjacent bis-THF acetogenin, is generally considered more potent.[2] The data presented for Bullatacin and other acetogenins should be interpreted as indicative of the potential, but not a direct measure, of this compound's in vivo efficacy.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below is a representative protocol for in vivo antitumor activity assessment of an acetogenin, based on published studies.

General Protocol for In Vivo Antitumor Efficacy Study of an Acetogenin
  • Animal Model: Male Kunming mice are typically used.[3]

  • Tumor Cell Line: H22 hepatoma cells are a common choice for xenograft models.[3]

  • Tumor Implantation: A suspension of H22 cells is injected subcutaneously into the right flank of each mouse.

  • Treatment Groups: Mice are randomly divided into several groups: a control group receiving the vehicle, a positive control group (e.g., a standard chemotherapy drug), and treatment groups receiving different doses of the acetogenin.

  • Drug Administration: The acetogenin is typically dissolved in a vehicle like saline containing a small amount of DMSO and administered via intraperitoneal (i.p.) injection. The dosing schedule can vary, for example, daily injections for a specified number of days.[3]

  • Efficacy Evaluation: Tumor volume is measured regularly with calipers. At the end of the experiment, mice are euthanized, and tumors are excised and weighed. The tumor inhibition rate is calculated using the formula: (1 - (average tumor weight of treated group / average tumor weight of control group)) * 100%.

  • Toxicity Assessment: Animal body weight is monitored throughout the study as an indicator of systemic toxicity. Organ toxicity can be assessed through histological examination of major organs like the liver and kidneys.[3]

Visualizing the Mechanism of Action and Experimental Workflow

Signaling Pathway of Acetogenin-Induced Apoptosis

Annonaceous acetogenins exert their cytotoxic effects primarily through the inhibition of Complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering the intrinsic pathway of apoptosis.

Acetogenin_Pathway Signaling Pathway of Acetogenin-Induced Apoptosis Acetogenin Annonaceous Acetogenin (e.g., this compound) ComplexI Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) Acetogenin->ComplexI Inhibition ATP_Depletion ATP Depletion ComplexI->ATP_Depletion Leads to ROS_Increase Increased ROS ComplexI->ROS_Increase Leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction ATP_Depletion->Mitochondrial_Dysfunction ROS_Increase->Mitochondrial_Dysfunction CytochromeC Cytochrome c Release Mitochondrial_Dysfunction->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Experimental Workflow for In Vivo Efficacy cluster_prep Preparation cluster_experiment Experimentation cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Tumor_Implantation Tumor Implantation Animal_Acclimatization->Tumor_Implantation Tumor_Cell_Culture Tumor Cell Culture Tumor_Cell_Culture->Tumor_Implantation Group_Randomization Group Randomization Tumor_Implantation->Group_Randomization Treatment_Administration Treatment Administration Group_Randomization->Treatment_Administration Monitoring Monitoring (Tumor Volume, Body Weight) Treatment_Administration->Monitoring Euthanasia Euthanasia & Sample Collection Monitoring->Euthanasia Data_Analysis Data Analysis (Tumor Inhibition Rate) Euthanasia->Data_Analysis Histopathology Histopathological Analysis Euthanasia->Histopathology

References

Validating Antitumor Effects of Annonaceous Acetogenins in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Annonaceous acetogenins are a class of natural products that have demonstrated significant cytotoxic effects against various cancer cell lines in laboratory studies.[1][2] Their potential for in vivo antitumor activity is a subject of ongoing research, with xenograft models serving as a crucial tool for preclinical validation.[1][3] This guide provides an objective comparison of the performance of Bullatacin in xenograft models and details the experimental methodologies and associated cellular pathways.

Comparative Antitumor Efficacy of Bullatacin in a Xenograft Model

The following table summarizes the quantitative data on the antitumor activity of Bullatacin in a hepatocellular carcinoma (H22) xenograft model.[4]

Treatment GroupDosageAdministration RouteTumor Growth Inhibition (%)Reference
Bullatacin25 µg/kg (5 doses)Intraperitoneal (i.p.)~61%[4]
Bullatacin50 µg/kg (5 doses)Intraperitoneal (i.p.)~61%[4]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of preclinical studies. Below is a representative experimental protocol for evaluating the antitumor effects of an Annonaceous acetogenin, such as Bullatacin, in a xenograft model.

Xenograft Model Establishment
  • Cell Culture: Human cancer cell lines (e.g., hepatocellular carcinoma H22) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).[4]

  • Animal Models: Immunocompromised mice (e.g., nude mice or SCID mice) are used to prevent rejection of the human tumor cells.[5]

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a sterile buffer like PBS) is subcutaneously injected into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.[7][8]

Treatment Administration
  • Compound Preparation: The Annonaceous acetogenin is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and Tween 80).

  • Dosing and Schedule: Once tumors reach the desired size, mice are randomly assigned to control and treatment groups. The compound is administered at predetermined doses and schedules (e.g., intraperitoneal injections daily or on specific days). The control group receives the vehicle only.[4]

Efficacy and Toxicity Assessment
  • Tumor Growth Inhibition: The primary efficacy endpoint is the inhibition of tumor growth in the treated group compared to the control group.[9]

  • Body Weight and General Health: Animal body weight is monitored as an indicator of toxicity. Any signs of distress or adverse effects are recorded.

  • Histopathological Analysis: At the end of the study, tumors and major organs may be excised, fixed in formalin, and embedded in paraffin for histological examination to assess tumor necrosis, apoptosis, and potential organ toxicity.[4]

  • Biomarker Analysis: Tumor tissues can be analyzed for the expression of relevant biomarkers to understand the mechanism of action, such as markers for apoptosis (e.g., Bax, Bcl-2) or cell proliferation (e.g., Ki-67).[4]

Mechanism of Action: Signaling Pathways

Annonaceous acetogenins primarily exert their cytotoxic effects by inhibiting Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1][3] This inhibition leads to a decrease in ATP production, induction of oxidative stress, and ultimately, apoptosis.

G General Signaling Pathway of Annonaceous Acetogenins Acetogenin Annonaceous Acetogenin (e.g., Gigantetrocin, Bullatacin) ComplexI Mitochondrial Complex I Acetogenin->ComplexI Inhibition Bcl2 Downregulation of Bcl-2 Acetogenin->Bcl2 ATP Reduced ATP Production ComplexI->ATP ROS Increased ROS Production ComplexI->ROS Bax Upregulation of Bax ROS->Bax Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General signaling pathway of Annonaceous Acetogenins.

Experimental Workflow

The following diagram illustrates a typical workflow for a xenograft study to validate the antitumor effects of a compound.

G Xenograft Study Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture Cancer Cell Culture Implantation Tumor Cell Implantation CellCulture->Implantation AnimalAcclimatization Animal Acclimatization AnimalAcclimatization->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Control & Treatment Groups TumorGrowth->Randomization Treatment Compound Administration Randomization->Treatment DataCollection Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Endpoint Study Endpoint DataCollection->Endpoint TissueCollection Tissue Collection Endpoint->TissueCollection Analysis Histology & Biomarker Analysis TissueCollection->Analysis

Caption: Xenograft study experimental workflow.

References

A Comparative Analysis of Gigantol and Paclitaxel on Lung Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the anti-cancer properties of the natural compound Gigantol against the established chemotherapeutic agent Paclitaxel in the context of lung cancer cell lines.

Introduction: Lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the continuous exploration of novel therapeutic agents. This guide provides a comparative analysis of Gigantol, a natural bibenzyl compound isolated from the orchid Dendrobium draconis, and Paclitaxel, a widely used chemotherapeutic drug for various cancers, including non-small cell lung cancer (NSCLC). Due to the scarcity of research on "Gigantetrocin," this guide focuses on Gigantol, which is likely the intended compound of interest given its documented anti-cancer properties. This analysis is intended for researchers, scientists, and drug development professionals, offering a side-by-side comparison of their mechanisms of action, effects on cell viability, apoptosis, and cell cycle progression in lung cancer cells, supported by experimental data from various studies.

I. Comparative Performance Data

The following tables summarize the quantitative data on the effects of Gigantol and Paclitaxel on lung cancer cell lines. It is important to note that the data are collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions such as cell lines, exposure times, and assay methods.

Table 1: Comparative Cytotoxicity (IC50 Values) in Lung Cancer Cell Lines

CompoundCell LineExposure TimeIC50 Concentration
Gigantol A54924h~50-100 µM[1]
H46024h~50 µM[2]
Paclitaxel A54948h8.194 µM
H460Not Specified1.138 µM
H23Not Specified2.136 µM
NSCLC (Median)120h0.027 µM[3]

Table 2: Comparative Effects on Apoptosis and Cell Cycle in Lung Cancer Cell Lines

CompoundCell LineParameterObservation
Gigantol A549ApoptosisIncreased apoptosis at 25, 50, and 100 µM
H460Apoptosis~20-60% apoptotic cells at 50-500 µM
Paclitaxel A549ApoptosisSignificant increase in sub-G1 population at 5 nM (48h)[4]
A549Cell CycleG2/M arrest; 83.4% of cells in G2/M phase[5]
PC9-METApoptosisDose-dependent increase in necrotic/late apoptotic cells (50 and 100 nM, 72h)
Human Lung Cancer LinesApoptosis22% to 69% increase in apoptotic cells at 10 µM (24h)

II. Mechanism of Action

Gigantol

Gigantol exerts its anti-cancer effects through multiple mechanisms. It has been shown to induce apoptosis in lung cancer cells via a mitochondrial-dependent pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the upregulation of the pro-apoptotic protein Bax. Furthermore, recent studies have revealed that Gigantol can induce ferroptosis, a form of iron-dependent programmed cell death, by targeting the SLC7A11-GPX4 axis[6]. Gigantol also demonstrates the ability to suppress cancer stem cell-like phenotypes, which are often associated with tumor recurrence and metastasis[7]. This is achieved, in part, by inhibiting key signaling pathways such as PI3K/AKT/mTOR and JAK/STAT[8].

Paclitaxel

Paclitaxel is a well-established anti-mitotic agent. Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By binding to the β-tubulin subunit of microtubules, Paclitaxel prevents their depolymerization, leading to the formation of abnormal microtubule bundles. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, causing a prolonged arrest of cells in the G2/M phase of the cell cycle. This mitotic arrest ultimately triggers apoptosis, or programmed cell death.

III. Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by Gigantol and Paclitaxel, as well as a general experimental workflow for their comparative analysis.

Gigantol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome Gigantol Gigantol SystemXc System Xc- (SLC7A11) Gigantol->SystemXc Inhibits PI3K PI3K Gigantol->PI3K Inhibits JAK JAK Gigantol->JAK Inhibits Bcl2 Bcl-2 / Mcl-1 Gigantol->Bcl2 Downregulates Bax Bax Gigantol->Bax Upregulates GSH GSH Synthesis SystemXc->GSH Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Stemness Cancer Stemness AKT->Stemness Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation GPX4 GPX4 GSH->GPX4 Activates ROS ROS Accumulation GPX4->ROS Reduces Ferroptosis Ferroptosis ROS->Ferroptosis Induces Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Signaling pathways modulated by Gigantol in lung cancer cells.

Paclitaxel_Signaling_Pathway cluster_cytoskeleton Cytoskeleton cluster_cell_cycle Cell Cycle Control cluster_outcome Cellular Outcome Paclitaxel Paclitaxel Tubulin β-Tubulin Paclitaxel->Tubulin Binds to Microtubules Microtubules Paclitaxel->Microtubules Stabilizes (Inhibits Depolymerization) Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts Dynamics G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of Paclitaxel leading to apoptosis.

Experimental_Workflow start Start: Lung Cancer Cell Culture (e.g., A549, H460) treatment Treatment with Gigantol or Paclitaxel (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle data_analysis Data Analysis: - IC50 Calculation - Apoptotic Cell Percentage - Cell Cycle Distribution viability->data_analysis flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry flow_cytometry->data_analysis end Comparative Analysis & Conclusion data_analysis->end

Caption: General experimental workflow for comparative analysis.

IV. Experimental Protocols

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of Gigantol and Paclitaxel on lung cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring its absorbance.

Protocol:

  • Cell Seeding: Seed lung cancer cells (e.g., A549, H460) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of Gigantol or Paclitaxel. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with Gigantol or Paclitaxel.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Seed and treat cells with Gigantol or Paclitaxel as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of Gigantol and Paclitaxel on the cell cycle distribution of lung cancer cells.

Principle: Propidium Iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment and Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.

V. Conclusion

This comparative guide provides a summary of the available data on the effects of Gigantol and Paclitaxel on lung cancer cells. While Paclitaxel is a well-established chemotherapeutic agent with a defined mechanism of action centered on microtubule stabilization and G2/M arrest, Gigantol emerges as a promising natural compound with a multi-faceted anti-cancer profile. Gigantol's ability to induce both apoptosis and ferroptosis, as well as its potential to target cancer stem cells through the inhibition of critical survival pathways like PI3K/AKT and JAK/STAT, suggests a broader and potentially more durable anti-tumor effect.

References

Unveiling the Potency Landscape: A Head-to-Head Comparison of Mono-THF and Bis-THF Acetogenins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of natural compounds is paramount in the quest for novel therapeutics. Annonaceous acetogenins, a class of potent polyketides, have garnered significant attention for their cytotoxic and antitumor activities. A key structural feature differentiating these compounds is the number of tetrahydrofuran (THF) rings, primarily existing as mono-THF and bis-THF congeners. This guide provides a comprehensive head-to-head comparison of the potency of these two subclasses, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

Potency Showdown: Bis-THF Acetogenins Generally Exhibit Superior Cytotoxicity

An extensive review of the scientific literature reveals a general trend: bis-THF acetogenins, particularly those with adjacent THF rings, tend to exhibit greater cytotoxic potency compared to their mono-THF counterparts.[1] This enhanced activity is attributed to the specific stereochemistry and spatial arrangement of the THF rings, which is crucial for their interaction with the target protein.

However, it is important to note that several mono-THF acetogenins also display remarkable potency, with some even surpassing the activity of certain bis-THF compounds against specific cancer cell lines.[2] For instance, the mono-THF acetogenin gigantetrocin A has been reported to be more potent than the bis-THF acetogenin bullatacin in certain assays.[2] This highlights the nuanced nature of structure-activity relationships within this compound class, where factors beyond the number of THF rings, such as the length of the aliphatic chain and the stereochemistry of hydroxyl groups, also play a significant role.[2][3]

The primary mechanism of action for Annonaceous acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[4][5][6] This inhibition disrupts ATP production, leading to cellular energy depletion and subsequent apoptosis, or programmed cell death.[7] Cancer cells, with their high energy demands, are particularly vulnerable to this mode of action.[8]

Quantitative Comparison of Cytotoxicity

To provide a clear and concise overview of the relative potencies, the following table summarizes the half-maximal inhibitory concentration (IC50) values for representative mono-THF and bis-THF acetogenins against various human cancer cell lines. Lower IC50 values indicate higher potency.

Compound ClassCompound NameCancer Cell LineIC50 ValueReference
Mono-THF AnnonacinT24 (Bladder)1.5 µg/mL[9]
A549 (Lung)0.8 µg/mL
MCF-7 (Breast)1.2 µg/mL
Squadiolin AHep G2 (Liver)ng/mL range[10]
MDA-MB-231 (Breast)Significant Activity[10]
Squadiolin BHep G2 (Liver)ng/mL range[10]
MDA-MB-231 (Breast)Significant Activity[10]
Squafosacin BHep G2 (Liver)Significant Activity[10]
Hep 3B (Liver)Significant Activity[10]
MCF-7 (Breast)Significant Activity[10]
Bis-THF BullatacinMCF-7/Adr (Breast, Adriamycin Resistant)3.8 x 10⁻⁹ µg/mL[3][11]
A549 (Lung)< 10⁻¹² µg/mL
PACA-2 (Pancreatic)< 10⁻¹² µg/mL
HT-29 (Colon)< 10⁻¹² µg/mL
AsimicinMCF-7/Adr (Breast, Adriamycin Resistant)1.9 x 10⁻⁸ µg/mL[3][11]
A549 (Lung)< 10⁻¹² µg/mL
PACA-2 (Pancreatic)< 10⁻¹² µg/mL
HT-29 (Colon)< 10⁻¹² µg/mL
SquamocinHep G2 (Liver)Significant Activity
Hep 2,2,15 (Liver)Significant Activity
Bullacin BMCF-7 (Breast)Potency nearly a million times that of adriamycin

Experimental Protocols

The determination of cytotoxic potency is a critical step in the evaluation of potential anticancer agents. The following is a detailed methodology for a commonly used in vitro cytotoxicity assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (mono-THF and bis-THF acetogenins) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better illustrate the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

G cluster_workflow Experimental Workflow for Cytotoxicity Testing A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (e.g., 48-72h) B->C D MTT Addition C->D E Formazan Formation D->E F Solubilization E->F G Absorbance Reading (570 nm) F->G H Data Analysis (IC50 Calculation) G->H

Caption: A generalized workflow for determining the cytotoxicity of acetogenins using the MTT assay.

G cluster_pathway Apoptotic Signaling Pathway Induced by Acetogenins Acetogenin Mono/Bis-THF Acetogenin ComplexI Mitochondrial Complex I Acetogenin->ComplexI Inhibition ROS Increased ROS Production ComplexI->ROS MMP Loss of Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Pro-Caspase-9 Apaf1->Casp9 Apaf1->Apoptosome Casp9->Apoptosome Casp9_active Active Caspase-9 Apoptosome->Casp9_active Casp3_active Active Caspase-3 Casp9_active->Casp3_active Casp3 Pro-Caspase-3 Apoptosis Apoptosis Casp3_active->Apoptosis

Caption: Simplified signaling cascade illustrating apoptosis induction by acetogenins via mitochondrial Complex I inhibition.

References

A Comparative Analysis of Mitochondrial Complex I Inhibition: Gigantetrocin and the Gold Standard, Rotenone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of mitochondrial research and drug development, the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain is of paramount importance for studying cellular metabolism, neurodegenerative diseases, and oncology. Rotenone, a naturally derived isoflavonoid, has long been the gold-standard inhibitor used in these studies. However, a class of natural products known as Annonaceous acetogenins, which includes compounds like Gigantetrocin, have emerged as exceptionally potent inhibitors of the same complex. This guide provides a direct comparison of the inhibitory profiles of Rotenone and a representative Annonaceous acetogenin, Bullatacin (also known as Rolliniastatin-2), supported by experimental data and protocols.

Mechanism of Action

Both Rotenone and Annonaceous acetogenins exert their inhibitory effect on Complex I by blocking the transfer of electrons from the iron-sulfur clusters within the complex to ubiquinone (Coenzyme Q)[1]. This blockade disrupts the proton-pumping function of Complex I, leading to a halt in oxidative phosphorylation, a decrease in ATP synthesis, and an increase in the production of cytotoxic reactive oxygen species (ROS)[1]. Structurally, these inhibitors are thought to interact with the ubiquinone binding pocket, although their precise binding modes may differ. Annonaceous acetogenins, with their long aliphatic chains, are capable of extending deep into the Q-tunnel, potentially explaining their remarkable potency[2].

Quantitative Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The data clearly indicates that Annonaceous acetogenins are significantly more potent inhibitors of Complex I than Rotenone.

CompoundClassIC50 Value (Complex I)Source Organism (Example)
Rotenone Isoflavonoid1.7 - 2.2 µMDerris elliptica (Derris root)
Bullatacin Annonaceous Acetogenin~1.8 nMAnnona muricata (Soursop)
Bullatacin Mimic Annonaceous Acetogenin~3.9 nMSynthetic

Note: IC50 values can vary based on the specific experimental conditions, such as the source of mitochondria and assay methodology.

The data reveals that Bullatacin, a compound structurally related to this compound, is orders of magnitude more potent than Rotenone, with nanomolar versus micromolar efficacy.

Signaling and Experimental Workflow Diagrams

To visualize the mechanism and the experimental approach to its study, the following diagrams are provided.

cluster_ETC Mitochondrial Electron Transport Chain cluster_IMS Intermembrane Space NADH NADH C1 Complex I NADH->C1 e⁻ Q Coenzyme Q (Ubiquinone) C1->Q e⁻ p1 C1->p1 C3 Complex III Q->C3 e⁻ CytC Cytochrome c C3->CytC e⁻ p2 C3->p2 C4 Complex IV CytC->C4 e⁻ O2 O₂ C4->O2 e⁻ p3 C4->p3 H2O H₂O H_ion H⁺ Gradient (Proton Motive Force) ATP_Synthase ATP Synthase (Complex V) H_ion->ATP_Synthase H⁺ Flow Inhibitors This compound (Acetogenins) & Rotenone Inhibitors->C1 Inhibition ATP ATP ATP_Synthase->ATP Synthesis

Fig. 1: Mechanism of Complex I Inhibition.

cluster_wells Reaction Wells Mito_Isolation 1. Mitochondria Isolation (from tissue or cultured cells) Protein_Quant 2. Protein Quantification (e.g., Bradford or BCA assay) Mito_Isolation->Protein_Quant Reaction_Setup 3. Assay Plate Setup (96-well plate) Protein_Quant->Reaction_Setup Control Control Wells: Mitochondria + Assay Buffer Inhibitor Inhibitor Wells: Mitochondria + Assay Buffer + Inhibitor (this compound or Rotenone) Reagent_Add 4. Add Substrates (e.g., NADH, Decylubiquinone) Control->Reagent_Add Inhibitor->Reagent_Add Measurement 5. Kinetic Measurement (Spectrophotometer at 340nm or 600nm) Reagent_Add->Measurement Data_Analysis 6. Data Analysis (Calculate specific activity and % inhibition) Measurement->Data_Analysis IC50_Calc 7. IC50 Determination (Plot % inhibition vs. log[Inhibitor]) Data_Analysis->IC50_Calc

Fig. 2: Workflow for Complex I Inhibition Assay.

Experimental Protocol: Complex I Activity Assay

The following protocol outlines a common method for determining Complex I (NADH:ubiquinone oxidoreductase) activity in isolated mitochondria, which can be used to determine the IC50 values for inhibitors like this compound and Rotenone.

1. Objective: To measure the rate of NADH oxidation by Complex I in isolated mitochondria and to quantify the inhibitory effect of test compounds.

2. Materials:

  • Isolated mitochondria (from tissue or cultured cells)

  • Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2)

  • NADH solution (e.g., 10 mM stock)

  • Decylubiquinone (Coenzyme Q analog, e.g., 10 mM stock in DMSO)

  • Detergent (e.g., n-Dodecyl β-D-maltoside (DDM) for membrane permeabilization)

  • Inhibitors: Rotenone and this compound/Bullatacin (stock solutions in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

3. Method:

  • Mitochondrial Preparation: Isolate mitochondria from a biological source using standard differential centrifugation protocols. Determine the total protein concentration using a Bradford or BCA protein assay.

  • Reaction Mixture Preparation: For each reaction in a 96-well plate, prepare a master mix containing the assay buffer and mitochondrial protein (e.g., 50 µg per well).

  • Inhibitor Incubation: Add varying concentrations of the inhibitor (this compound or Rotenone) or an equivalent volume of DMSO (for control wells) to the reaction mixtures. Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Assay Initiation: To start the reaction, add NADH (final concentration ~100 µM) and decylubiquinone (final concentration ~50 µM) to each well.

  • Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADH to NAD⁺.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (ΔAbs/min) for each well.

    • The specific activity of Complex I is the rate sensitive to a high concentration of Rotenone.

    • For each inhibitor concentration, calculate the percentage of inhibition relative to the control (DMSO-treated) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

While Rotenone remains a vital tool in mitochondrial research, the data unequivocally demonstrates that Annonaceous acetogenins, the class of compounds to which this compound belongs, are substantially more potent inhibitors of Complex I. Researchers studying the downstream effects of potent Complex I inhibition or developing novel therapeutics targeting this complex should consider Annonaceous acetogenins as a powerful alternative to Rotenone. Their nanomolar efficacy presents opportunities for more targeted and potent applications in experimental biology and drug development.

References

Safety Operating Guide

Proper Disposal Procedures for Gigantetrocin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Gigantetrocin" is a placeholder name for a potent, cytotoxic compound, as no substance with this name is registered in public chemical databases. The following procedures are based on established safety protocols for the handling and disposal of hazardous cytotoxic agents and potent active pharmaceutical ingredients (APIs) in a laboratory setting. Researchers must always consult their institution's specific Environmental Health & Safety (EHS) guidelines and the Safety Data Sheet (SDS) for any chemical they are using.

This guide provides essential safety and logistical information for the proper disposal of "this compound," ensuring the safety of laboratory personnel and the environment.

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate PPE. Handling of this compound waste requires stringent adherence to safety protocols to prevent occupational exposure.[1][2]

  • Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated.

  • Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs.

  • Eye Protection: Chemical splash goggles or a full-face shield.

  • Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling powdered forms or creating aerosols.[2]

All handling of open containers of this compound waste must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.

Waste Segregation and Container Management

Proper segregation of cytotoxic waste is critical to ensure it is handled and treated correctly.[3][4] All waste streams contaminated with this compound must be treated as hazardous cytotoxic waste.[3][5]

  • Waste Containers: Use only designated, leak-proof, and puncture-resistant containers.[3][4][6] These containers must be clearly labeled with the words "Hazardous Waste" and "Cytotoxic" and marked with the universal cytotoxic symbol.[3][6][7] In many regions, these containers are color-coded, often with purple or red lids, to distinguish them from other waste streams.[3][4][5]

  • Container Management: Keep waste containers closed at all times except when adding waste.[6][8][9] Store them in a designated, secure area away from incompatible chemicals and general traffic.[4][6][10] Do not overfill containers; fill only to the indicated line or about three-quarters full.[6]

Waste TypeContainer SpecificationDisposal Stream
Solid Waste Puncture-resistant container with a secure lid, labeled "Cytotoxic Waste".[3][4]High-temperature Incineration
(Gloves, gowns, bench paper, contaminated labware)
Sharps Waste UN-approved, puncture-proof sharps container with a purple or red lid, labeled "Cytotoxic Sharps".[2][3][4]High-temperature Incineration
(Needles, syringes, contaminated glass vials, slides)
Liquid Waste Leak-proof, compatible plastic or glass container with a screw-top cap, labeled "Hazardous Liquid Waste: Cytotoxic".[6][9]Chemical Neutralization (if applicable) or Incineration
(Unused solutions, contaminated solvents)Must be stored in secondary containment.[6][8][11]
Bulk/Unused Product Original container or a designated hazardous waste container.To be collected by institutional EHS for specialized disposal.

Decontamination and Cleaning Procedures

All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated. The process involves three key steps: deactivation, decontamination, and cleaning.[12]

  • Deactivation: This step aims to render the cytotoxic agent inert.[12] While no single agent can deactivate all cytotoxic drugs, oxidizing agents are commonly used.[12][13] Always follow validated institutional protocols.

  • Decontamination: This involves physically removing the hazardous residue.[12] Use absorbent pads soaked in a decontamination agent.

  • Cleaning: The final step is to remove any remaining residues and cleaning agents with a germicidal detergent and water.[12]

ParameterSpecificationRationale
Deactivating Agent 5.25% Sodium Hypochlorite Solution or 2% Sodium Thiosulfate (for neutralization)Oxidizing agents are effective at degrading many cytotoxic compounds.[13]
Decontamination Agent 70% Isopropyl AlcoholRemoves residues from surfaces.
Cleaning Agent Germicidal DetergentRemoves any remaining contaminants and cleaning agents.[12]
Contact Time >10 minutes for deactivating agentEnsures sufficient time for chemical degradation of the cytotoxic compound.

Experimental Protocol for Surface Decontamination:

  • Preparation: Ensure the area is clear of unnecessary items. Prepare all necessary materials (deactivating agent, decontamination agent, cleaning agent, absorbent pads, and waste bags) within the chemical fume hood.

  • Deactivation: Apply the deactivating agent (e.g., sodium hypochlorite solution) to the surface, ensuring it is thoroughly wetted. Allow for the required contact time as per your institution's protocol.

  • Neutralization: If using an oxidizer like bleach, apply a neutralizing agent (e.g., sodium thiosulfate) to prevent corrosion of surfaces.

  • Decontamination & Cleaning: Wipe the surface from areas of lower contamination to higher contamination using absorbent pads soaked in 70% alcohol, followed by pads with germicidal detergent. Use a final wipe with sterile water if required.

  • Disposal: All used cleaning materials (pads, wipes) are considered cytotoxic waste and must be disposed of in the designated solid waste container.[11]

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound and related materials.

Gigantetrocin_Disposal_Workflow start Waste Generation (this compound Contaminated Material) is_sharp Is the item a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Purple/Red-Lidded Cytotoxic Sharps Container is_sharp->sharps_container Yes is_ppe Is it PPE or solid labware? is_liquid->is_ppe No liquid_container Collect in sealed, labeled Hazardous Liquid Waste Container (with secondary containment) is_liquid->liquid_container Yes solid_container Place in Labeled Cytotoxic Solid Waste Container is_ppe->solid_container Yes ehs_pickup Store in designated area for EHS Waste Pickup sharps_container->ehs_pickup liquid_container->ehs_pickup solid_container->ehs_pickup incineration Final Disposal: High-Temperature Incineration ehs_pickup->incineration

Caption: this compound Waste Disposal Workflow.

This procedural guide is intended to build trust and serve as a reliable source for laboratory safety. By adhering to these steps, researchers can ensure the safe handling and disposal of potent compounds like this compound, protecting themselves, their colleagues, and the wider environment.

References

Essential Safety and Logistical Information for Handling Gigantetrocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of Gigantetrocin, a potent Annonaceous acetogenin with significant cytotoxic properties. Adherence to these protocols is critical to ensure personnel safety and prevent environmental contamination.

Compound Information and Hazard Assessment

This compound is a bioactive monotetrahydrofuran acetogenin isolated from plants of the Annonaceae family.[1] Like other Annonaceous acetogenins, it exhibits potent cytotoxicity against various cancer cell lines, making it a compound of interest for drug development.[1] Its mechanism of action is believed to involve the inhibition of the mitochondrial complex I (NADH: ubiquinone oxidoreductase), a critical component of the electron transport chain.[2][3] This inhibition disrupts cellular energy production, leading to apoptosis and cell cycle arrest.[2][4]

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC35H64O7
Molecular Weight596.9 g/mol
AppearanceWaxy solid
SolubilitySoluble in acetone, methanol, and ethanol; Insoluble in water and acetonitrile.[5]

Source: PubChem CID 162976105, Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity[5]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to ensure that the appropriate PPE is selected. The following table summarizes the minimum required PPE.

PPE CategorySpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact with the cytotoxic compound.
Eye Protection Chemical splash goggles or a face shield.Protects eyes from splashes and aerosols.
Lab Coat Disposable, solid-front, back-closing gown.Provides a barrier against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound.Minimizes the risk of inhalation of aerosolized particles.

Operational Plan: Safe Handling Procedures

All work with this compound, particularly when handling the pure compound or preparing stock solutions, must be conducted within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2) to minimize exposure.

Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_area Designated work area (Fume Hood/BSC) don_ppe Don appropriate PPE prep_area->don_ppe Enter weigh Weigh this compound don_ppe->weigh dissolve Dissolve in appropriate solvent weigh->dissolve cell_culture Prepare cell cultures dissolve->cell_culture treatment Treat cells with this compound solution cell_culture->treatment incubation Incubate treated cells treatment->incubation assay Perform cytotoxicity assay incubation->assay decontaminate Decontaminate work surfaces assay->decontaminate dispose_liquid Dispose of liquid waste decontaminate->dispose_liquid dispose_solid Dispose of solid waste dispose_liquid->dispose_solid doff_ppe Doff PPE dispose_solid->doff_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Liquid Waste: Collect in a clearly labeled, leak-proof container designated for cytotoxic chemical waste.

  • Solid Waste: All contaminated materials (e.g., gloves, pipette tips, culture plates) must be placed in a designated, puncture-resistant cytotoxic waste container.

  • Sharps: Needles and syringes must be disposed of in a sharps container labeled for cytotoxic waste.

Experimental Protocols

A. Protocol for Cytotoxicity Assessment using MTT Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound and should be adapted based on the specific cell line and experimental conditions.[6]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions to obtain the desired final concentrations.

  • Cell Treatment:

    • Remove the culture medium from the wells and replace it with a medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the highest concentration of the solvent used to dissolve this compound) and a negative control (untreated cells).

    • Incubate the plate for 24-72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

B. General Protocol for Isolation of Annonaceous Acetogenins

This is a generalized protocol for the isolation of acetogenins from plant material, which can be adapted for this compound.[7]

  • Extraction:

    • Air-dry and pulverize the plant material (e.g., leaves, seeds).

    • Perform a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Fractionation:

    • Concentrate the crude extracts under reduced pressure.

    • Subject the extracts to column chromatography using silica gel.

    • Elute with a gradient of solvents to separate the fractions.

  • Purification:

    • Monitor the fractions using thin-layer chromatography (TLC).

    • Combine fractions with similar profiles.

    • Further purify the acetogenin-containing fractions using techniques such as high-performance liquid chromatography (HPLC).

  • Characterization:

    • Identify the isolated compounds using spectroscopic methods (e.g., NMR, Mass Spectrometry).

Signaling Pathway

Annonaceous acetogenins, including this compound, are known to inhibit Complex I of the mitochondrial electron transport chain, which can trigger apoptosis through various signaling pathways.[2][3] The following diagram illustrates a plausible signaling cascade initiated by this compound.

This compound This compound Mitochondrial_Complex_I Mitochondrial Complex I This compound->Mitochondrial_Complex_I Inhibits Notch_ERK Modulation of Notch & ERK Pathways This compound->Notch_ERK ATP_depletion ATP Depletion Mitochondrial_Complex_I->ATP_depletion ROS_production Increased ROS Production Mitochondrial_Complex_I->ROS_production Apoptosis_pathway Apoptotic Pathway Activation ATP_depletion->Apoptosis_pathway ROS_production->Apoptosis_pathway Apoptosis Apoptosis Apoptosis_pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Notch_ERK->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.